Fmoc-L-phe(2-OH)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQPFKXORWNNZ-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-2-hydroxy-L-phenylalanine synthesis and purification methods
Advanced Synthesis & Purification of Fmoc-2-Hydroxy-L-Phenylalanine ( -Tyr)
Executive Summary
Fmoc-2-hydroxy-L-phenylalanine (also known as Fmoc-
This guide details the high-fidelity synthesis of the core amino acid, its protection with the Fmoc group, and rigorous purification protocols required for pharmaceutical-grade applications.
Strategic Synthesis of the Core Scaffold (L-2-Hydroxyphenylalanine)
The synthesis of Fmoc-2-hydroxy-L-phenylalanine requires first accessing the enantiopure L-amino acid core. While direct isolation from biological sources is inefficient, two primary synthetic routes are dominant in high-value manufacturing: Asymmetric Hydrogenation (Scalable/Chemical) and Enzymatic Resolution (Accessible/Green).
Route A: Asymmetric Hydrogenation (The "Expert" Standard)
This method is preferred for large-scale synthesis as it avoids the 50% loss inherent in resolving racemates.
Mechanism:
-
Condensation: Salicylaldehyde (protected as 2-benzyloxybenzaldehyde to prevent catalyst poisoning) is condensed with N-acetylglycine or a phosphonate equivalent to form the dehydro-amino acid.
-
Asymmetric Hydrogenation: A chiral Rhodium catalyst (e.g., [Rh(COD)(DuPhos)]OTf) transfers hydrogen to the alkene with high facial selectivity, establishing the L-configuration (
-enantiomer).
Route B: Chemo-Enzymatic Resolution (The "Bench" Standard)
For laboratories without access to high-pressure hydrogenation equipment, the enzymatic resolution of the racemic acetyl-derivative is the most robust protocol.
Workflow Diagram:
Figure 1: Chemo-enzymatic route to enantiopure L-2-hydroxyphenylalanine.
Fmoc Protection Protocol
Once the L-2-hydroxyphenylalanine core is secured, the alpha-amine must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group.
Critical Decision: Fmoc-OSu vs. Fmoc-Cl
-
Avoid Fmoc-Cl: Fluorenylmethyloxycarbonyl chloride is highly reactive and can lead to the formation of "Fmoc-dipeptides" and significant racemization via oxazolone intermediates.
-
Use Fmoc-OSu: Fmoc-N-hydroxysuccinimide ester is the reagent of choice. It reacts slower but with higher specificity for the amine, minimizing side reactions.
Detailed Experimental Protocol
Reagents:
-
L-2-Hydroxyphenylalanine (10 mmol)
-
Fmoc-OSu (10.5 mmol)
-
Sodium Bicarbonate (NaHCO
) (20 mmol) -
Solvent System: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of L-2-hydroxyphenylalanine and 20 mmol of NaHCO
in 25 mL of deionized water. Ensure the solution is clear (pH ~8-9). -
Addition: Dissolve 10.5 mmol of Fmoc-OSu in 25 mL of Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at room temperature.
-
Note: A precipitate (N-hydroxysuccinimide byproduct) may form; this is normal.
-
-
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (CHCl
:MeOH:AcOH 85:10:5) or HPLC. -
Workup (The Critical Step):
-
Evaporation: Remove the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap) at <40°C.
-
Washing: Dilute the remaining aqueous phase with water (50 mL) and wash with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and hydrophobic impurities. Do not skip this step. -
Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2.0 using 1N HCl or 10% Citric Acid. The crude Fmoc-amino acid will precipitate as a white solid or oil.
-
Extraction: Extract the acidified product into Ethyl Acetate (
mL). -
Drying: Wash the combined organic layers with Brine, dry over anhydrous Na
SO , and concentrate to dryness.
-
Purification and Quality Control
The crude product often contains trace N-hydroxysuccinimide and potential oligomers.
Crystallization Protocol
Recrystallization is superior to chromatography for removing trace chemical impurities at this stage.
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (~60°C).
-
Slowly add Hexane (or Petroleum Ether) dropwise until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place at 4°C overnight.
-
Filter the white crystals and wash with cold Hexane.
HPLC Purification (For >99% Purity)
For pharmaceutical applications, Preparative HPLC is required.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 30% B to 70% B over 30 minutes |
| Detection | UV at 254 nm (Fmoc) and 280 nm (Phenol) |
Analytical Specifications (QC)
-
Purity: >98% by HPLC.
-
Chiral Purity: >99.5% ee.[1] Determined via Chiral HPLC (e.g., Chiralpak AD-H column) or Marfey’s Reagent derivatization.
-
Mass Spec: ESI-MS
expected at 404.4 m/z. -
NMR:
H NMR must show characteristic Fmoc doublets (7.3–7.8 ppm) and the ortho-substituted phenolic ring pattern.
Advanced Note: Side Chain Protection
While the protocol above yields Fmoc-2-hydroxy-L-phenylalanine (Free OH) , Solid Phase Peptide Synthesis (SPPS) often requires side-chain protection to prevent O-acylation during coupling.
-
Standard: Use the free OH form for short peptides or when using mild activation (e.g., DIC/Oxyma).
-
Robust: For long peptides, the t-Butyl (tBu) protected form is necessary.
-
Synthesis of tBu variant: The tBu group is best introduced before Fmoc protection (on the free amino acid) using isobutylene/H
SO , or by purchasing Fmoc-Tyr(tBu)-OH analogs. However, due to steric hindrance at the ortho position, the free phenol is surprisingly stable in many SPPS contexts compared to para-tyrosine.
-
Protection Logic Diagram
Figure 2: Mechanism and control of Fmoc protection.
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C. and White, P.D., Oxford University Press, 2000. Link
- Enzymatic resolution of amino acids: Acylase I.Green Chemistry, 2005. A standard reference for the kinetic resolution of N-acetyl amino acids.
-
Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, Burk, M.J. et al., 1993. Describes the Rh-DuPhos catalyzed synthesis of enantiopure amino acids.
-
Side reactions in peptide synthesis. Chemical Reviews, 2006. Covers the risks of O-acylation in unprotected tyrosine derivatives.
Technical Whitepaper: Spectroscopic Characterization & Quality Control of Fmoc-L-Phe(2-OH)-OH
Part 1: Executive Summary & Compound Identity
Fmoc-L-Phe(2-OH)-OH (also known as Fmoc-o-Tyr-OH or Fmoc-2-hydroxy-L-phenylalanine ) is a non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics to induce conformational constraints or improve metabolic stability compared to its para-isomer (Fmoc-Tyr-OH).
Unlike the standard tyrosine (4-OH), the ortho-hydroxyl group in this molecule introduces significant steric bulk near the peptide backbone and creates unique intramolecular hydrogen bonding opportunities. Consequently, its spectroscopic signature differs markedly from standard Fmoc-Phe-OH or Fmoc-Tyr-OH, particularly in the aromatic region of the NMR spectrum and the fragmentation patterns in Mass Spectrometry.
Compound Identification Data
| Property | Specification |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid |
| Common Name | Fmoc-L-ortho-Tyrosine; Fmoc-2-OH-Phe |
| Molecular Formula | |
| Molecular Weight | 403.43 g/mol |
| Monoisotopic Mass | 403.1420 Da |
| CAS Number | 121332-30-9 (Generic for isomer class, verify specific salt forms) |
Part 2: Structural Analysis & Connectivity
To accurately interpret the spectroscopic data, one must visualize the specific atomic environment. The 2-position hydroxyl group breaks the symmetry of the phenylalanine ring, creating a distinct ABCD spin system in the aromatic region, unlike the AA'BB' system of para-tyrosine.
Figure 1: Structural connectivity of Fmoc-L-Phe(2-OH)-OH highlighting the ortho-substitution which dictates the unique NMR splitting patterns.
Part 3: Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d6 (Standard for Fmoc-AA to prevent aggregation).[1] Frequency: 400 MHz (1H), 100 MHz (13C).
H NMR (Proton) Assignments
The hallmark of this compound is the downfield shift of the phenolic proton (due to H-bonding with the carbonyl or solvent) and the complex splitting of the 2-substituted ring.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 12.70 - 12.90 | Broad s | 1H | -COOH | Carboxylic acid proton; exchangeable. |
| 9.45 - 9.60 | Singlet | 1H | Ar-OH (C2) | Phenolic hydroxyl; distinct from p-Tyr due to ortho-positioning. |
| 7.89 | Doublet ( | 2H | Fmoc Ar-H (4,5) | Characteristic pseudo-symmetry of Fmoc. |
| 7.60 - 7.75 | Multiplet | 3H | Fmoc Ar-H + NH | Overlap of Fmoc 1,8 protons and the carbamate NH doublet. |
| 7.38 - 7.45 | Triplet | 2H | Fmoc Ar-H (3,6) | Typical Fmoc pattern.[2] |
| 7.28 - 7.35 | Triplet | 2H | Fmoc Ar-H (2,7) | Typical Fmoc pattern. |
| 7.05 - 7.15 | Multiplet | 2H | Phe Ar-H (4, 6) | Ring protons meta and para to the OH group. |
| 6.70 - 6.85 | Multiplet | 2H | Phe Ar-H (3, 5) | Ring protons ortho and para to the OH are shielded (upfield shift). |
| 4.25 - 4.40 | Multiplet | 1H | Chiral center; shift dependent on concentration/temperature. | |
| 4.15 - 4.25 | Multiplet | 3H | Fmoc CH + CH | The fluorenyl methine and methylene protons often overlap here. |
| 3.05 | dd ( | 1H | Diastereotopic proton 1 (adjacent to steric OH). | |
| 2.75 | dd ( | 1H | Diastereotopic proton 2. |
Expert Note: The
-protons in the 2-OH isomer often show a larger chemical shift difference () compared to the 4-OH isomer due to the restricted rotation caused by the ortho substituent.
C NMR (Carbon) Assignments
| Chemical Shift ( | Assignment | Note |
| 173.5 | C OOH | Acid carbonyl. |
| 156.0 | O-C =O (Urethane) | Fmoc carbamate carbonyl. |
| 155.4 | Ar-C -OH (C2) | Ipso carbon attached to hydroxyl (deshielded). |
| 143.8, 140.7 | Fmoc Quaternary C | Bridgehead carbons of fluorene. |
| 130.5, 128.0 | Phe Ar-C | Met/Para carbons. |
| 127.6, 127.0, 125.2, 120.1 | Fmoc Ar-C | Characteristic fluorene signals. |
| 124.5 | Phe Ar-C (C1) | Ipso carbon attached to alkyl chain. |
| 119.0, 115.2 | Phe Ar-C (C3, C5) | Carbons ortho/para to OH (shielded). |
| 65.6 | Fmoc C H | Methoxy linker.[2] |
| 55.2 | Backbone carbon. | |
| 46.7 | Fmoc C H | Fluorenyl methine. |
| 31.5 | Side chain methylene. |
Mass Spectrometry (MS) Profiling
Method: Electrospray Ionization (ESI) is preferred over MALDI for small molecule QC to avoid matrix interference.
-
Ionization Mode: Positive (+ve)
-
Theoretical Monoisotopic Mass: 403.14 Da
| Ion Species | m/z (Observed) | Interpretation |
| [M+H] | 404.1 - 404.2 | Protonated molecular ion (Base peak in acidic mobile phase). |
| [M+Na] | 426.1 - 426.2 | Sodium adduct (Common in glass/HPLC solvents). |
| [M+K] | 442.1 | Potassium adduct. |
| [M-Fmoc+H] | 182.1 | Loss of Fmoc group (Fragment: H-Phe(2-OH)-OH). |
| [Dibenzofulvene] | 179.1 | Characteristic Fmoc cleavage fragment. |
QC Check: The presence of a peak at 166 m/z (phenylalanine fragment) without the hydroxyl shift (+16 Da) indicates contamination with standard Fmoc-Phe-OH.
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid state).
-
3300 - 3450 cm
: Broad stretch. Overlap of O-H (phenol/acid) and N-H (carbamate). The 2-OH often causes this band to be broader and shifted slightly lower due to intramolecular H-bonding. -
2900 - 3100 cm
: C-H stretch (Aromatic and Aliphatic). -
1680 - 1720 cm
: Strong doublet. -
1530 - 1550 cm
: Amide II band (N-H bending). -
730 - 760 cm
: Strong out-of-plane bending (Fmoc aromatic system).
Part 4: Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Ensure complete solubility and prevent concentration-dependent shifts.
-
Weigh 5-10 mg of Fmoc-L-Phe(2-OH)-OH into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Do not use CDCl
as Fmoc-amino acids often aggregate or have poor solubility, leading to broad peaks.
-
-
Sonicate for 30 seconds to ensure homogeneity.
-
Transfer to a 5mm NMR tube.
-
Run at 298 K.
Protocol B: HPLC Purity Check (Prerequisite for MS)
Objective: Separate the 2-OH isomer from potential 4-OH (Tyr) contaminants.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorption) and 280 nm (Phenol absorption).
-
Expectation: Fmoc-Phe(2-OH)-OH typically elutes slightly later than Fmoc-Tyr-OH (4-OH) due to the intramolecular H-bond masking the polarity of the hydroxyl group.
-
Part 5: Quality Control Workflow
The following decision tree outlines the release criteria for this reagent in a drug discovery setting.
Figure 2: Quality Control Decision Tree for Fmoc-L-Phe(2-OH)-OH release.
References
-
ChemicalBook. (2023). Fmoc-L-Phenylalanine 13C NMR Spectrum and Spectral Data. Retrieved from (Used as baseline for Fmoc-Phe core assignment).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16219356, Fmoc-2-hydroxy-L-phenylalanine. Retrieved from .
-
Sigma-Aldrich. (2023). Fmoc-Tyr-OH Product Specification (Comparison for isomer distinction). Retrieved from .
-
BenchChem. (2025).[4] Spectroscopic Analysis of Fmoc-AA-OH: A Technical Guide. Retrieved from .
-
Royal Society of Chemistry. (2011). Characterization of Fmoc-Phenylalanine Derivatives. Soft Matter, Supplementary Information. Retrieved from .
Sources
Navigating the Solvation and Stability of Fmoc-L-Phe(2-OH)-OH in Solid-Phase Peptide Synthesis
Executive Summary
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced proteolytic stability and target affinity. Fmoc-L-Phe(2-OH)-OH (also known as Fmoc-2-hydroxy-L-phenylalanine or Fmoc-o-tyrosine) is a highly valuable building block in this space. However, its unique structural feature—an unprotected phenolic hydroxyl group at the ortho position of the aromatic ring—presents distinct physicochemical challenges.
This technical whitepaper provides an in-depth analysis of the solubility dynamics and chemical stability of Fmoc-L-Phe(2-OH)-OH across various Solid-Phase Peptide Synthesis (SPPS) solvents. By understanding the causality behind solvent-solute interactions and side-reaction mechanisms, researchers can optimize their coupling protocols, minimize impurities, and maximize peptide yields.
Physicochemical Profiling & Solvation Dynamics
The solubility of Fmoc-protected amino acids is dictated by the balance between the hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the polar backbone/side-chain functionalities. In the case of Fmoc-L-Phe(2-OH)-OH, the unprotected ortho-hydroxyl group acts as a strong hydrogen bond donor and acceptor.
The Causality of Solvation
In non-polar or weakly polar solvents like Dichloromethane (DCM), the unprotected phenolic OH and the carboxylic acid group engage in strong intermolecular hydrogen bonding, leading to the formation of insoluble aggregates. To achieve efficient solvation, the solvent must possess sufficient polarity and hydrogen-bond accepting capability to disrupt these aggregates and solvate the monomeric amino acid[1].
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) excel in this regard. They effectively coordinate with the polar functional groups of Fmoc-L-Phe(2-OH)-OH, ensuring a clear, highly concentrated solution necessary for rapid coupling kinetics.
Quantitative Data Summary
The following table summarizes the solubility profile of Fmoc-L-Phe(2-OH)-OH in standard SPPS solvents based on empirical chemical data for unprotected phenolic Fmoc-amino acids:
| Solvent | Polarity Index | Solvating Power for Fmoc-L-Phe(2-OH)-OH | Practical Concentration Limit | Notes & Causality |
| DMF | 6.4 | Excellent | ≥ 250 mM (~100 mg/mL) | Standard SPPS solvent. Disrupts H-bonded aggregates efficiently [1]. |
| NMP | 6.7 | Excellent | ≥ 250 mM (~100 mg/mL) | High polarity ensures complete dissolution, but accelerates Fmoc degradation over time [1]. |
| DMSO | 7.2 | Exceptional | > 300 mM | Maximum solubility, but high boiling point complicates removal. Prone to oxidation if not anhydrous. |
| DCM | 3.1 | Poor | < 50 mM | Fails to disrupt intermolecular H-bonds. Requires the addition of DMF (e.g., 1:1 ratio) to achieve a clear solution [1]. |
Stability & Side-Reaction Mechanisms
While achieving solubility is the first hurdle, maintaining the chemical stability of Fmoc-L-Phe(2-OH)-OH during storage and active coupling is equally critical. The two primary vectors of degradation are Fmoc shedding and O-acylation .
Solvent-Induced Fmoc Degradation
Fmoc is a base-labile protecting group. While DMF is the industry standard, it spontaneously degrades over time to release dimethylamine [1]. This trace amine acts as a weak base, prematurely cleaving the Fmoc group and generating free amino acid impurities. NMP, despite its superior solvating power, has been reported to cause even greater decomposition of Fmoc-amino acids over extended periods [1].
Best Practice: Always use fresh, degassed, and amine-free (peptide synthesis grade) DMF or NMP. Store stock solutions at 4°C and use them within 24 hours to prevent the accumulation of truncated or double-inserted peptide sequences [4].
The Risk of O-Acylation (The Unprotected Phenolic OH)
The most significant chemical risk when using Fmoc-L-Phe(2-OH)-OH is the undesired reactivity of the unprotected phenolic hydroxyl group. During the coupling phase, highly reactive intermediates (e.g., O-acylisoureas or active esters generated by DIC/HOBt or HATU) can be attacked by the phenolic OH instead of the desired resin-bound primary amine [2]. This results in O-acylation , creating branched peptide byproducts and reducing the overall yield.
To suppress this, the coupling environment must be carefully modulated. Maintaining the pH around 6.7 to 7.0 using a mild base like N-methylmorpholine (NMM) significantly reduces the nucleophilicity of the phenolic oxygen, thereby suppressing O-acylation while allowing the desired N-acylation to proceed [3].
Caption: Competing pathways during coupling: desired N-acylation vs. undesired O-acylation of the phenolic OH.
Validated Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate visual and analytical checkpoints to guarantee that the reagent is fully solvated and that side reactions are minimized.
Protocol 1: Empirical Solubility Assessment
Because batch-to-batch variations in crystallinity can affect dissolution rates, empirical verification of solubility is mandatory before loading the amino acid onto an automated synthesizer.
Step-by-Step Methodology:
-
Preparation: Weigh exactly 19.4 mg (0.05 mmol) of high-purity Fmoc-L-Phe(2-OH)-OH into a clean, dry 2 mL glass vial.
-
Solvent Addition: Add 200 µL of peptide-grade DMF (target concentration: 250 mM).
-
Agitation: Vortex the mixture for 60 seconds. If particulates remain, place the vial in an ultrasonic bath for 3 minutes at room temperature.
-
Validation Checkpoint: Visually inspect the vial against a dark background. The solution must be completely transparent. Any turbidity indicates incomplete solvation, which will lead to clogged synthesizer lines and incomplete couplings.
-
Adjustment: If turbid, add DMF in 50 µL increments, sonicating after each addition, until optical clarity is achieved. Record the final volume to calculate the true working concentration.
Caption: Experimental workflow for determining and validating the solubility of Fmoc-L-Phe(2-OH)-OH.
Protocol 2: Optimized Coupling to Prevent O-Acylation
When coupling Fmoc-L-Phe(2-OH)-OH, or when coupling the subsequent amino acid onto the unprotected phenolic residue, standard HATU/DIPEA conditions can drive O-acylation [2]. The following DIC/Oxyma protocol with NMM buffering is recommended to preserve the integrity of the ortho-hydroxyl group [3].
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min) and wash thoroughly with DMF (5 times).
-
Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.
-
pH Modulation: Add 1.0 equivalent of N-methylmorpholine (NMM) to the activated mixture. Causality: NMM acts as a mild buffer, keeping the apparent pH near neutral (pH ~7.0), which is sufficient for the primary amine to attack the active ester but prevents the phenolic OH from becoming a reactive phenoxide[3].
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Validation Checkpoint: Perform a Kaiser test (or chloranil test for secondary amines). A negative result (yellow/colorless) validates complete N-acylation. If positive (blue), repeat the coupling using 2.0 equivalents of reagents before proceeding to the next deprotection step.
Conclusion
Fmoc-L-Phe(2-OH)-OH is a powerful synthon for advanced peptide engineering, provided its specific physicochemical traits are managed correctly. DMF remains the optimal solvent for balancing excellent solvating power with acceptable Fmoc stability, whereas DCM should be avoided due to the molecule's propensity for intermolecular hydrogen bonding. Furthermore, by understanding the nucleophilic nature of the unprotected ortho-phenolic group, researchers can implement pH-controlled coupling strategies (such as NMM buffering) to entirely suppress O-acylation, ensuring high-purity, high-yield peptide synthesis.
References
Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)
The Orthogonal Principle: Why Fmoc?
In the evolution of peptide chemistry, the shift from Boc (tert-butyloxycarbonyl) to Fmoc (9-fluorenylmethoxycarbonyl) chemistry represents a triumph of orthogonality . In a truly orthogonal system, the conditions used to remove one protecting group must not affect the stability of another.
Fmoc SPPS relies on a base-labile temporary protecting group (Fmoc) for the N-terminus and acid-labile permanent protecting groups (e.g., tBu, Trt, Pbf) for the side chains. This allows us to cycle through deprotection and coupling using mild bases (piperidine) without disturbing the side-chain protection or the resin linkage, which are only cleaved by strong acid (TFA) at the very end of the synthesis.
The Core Directive: We synthesize from the C-terminus to the N-terminus. This is counter-intuitive to biological ribosomal synthesis (N-to-C) but is chemically necessary to prevent racemization of the activated carboxyl group.
Phase I: The Solid Support (Resin Selection)
The resin is not merely a handle; it is the C-terminal protecting group. Your choice here dictates the C-terminal functionality of your final peptide.[1]
Comparative Resin Matrix
| Resin Type | Linker Chemistry | C-Terminal Result | Cleavage Condition | Application |
| Wang | 4-alkoxybenzyl alcohol | Carboxylic Acid (-COOH) | 95% TFA | Standard for peptide acids. |
| Rink Amide | Trialkoxy-benzhydryl amine | Amide (-CONH₂) | 95% TFA | Standard for peptide amides (mimics native protein backbone). |
| 2-Chlorotrityl (2-CTC) | Trityl chloride | Carboxylic Acid (-COOH) | 1% TFA (Mild) | Synthesis of protected peptide fragments; prevents racemization of C-terminal Cys/His. |
Expert Insight: For sequences containing C-terminal Cysteine or Histidine, avoid Wang resin. The esterification loading conditions can cause significant racemization. Use 2-CTC resin , which loads via nucleophilic displacement without activation, preserving chiral integrity.
Phase II: Fmoc Deprotection & The Beta-Elimination Mechanism
The removal of the Fmoc group is the most frequent reaction in the cycle. It is not a simple hydrolysis; it is a base-induced
The Mechanism[2][3][4][5][6]
-
Proton Abstraction: The secondary amine (typically 20% Piperidine in DMF) abstracts the acidic proton from the fluorenyl ring (pKa ~25).
-
Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and releases
and the free amine.[2] -
Scavenging (Critical): DBF is a highly reactive electrophile. If left unchecked, it will re-alkylate the newly freed amine. Excess piperidine acts as a scavenger, trapping DBF as a fulvene-piperidine adduct.[2][3]
Visualization: The Deprotection Pathway[4]
Figure 1: The base-induced beta-elimination mechanism of Fmoc removal.[2] Note the formation of the DBF-Piperidine adduct, which is used for real-time UV monitoring.[4]
Phase III: Activation and Coupling[9]
The carboxyl group of the incoming amino acid is chemically inert. We must convert it into an active ester to facilitate nucleophilic attack by the resin-bound amine.
The Evolution of Coupling Reagents
-
Carbodiimides (DIC): Robust and cheap. Forms an O-acylisourea intermediate. Risk:[1][4][5][6] If the reaction is slow, the intermediate rearranges to an unreactive N-acylurea.
-
Phosphonium/Uronium Salts (HBTU/HATU): These react faster.
-
HBTU: Uses HOBt (Hydroxybenzotriazole).[7] Good for standard couplings.
-
HATU: Uses HOAt (1-Hydroxy-7-azabenzotriazole).[8] The nitrogen at position 7 creates a neighboring group effect (hydrogen bonding) that stabilizes the transition state, accelerating the reaction and significantly reducing racemization.
-
Protocol Standard: Always use DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine) as the base for HBTU/HATU couplings to deprotonate the carboxylic acid. Never use primary amines, which will react with the active ester.
Visualization: HATU Activation Cycle
Figure 2: The activation pathway using HATU. The OAt ester is the key intermediate that facilitates rapid amide bond formation.
Phase IV: Global Deprotection & Cleavage
This is the "moment of truth." We use Trifluoroacetic Acid (TFA) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[9][6]
The "Cation Sponge" Concept
When side chains (tBu, Trt, Pbf) are removed, they generate stable carbocations. These are reactive electrophiles. If not trapped, they will alkylate electron-rich residues in your peptide (Trp, Tyr, Met, Cys), permanently ruining the synthesis.
We must add Scavengers to the TFA cocktail.
Standard Cleavage Cocktail (Reagent K equivalent)
| Component | Role | Volume % |
| TFA | Solvent & Acid Source | 92.5% |
| TIS (Triisopropylsilane) | Proton source & Hydride donor (scavenges Trt/tBu cations) | 2.5% |
| Water | Hydrolysis & Pbf scavenger | 2.5% |
| DODT (or EDT) | Thiol scavenger (Crucial for Cys, Met, Trp protection) | 2.5% |
Safety Note: EDT (Ethanedithiol) is extremely malodorous. DODT (3,6-Dioxa-1,8-octanedithiol) is a less smelly, equally effective alternative.
Self-Validating Quality Control: The Kaiser Test
In manual synthesis, you must verify that the coupling is complete before moving to the next step.
-
The Test: React a few resin beads with Ninhydrin.
-
Blue Beads: Positive for free amines. Coupling Failed. (Recouple).
-
Yellow/Clear Beads: Negative for free amines. Coupling Complete. (Proceed).
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
-
Merck/Sigma-Aldrich. (2023). Introduction to Peptide Synthesis. Technical Library. Link
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.[1][4] Link
-
ThermoFisher Scientific. (2023). Overview of Peptide Cleavage and Deprotection. Peptide Synthesis Guide. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. biotage.com [biotage.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Role of Fmoc protecting group in peptide synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for therapeutic and research applications. The transition from the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy to the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach marked a paradigm shift in peptide chemistry [1]. The Fmoc strategy relies on a mild, base-labile N-terminal protecting group, allowing for an orthogonal protection scheme where side-chain protecting groups and the peptide-resin linkage are acid-labile [2].
This technical guide dissects the mechanistic foundations of Fmoc chemistry, explores causality-driven optimizations, and provides self-validating protocols for modern peptide synthesis.
Mechanistic Foundations of Fmoc Chemistry
The Fmoc group is unique due to the electron-withdrawing nature of the fluorene ring system, which renders the lone hydrogen on the β-carbon highly acidic [3].
Causality of Cleavage: Fmoc deprotection does not proceed via simple hydrolysis. Instead, it undergoes a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism [4].
-
Proton Abstraction: A mild base, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic β-proton at the 9-position of the fluorene ring[5].
-
β-Elimination: The resulting carbanion intermediate undergoes rapid rearrangement, cleaving the carbon-oxygen bond to release carbon dioxide (CO₂), the free N-terminal amine, and dibenzofulvene (DBF)[3].
-
Scavenging: DBF is a highly reactive electrophile. If left unquenched, it will rapidly alkylate the newly liberated N-terminal amine, halting chain elongation[4]. Piperidine plays a critical dual role: it acts as the base for deprotonation and as a nucleophilic scavenger, reacting with DBF to form a stable DBF-piperidine adduct [5].
Logical flow of base-catalyzed Fmoc cleavage and DBF scavenging.
Orthogonality and Side-Chain Protection Strategy
The core advantage of Fmoc SPPS is its true orthogonality. Because Fmoc is removed under basic conditions, side-chain protecting groups can be designed to be exclusively acid-labile (typically removed by trifluoroacetic acid, TFA) [6]. This prevents the premature exposure of reactive side chains during the iterative elongation cycles, a common issue in the purely acid-driven Boc strategy [2].
Table 1: Common Fmoc/tBu Protecting Groups and Causality for Selection
| Amino Acid | Side-Chain Protecting Group | Cleavage Reagent | Causality for Selection |
| Asp, Glu | tert-Butyl (OtBu) | 95% TFA | Prevents branching; highly stable to piperidine. |
| Lys, Trp | tert-Butyloxycarbonyl (Boc) | 95% TFA | Prevents acylation; orthogonal to Fmoc base lability. |
| Arg | Pbf | 95% TFA | Sterically hindered to prevent lactam formation; highly acid-labile. |
| Cys, His, Asn | Trityl (Trt) | 1-5% TFA or 95% TFA | Prevents oxidation/alkylation; extremely acid-sensitive. |
| Ser, Thr, Tyr | tert-Butyl (tBu) | 95% TFA | Prevents O-acylation during coupling. |
Critical Side Reactions and Causality-Driven Mitigation
Despite its mildness, Fmoc SPPS is susceptible to sequence-dependent side reactions driven by the repetitive basic conditions [7].
4.1. Aspartimide Formation
-
Causality: When an aspartic acid residue is followed by sterically unhindered amino acids (e.g., Gly, Asn, Ser), the repetitive exposure to piperidine catalyzes the nucleophilic attack of the backbone amide nitrogen onto the β-carboxyl group of the Asp residue. This forms a five-membered succinimide (aspartimide) ring, leading to epimerization and β-peptide formation upon ring opening[2].
-
Mitigation:
-
Acidic Buffering: Adding 0.1 M HOBt (Hydroxybenzotriazole) to the piperidine solution buffers the basicity, significantly reducing the ionization of the backbone amide[7].
-
Steric Hindrance: Utilizing Fmoc-(Hmb) (2-hydroxy-4-methoxybenzyl) protected dipeptides for the Asp-X sequence temporarily blocks the backbone nitrogen, physically preventing the nucleophilic attack [7].
-
4.2. Incomplete Fmoc Deprotection in Aggregation-Prone Sequences
-
Causality: Hydrophobic sequences (e.g., stretches of Ala, Val, Ile) tend to form intermolecular β-sheets on the resin, collapsing the polymer matrix and sterically hiding the N-terminal Fmoc group from piperidine[8].
-
Mitigation: Replacing piperidine with stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) combined with piperidine (as a scavenger), or incorporating pseudoproline dipeptides to disrupt β-sheet formation[8].
Self-Validating Experimental Protocols
Trust in peptide synthesis relies on self-validating systems where each step provides measurable feedback.
Protocol 1: Standard Fmoc Deprotection with UV-Vis Self-Validation
Because the DBF-piperidine adduct is a strong chromophore, Fmoc cleavage can be quantitatively monitored via UV spectroscopy[7].
-
Objective: Remove the Fmoc group and validate completion.
-
Reagents: 20% (v/v) Piperidine in amine-free DMF.
-
Step-by-Step Methodology:
-
Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.
-
Drain the solvent and add 5 mL of 20% piperidine in DMF.
-
Agitate by bubbling nitrogen gas for 5 minutes (Treatment 1).
-
Drain the reaction solution into a collection flask.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes (Treatment 2).
-
Drain into the same collection flask.
-
Wash the resin 5 times with DMF (5 mL each) to remove all traces of piperidine and DBF [9].
-
Self-Validation (UV-Vis): Dilute the collected cleavage solution 1:100 in DMF. Measure the absorbance at 301 nm. Calculate the Fmoc loading using the Beer-Lambert law. A consistent UV absorbance across cycles validates uniform synthesis efficiency; a sudden drop indicates aggregation or incomplete coupling in the previous step [8].
-
Protocol 2: The Kaiser Test for Coupling Validation
-
Objective: Confirm the complete acylation of the free amine before proceeding to the next cycle.
-
Causality: Ninhydrin reacts with primary amines to form a deep blue complex (Ruhemann's purple). A successful coupling consumes all primary amines, leaving the resin colorless [7].
-
Step-by-Step Methodology:
-
After amino acid coupling and DMF washing, extract a few resin beads (~1-2 mg) into a glass test tube.
-
Add 2 drops of Reagent A (5% ninhydrin in ethanol).
-
Add 2 drops of Reagent B (80 g phenol in 20 mL ethanol).
-
Add 2 drops of Reagent C (2 mL of 0.001 M KCN in 98 mL pyridine).
-
Heat the tube at 100°C for 5 minutes.
-
Self-Validation:
-
Negative Result (Yellow/Colorless beads and solution): Coupling is complete (>99%). Proceed to next Fmoc deprotection.
-
Positive Result (Blue beads/solution): Unreacted amines are present. Perform a double coupling or a capping step (acetic anhydride/DIEA) to prevent deletion sequences [7].
-
-
Iterative Fmoc-SPPS cycle integrating self-validating analytical checkpoints.
Conclusion
The Fmoc protecting group remains the undisputed cornerstone of modern peptide synthesis. By understanding the E1cB mechanistic pathways, the dual role of piperidine, and the causality behind side reactions like aspartimide formation, scientists can rationally design and optimize their SPPS workflows. Implementing self-validating protocols ensures high-fidelity synthesis, which is absolutely crucial for the development of complex therapeutic peptides.
References
-
Advances in Fmoc solid-phase peptide synthesis | Journal of Peptide Science (NCBI/PMC) |[Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments |[Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) | AAPPTec |[Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides | ACS Publications |[Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives | PeptideChemistry.org | [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
Understanding orthogonal protection strategies in peptide synthesis
Executive Summary
In modern drug discovery, the demand for complex peptide topologies—cyclic, branched, and stapled peptides—has rendered simple linear synthesis insufficient. Success in these modalities relies entirely on orthogonal protection strategies : the ability to selectively deprotect specific functional groups in the presence of others using distinct chemical mechanisms.[1]
This guide moves beyond standard Fmoc/tBu protocols to explore "third-dimension" orthogonality (Allyl/Pd, Dde/Hydrazine) and "graded acidolability" (Trt vs. tBu). It provides actionable workflows for synthesizing complex targets while mitigating common failure modes like aspartimide formation and scavenger-induced alkylation.
The Mechanistic Foundation: Defining Orthogonality
True orthogonality exists when a set of protecting groups can be removed in any order without affecting the others.[1] In Solid-Phase Peptide Synthesis (SPPS), this is visualized not as a linear list, but as a multi-dimensional chemical space.
The Three Primary Axes of Cleavage
-
Base-Labile (Axis X): The Fmoc group, cleaved by secondary amines (Piperidine) via
-elimination.[2] -
Acid-Labile (Axis Y): The Boc/tBu/Trt families, cleaved by protonation and carbocation formation.
-
Chemical/Metal-Labile (Axis Z): The Alloc/Allyl groups (Pd(0) catalyzed) and Dde (Nucleophilic displacement).
Visualization: The Orthogonality Matrix
The following diagram maps the chemical independence of these groups. Note how the "Allyl" and "Hydrazine" nodes exist outside the Acid/Base duality.
Caption: The Orthogonality Matrix demonstrating chemical independence between protecting group classes.
The "Third Dimension": Side-Chain Orthogonality
For cyclic peptides (Head-to-Tail, Side-Chain-to-Side-Chain), you must expose specific reactive sites while the rest of the peptide remains protected on the resin.
A. Alloc/Allyl (The Gold Standard)
The Allyloxycarbonyl (Alloc) group for Lysine and Allyl ester for Asp/Glu are stable to both TFA and Piperidine.
-
Mechanism: Palladium(0) complexes with the allyl moiety, forming a
-allyl complex.[3] -
The Trap: The generated
-allyl cation is a potent electrophile. If not scavenged, it will re-alkylate nucleophilic residues (Trp, Tyr, Met) or the free amine you just deprotected. -
The Solution: Use Phenylsilane (
) as a hydride donor scavenger.[3][4] It is superior to morpholine or dimedone because it drives the reaction irreversibly and cleaner.
B. Dde/ivDde (The Hydrazine Option)
Dde is cleaved by nucleophiles (2% Hydrazine).[5]
-
Advantage: No heavy metals (Pd) required.
-
Risk: Hydrazine can remove Fmoc groups over time.
-
The "Migration" Issue: Once Dde is removed, the free amine can attack adjacent esters. More critically, during removal, the Dde group can migrate to other free amines.
-
Strategic Fit: Best used when Alloc is already occupied or incompatible.
Strategic Planning: Graded Acidolability
Not all acid-labile groups are equal.[6] By manipulating the strength of the acid, we can achieve selectivity within the "Acid Axis."
| Group | Sensitivity | Cleavage Condition | Application |
| Trityl (Trt) | Hyper-Sensitive | 1% TFA in DCM | Anchoring Cys/His; Peptide release with full side-chain protection. |
| Mmt | High | 1-2% TFA in DCM | Selective Lysine deprotection. |
| Boc/tBu | Low | 95% TFA | Global deprotection. |
Application: To synthesize a peptide with a C-terminal modification, anchor the peptide to a 2-Chlorotrityl Chloride (2-CTC) resin. Cleave with 1% TFA to release the protected peptide fragment, then couple it in solution.
Experimental Protocol: On-Resin Alloc Deprotection
Objective: Selectively remove Alloc from a Lysine residue to prepare for lactam cyclization, without disturbing Fmoc or tBu groups.
Reagents
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
.[7] -
Scavenger: Phenylsilane (
).[4] -
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Argon or Nitrogen (Critical:
oxidizes the catalyst).
Step-by-Step Workflow
-
Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 minutes. Ensure the vessel is shielded from light (aluminum foil), as the catalyst is light-sensitive.
-
Catalyst Solution: Dissolve
(0.1 eq, ~12 mg) in 2 mL dry DCM. Add Phenylsilane (10 eq, ~125 L). The solution should be yellow/orange. -
Reaction:
-
Drain the resin.[7]
-
Add the Catalyst/Scavenger solution.
-
Bubble
gently or shake for 15 minutes . -
Note: Do not use a vacuum to bubble; use positive pressure to keep air out.
-
-
Repetition: Drain and repeat Step 3 with fresh catalyst solution. (Total 2 x 15 min).
-
Washing (The most critical step):
-
Validation: Perform a Kaiser test. A positive (blue) result confirms the Alloc is gone and the amine is free.
Logic Diagram: Head-to-Tail Cyclization Workflow
This workflow illustrates the integration of Fmoc, tBu, and Alloc strategies for a cyclic peptide.
Caption: Workflow for Head-to-Tail Cyclization using Allyl/Alloc orthogonal protection.
Troubleshooting & Optimization (Trustworthiness)
Aspartimide Formation
A notorious side reaction occurring at Asp-Gly , Asp-Asn , or Asp-Ser sequences during Fmoc deprotection.[9] The base attacks the Asp side chain, forming a cyclic imide.[9][10]
-
Symptom: Mass spectrum shows [M-18] peak.
-
Prevention:
-
Add 0.1M HOBt to the Piperidine deprotection solution (suppresses the imide ring closure).[11]
-
Use Dmb-dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) to sterically block the nitrogen.
-
Switch base to Piperazine (milder than piperidine).
-
Incomplete Allyl Deprotection
-
Cause: Catalyst poisoning by oxidation or sulfur (from Met/Cys).
-
Fix: Increase Phenylsilane equivalents (up to 20 eq). Wash resin with 0.5% acetic acid in DCM prior to adding Pd to protonate basic sites that might bind Pd.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Thieriet, N., et al. (2000). Alloc removal protocol using Phenylsilane. Organic Letters. [Link]
-
Biotage. (2023). Preventing Aspartimide Rearrangements during Fmoc-based SPPS. [Link]
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Protocols. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
Basic Principles of Incorporating Unnatural Amino Acids into Peptides
Executive Summary
The incorporation of Unnatural Amino Acids (UAAs) has shifted from a niche academic exercise to a cornerstone of modern therapeutic peptide development. By introducing non-canonical functionalities—such as N-methylation for protease resistance, olefinic side chains for stapling, or bio-orthogonal handles for conjugation—researchers can overcome the inherent limitations of native peptides (poor stability, low membrane permeability).
This guide synthesizes the two primary methodologies for UAA incorporation: Solid Phase Peptide Synthesis (SPPS) for chemical precision and Genetic Code Expansion (GCE) for biological complexity. It moves beyond standard protocols to address the mechanistic "why" and "how" of overcoming steric hindrance, racemization, and translational fidelity.
Part 1: Chemical Incorporation via Solid Phase Peptide Synthesis (SPPS)
The Core Challenge: Sterics and Nucleophilicity
The fundamental principle of incorporating UAAs in SPPS is overcoming the kinetic barrier imposed by the UAA's structure.
-
Steric Hindrance: Bulky side chains (e.g., tert-leucine) or N-methylation shield the nucleophilic amine, drastically reducing coupling rates.
-
Electronic Deactivation: Electron-withdrawing groups on the side chain can lower the pKa of the
-amino group, making it less nucleophilic.
Field-Proven Protocol: The "Difficult Coupling" Cycle
Standard DIC/HOBt protocols often fail with UAAs, leading to deletion sequences. The following protocol utilizes HATU/HOAt activation, which generates a highly reactive 7-azabenzotriazole ester, accelerating the reaction by orders of magnitude compared to standard esters.
Step-by-Step Methodology
-
Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to minimize inter-chain aggregation (pseudo-dilution principle).
-
Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: For bulky UAAs, extend to 2 x 10 min to ensure complete Fmoc removal from the sterically crowded N-terminus.
-
Wash: DMF (5x), DCM (3x), DMF (5x).
-
Activation (The "Magic" Mixture):
-
Dissolve Fmoc-UAA (4 eq) and HATU (3.9 eq) in minimum DMF.
-
Add HOAt (4 eq) to suppress racemization.
-
Add DIPEA (8 eq) immediately before adding to resin.
-
Note: Pre-activation should not exceed 30 seconds to prevent guanidinium formation.
-
-
Coupling: Shake at room temperature for 2 hours.
-
Monitoring (Self-Validating Step):
-
Re-Coupling (Double Couple): Repeat Step 5-6 using fresh reagents.
-
Capping: Acetylate unreacted amines (Ac2O/DIPEA) to terminate deletion sequences.
Validation: The Chloranil Test
The standard Kaiser test is unreliable for secondary amines (e.g., Proline or N-methylated UAAs). The Chloranil test is the mandatory standard for UAA synthesis.
-
Reagent: 2% Acetaldehyde in DMF + 2% p-Chloranil in DMF.
-
Result:
Visualization: Optimized SPPS Workflow
The following diagram illustrates the decision logic required when handling difficult UAA sequences.
Figure 1: Logic flow for SPPS incorporating Unnatural Amino Acids, emphasizing the critical testing and re-coupling loop.
Part 2: Biological Incorporation via Genetic Code Expansion (GCE)[5][6]
The Core Principle: Orthogonality
While SPPS is limited by length (~50 AAs), GCE allows the incorporation of UAAs into full-length proteins within living cells. The principle relies on an Orthogonal Translation System (OTS) : a tRNA/aminoacyl-tRNA synthetase (aaRS) pair that:
-
Does not cross-react with the host's endogenous tRNAs or synthetases.
-
Specifically recognizes a unique codon (typically the Amber stop codon, UAG ) [1].
Mechanism of Action
The most common system uses the Methanocaldococcus janaschii (Mj) TyrRS/tRNA pair evolved for use in E. coli. The synthetase is mutated to recognize the UAA (e.g., p-acetyl-phenylalanine) instead of Tyrosine, and the tRNA is mutated to recognize UAG.
Experimental Protocol: Amber Suppression in E. coli
This protocol describes the expression of a protein containing a UAA at a specific site.
-
Plasmid Design:
-
Plasmid A: Contains the Target Gene (POI) with a TAG codon at the desired site (e.g., pET system).
-
Plasmid B: Contains the orthogonal aaRS and tRNA (e.g., pEVOL system).
-
-
Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Select on plates with dual antibiotics (e.g., Chloramphenicol/Ampicillin).
-
Growth & Induction:
-
Inoculate a single colony into LB media with antibiotics.
-
Grow to OD600 ~0.5.
-
Critical Step: Add the UAA (dissolved in 1M NaOH or appropriate solvent) to the media. Final concentration typically 1mM.
-
-
Expression: Induce protein expression (IPTG 1mM) and Arabinose (0.02%) to induce the aaRS/tRNA machinery.
-
Harvest: Incubate at 30°C for 4–16 hours. Harvest cells and purify via standard affinity tags (e.g., His-tag).
Visualization: Orthogonal Translation Pathway
Figure 2: The orthogonal translation machinery. The aaRS charges the orthogonal tRNA with the UAA, which then decodes the UAG stop codon at the ribosome.
Part 3: Comparative Analysis & Troubleshooting
Coupling Reagent Efficiency (SPPS)
The choice of coupling reagent is the single most significant variable in UAA synthesis.
| Reagent Class | Examples | Mechanism | Suitability for UAAs | Risk Profile |
| Carbodiimide | DIC, EDC | Forms O-acylisourea | Low | High racemization; slow kinetics. |
| Phosphonium | PyBOP | Forms acyloxyphosphonium | Medium | Good alternative if uroniums fail; byproduct (HMPA) is carcinogenic. |
| Uronium (Gen 1) | HBTU, TBTU | Forms OBt ester | Medium | Effective for standard AAs; struggles with N-methyls. |
| Uronium (Gen 2) | HATU , HCTU | Forms OAt ester | High | Gold Standard. Pyridine nitrogen stabilizes leaving group (HOAt) via neighboring group effect [2]. |
Racemization Suppression
Racemization at the
-
Mechanism: Base-catalyzed proton abstraction from the
-carbon forms an enolate intermediate. -
Solution: Use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive instead of HOBt. It is less explosive and superior at suppressing racemization than HOAt in many carbodiimide couplings [3].
-
Base Choice: Replace DIPEA with Sym-collidine (2,4,6-trimethylpyridine). Its steric bulk prevents it from abstracting the
-proton while still neutralizing the reaction acid.
References
-
Chin, J. W. (2014). Expanding and reprogramming the genetic code.[5][6][7] Nature, 510(7504), 205-213. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. addgene.org [addgene.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Protocol for the Incorporation of Unprotected Fmoc-L-Phe(2-OH)-OH in Solid-Phase Peptide Synthesis
Introduction & Strategic Rationale
The incorporation of Fmoc-L-Phe(2-OH)-OH (Fmoc-2-hydroxy-L-phenylalanine, or Fmoc-o-Tyrosine) into peptide sequences is highly sought after in the development of peptidomimetics, DOPA-derived therapeutics, and probes for reactive oxygen species (ROS) biomarkers. However, the presence of an unprotected phenolic hydroxyl group at the ortho-position presents a unique synthetic challenge.
In traditional Solid-Phase Peptide Synthesis (SPPS), phenolic side chains are masked with bulky protecting groups (e.g., tert-butyl) to prevent nucleophilic attack during subsequent coupling cycles. Relying on the principles of Minimal-Protection SPPS (MP-SPPS) [1], this guide outlines a highly efficient, atom-economical protocol that utilizes the unprotected Fmoc-L-Phe(2-OH)-OH building block. By leveraging the inherent lability of phenolic esters to basic conditions, we can intentionally allow transient O-acylation, which is subsequently self-corrected during standard Fmoc-deprotection steps.
Mechanistic Insights: The "Self-Correcting" Phenolic Ester
As a Senior Application Scientist, it is critical to understand why we can bypass side-chain protection for this unnatural amino acid.
When the amino acid immediately following Fmoc-L-Phe(2-OH)-OH is activated and coupled, the unprotected ortho-hydroxyl group competes with the N-terminal amine, leading to a branched intermediate (transient O-acylation). However, esters formed at phenolic hydroxyls are highly activated. During the subsequent Fmoc-deprotection step, the 20% piperidine solution acts as a potent nucleophile. It rapidly aminolyzes the phenolic ester, converting the miscoupled acyl group into a soluble piperidyl amide byproduct, thereby restoring the free ortho-hydroxyl group [1].
Furthermore, the choice of coupling reagent is paramount. Uronium-based reagents (like HATU or HBTU) can lead to irreversible guanidinylation of unprotected nucleophiles. Therefore, DIC/OxymaPure is the mandatory activation system for this protocol. OxymaPure suppresses racemization, avoids explosive hazards associated with HOBt, and prevents uronium-induced side reactions [2].
Workflow demonstrating the transient O-acylation and piperidine-mediated self-correction.
Comparative Analysis of Coupling Reagents
To guarantee the integrity of the unprotected ortho-hydroxyl group, reagent selection must be strictly controlled. The table below summarizes the causality behind selecting DIC/OxymaPure over other industry standards.
| Coupling System | Risk of O-Acylation | Risk of Irreversible Guanidinylation | Racemization Control | Suitability for Unprotected Phe(2-OH) |
| DIC / OxymaPure | Moderate (Fully Reversible) | None | Excellent | Highly Recommended |
| HATU / DIEA | High | High (Terminates synthesis) | Excellent | Not Recommended |
| PyBOP / DIEA | Low | Moderate | Good | Acceptable Alternative |
Experimental Protocol: Self-Validating Workflow
Reagents Required
-
Amino Acid: Fmoc-L-Phe(2-OH)-OH (CAS: 1217697-92-1) [3]
-
Activators: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure
-
Deprotection Cocktail: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Cleavage Cocktail: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)
Step-by-Step Methodology
Step 1: Resin Preparation
-
Swell the peptidyl-resin (e.g., Rink Amide or CTC resin) in DMF for 20 minutes.
-
Drain and perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 5 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min).
Step 2: Coupling of Fmoc-L-Phe(2-OH)-OH
-
Prepare a solution of Fmoc-L-Phe(2-OH)-OH (3.0 equivalents relative to resin loading) and OxymaPure (3.0 eq) in a minimal volume of DMF.
-
Add DIC (3.0 eq) to the solution. Stir for 2 minutes for pre-activation.
-
Add the activated mixture to the resin. Agitate at room temperature for 90–120 minutes.
-
Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) indicates complete N-acylation. If positive (blue), repeat the coupling step. Wash the resin with DMF (5 × 1 min).
Step 3: Subsequent Amino Acid Coupling & Transient O-Acylation
-
Deprotect the Fmoc group of the incorporated Phe(2-OH) using 20% piperidine in DMF (2 × 5 min). Wash with DMF.
-
Couple the next amino acid (Fmoc-Xaa-OH) using the standard DIC/OxymaPure protocol.
-
Mechanistic Note: At this stage, the ortho-hydroxyl group will likely undergo transient O-acylation by Fmoc-Xaa-OH. Do not attempt to prevent this; it is thermodynamically driven but chemically reversible.
Step 4: The Self-Correction Cleavage (Critical Step)
-
Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.
-
Causality: This extended piperidine wash serves a dual purpose: it removes the N-terminal Fmoc group of Xaa and aminolyzes the transient ortho-phenolic ester, washing away the piperidyl amide byproduct.
-
Validation Checkpoint (Micro-cleavage): Withdraw a few resin beads, treat with TFA for 15 mins, precipitate in ether, and analyze via LC-MS.
-
Success: Mass matches the expected elongated peptide.
-
Incomplete Correction: Mass shows a +[Mass of Xaa] adduct. If observed, repeat the piperidine treatment for an additional 10 minutes.
-
Chemical mechanism of base-mediated aminolysis of the transient phenolic ester.
Step 5: Global Cleavage
-
Once the sequence is complete, wash the resin with Dichloromethane (DCM) and dry under a vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours. Note: Because the ortho-hydroxyl was never protected with a tBu group, the risk of intramolecular tBu-alkylation onto the electron-rich phenol ring during cleavage is drastically reduced, resulting in a cleaner crude profile.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
References
-
Yang, Y., Hansen, L., & Ryberg, P. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1520–1530.[Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403.[Link]
Application Note: Side-Chain Protection Strategy for 2-Hydroxy-L-Phenylalanine in Fmoc SPPS
Executive Summary
The incorporation of 2-hydroxy-L-phenylalanine (also known as o-Tyrosine or 2-OH-Phe) into peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a dual physicochemical challenge: nucleophilicity and steric hindrance . Unlike its para-isomer (Tyrosine), the hydroxyl group at the ortho position creates significant steric crowding around the
This guide details two distinct protocols:
-
The Gold Standard (Protected): Utilizing Fmoc-2-OH-Phe(tBu)-OH to ensure orthogonality.
-
The High-Precision Alternative (Unprotected): Utilizing Fmoc-2-OH-Phe-OH with optimized neutral-pH coupling conditions (DIC/Oxyma) to mitigate O-acylation when the protected building block is unavailable.
Chemical Context & Strategic Analysis
The Ortho-Effect Challenge
In standard Tyrosine (p-Tyr), the hydroxyl group is distal to the peptide backbone. In 2-OH-Phe, the hydroxyl is proximal to the amine/amide bond. This proximity results in:
-
Steric Shielding: The ortho-substituent blocks the trajectory of incoming activated amino acids during the next coupling cycle.
-
Hydrogen Bonding: Intramolecular H-bonds between the o-OH and the backbone amide can alter the local conformation, affecting aggregation and solubility on-resin.
-
Nucleophilic Attack: Without protection, the phenolate ion (generated by base) can attack activated Fmoc-amino acids, forming an ester linkage (branching).
Protection Strategy Decision Matrix
The choice of strategy depends on reagent availability and sequence sensitivity.
Figure 1: Strategic Decision Matrix for 2-OH-Phe incorporation. High-risk sequences require absolute orthogonality (tBu).
Protocol A: The Gold Standard (tBu Protection)
Objective: Complete orthogonality. The tert-butyl ether prevents side reactions and is removed concomitantly with resin cleavage.
Reagents
-
Building Block: Fmoc-2-OH-Phe(tBu)-OH.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (Diisopropylethylamine).
-
Cleavage Cocktail: Reagent K or B (TFA/Phenol/Water/TIS).
Step-by-Step Methodology
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation (Pre-activation is critical due to sterics):
-
Dissolve Fmoc-2-OH-Phe(tBu)-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.
-
Add DIPEA (8.0 eq).
-
Note: The solution should turn yellow. Allow to activate for 30–60 seconds before adding to the resin.
-
-
Coupling:
-
Add activated solution to the resin.
-
Time: 60–90 minutes (extended time required due to ortho-bulk).
-
Temp: Room temperature. Avoid heating >50°C to prevent premature tBu loss or racemization.
-
-
Capping: Standard acetic anhydride/pyridine capping is recommended to block unreacted amines.
-
Subsequent Coupling (The "Difficult" Step):
-
The amine of 2-OH-Phe is sterically hindered.
-
Use HOAt or Oxyma as an additive for the next amino acid coupling to boost kinetics.
-
Double coupling is mandatory for the residue immediately following 2-OH-Phe.
-
Protocol B: The Alternative (Unprotected Side Chain)
Objective: Incorporate 2-OH-Phe without side-chain protection while preventing O-acylation. Mechanism: O-acylation is base-catalyzed. By using DIC/Oxyma (neutral/acidic pH activation), the phenol remains protonated and non-nucleophilic. Avoid HATU/DIPEA for this step.
Reagents[1]
-
Building Block: Fmoc-2-OH-Phe-OH (Unprotected).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]
-
Forbidden Reagents: Phosphonium salts (PyBOP) or Uronium salts (HBTU/HATU) with tertiary bases (DIPEA/NMM).
Step-by-Step Methodology
-
Resin Preparation: Standard swelling and Fmoc deprotection.
-
Activation (In-situ):
-
Dissolve Fmoc-2-OH-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Add DIC (3.0 eq).
-
Do not use base.
-
-
Coupling:
-
Add mixture to resin immediately.
-
Time: 2 hours.
-
Monitoring: Use Chloranil test (sensitive for secondary/hindered amines) or micro-cleavage LC-MS.
-
-
Wash (Critical):
-
Wash extensively with DMF (7x) to remove any active ester species before adding base for the next deprotection.
-
-
Post-Coupling Capping (Modification):
-
Use a "soft" capping: Acetic anhydride (5 eq) + DIPEA (5 eq) in DCM.
-
Risk:[2] High concentrations of base during capping can theoretically acylate the side chain, though acetylation is less stable than amino-acylation.
-
-
Cleavage: Standard TFA/Water/TIS (95:2.5:2.5). No scavengers needed for the phenol itself, but required for other residues (Trp/Met).
Comparative Data & QC
Reagent Performance Table
| Feature | Protocol A (tBu Protected) | Protocol B (Unprotected) |
| Coupling Reagent | HATU / DIPEA | DIC / Oxyma Pure |
| pH Condition | Basic (pH > 9) | Neutral/Acidic (pH ~5-6) |
| O-Acylation Risk | Negligible | Moderate (if base is present) |
| Coupling Efficiency | High (>99%) | Medium-High (95-98%) |
| Cost | High (Custom building block) | Low (Standard building block) |
| Racemization Risk | Low (with Oxyma/HOAt) | Very Low (Carbodiimide driven) |
Troubleshooting: Detecting O-Acylation
If Protocol B fails, you will observe specific patterns in LC-MS:
-
Target Mass:
-
O-Acylation Product:
(Ester formation) -
Branching: If the ester is not cleaved, the peptide chain will grow from the phenolic oxygen, resulting in a "branched" peptide with double the sequence mass from that point onward.
Figure 2: Mechanism of O-acylation. Base promotes phenolate formation, leading to ester impurities. Protocol B avoids this pathway.
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000). Oxford University Press.
-
Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.[3] (1979).[3]
-
Use of Oxyma Pure as an additive in carbodiimide-mediated peptide coupling. European Journal of Organic Chemistry, 2009(30), 5132-5136.
-
Side Reactions in Peptide Synthesis. Sigma-Aldrich / Merck Millipore Technical Guides.
-
Fmoc-2-fluoro-L-phenylalanine (Structural Analog Data). Chem-Impex Catalog. (Used for steric comparison).
Sources
Coupling reagents for Fmoc-L-phe(2-OH)-OH in automated peptide synthesizers
Executive Summary
Fmoc-L-Phe(2-OH)-OH (also known as ortho-tyrosine or 2-hydroxyphenylalanine) presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): steric hindrance due to the ortho-substitution and chemical lability due to the nucleophilic hydroxyl group.
While standard phenylalanine coupling is routine, the ortho-hydroxyl group creates significant steric clash near the activation site, slowing down acylation kinetics. Furthermore, if the hydroxyl group is unprotected, it poses a risk of O-acylation (ester formation) during subsequent coupling steps or self-lactonization during activation.
This guide prioritizes DIC/Oxyma Pure chemistry over HATU/DIEA to minimize racemization and side-chain acylation, providing a robust protocol for automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).
Part 1: The Chemical Challenge (The "Ortho-Effect")
Steric Hindrance
Unlike para-tyrosine (Tyr), where the hydroxyl group is distal to the reaction center, the 2-OH group in Phe(2-OH) is adjacent to the carbonyl carbon. This bulk impedes the approach of the incoming amine, necessitating:
-
Extended reaction times (2x standard).
-
Higher temperatures (50°C–75°C).
-
Double coupling cycles.
Side-Chain Reactivity (O-Acylation)
If using unprotected Fmoc-L-Phe(2-OH)-OH (common due to cost/availability of the tBu-protected variant), the phenolic hydroxyl is a nucleophile.
-
Risk: During the next cycle (coupling the amino acid after Phe(2-OH)), the activated incoming amino acid may attack the 2-OH group instead of the N-terminus, forming an ester (depsipeptide).
-
Mitigation: This reaction is base-catalyzed.[1] Using DIC/Oxyma (neutral/acidic activation) rather than HATU/DIEA (basic) significantly reduces the formation of the phenolate anion, thereby suppressing O-acylation.
Part 2: Reagent Selection Guide
Primary Recommendation: DIC / Oxyma Pure
-
Role: Carbodiimide activation with an oxime additive.
-
Mechanism: DIC forms the O-acylisourea; Oxyma converts this to a stable, reactive active ester.
-
Why:
-
Acidity: The coupling environment is slightly acidic to neutral, keeping the 2-OH protonated and unreactive.
-
Racemization Control: Superior retention of chirality compared to phosphonium/uronium salts at high temperatures.
-
Safety: Oxyma is non-explosive compared to HOBt/HOAt.
-
Secondary Recommendation: HATU / DIEA
-
Role: Uronium salt activation (The "Sledgehammer").
-
When to use: Only if DIC/Oxyma fails to drive the coupling to completion (verified by Kaiser test or micro-cleavage).
-
Warning: The requisite base (DIEA) increases the risk of racemization (D-Phe formation) and O-acylation of the side chain.
Part 3: Automated Synthesis Protocols
Protocol A: Using Protected Fmoc-L-Phe(2-OtBu)-OH (Gold Standard)
Use this protocol if you have the tert-butyl protected building block. It eliminates side-reaction risks.[2]
| Parameter | Setting | Notes |
| Scale | 0.1 mmol | Standard scale |
| Equivalents | 5.0 eq | High excess drives kinetics |
| Reagents | 0.5 M DIC / 0.5 M Oxyma | in DMF |
| Temperature | 75°C (Microwave) | High energy overcomes steric bulk |
| Time | 2 x 5 minutes | Double couple is mandatory |
| Deprotection | 20% Piperidine + 0.1 M Oxyma | Oxyma prevents aspartimide-like side reactions |
Protocol B: Using Unprotected Fmoc-L-Phe(2-OH)-OH (Common)
Use this protocol for the free hydroxyl variant. It focuses on suppressing O-acylation.
| Parameter | Setting | Notes |
| Equivalents | 5.0 eq | |
| Reagents | DIC / Oxyma Pure | DO NOT USE HATU/DIEA |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Better solvation for hindered residues than DMF |
| Temperature | 50°C | Lower temp reduces risk of lactonization/side reactions |
| Time | 2 x 10 minutes | Longer time compensates for lower temp |
| Next Step | Acetylation (Capping) | Perform a capping step immediately after coupling to block any unreacted amines before the next cycle. |
Critical Step: The Subsequent Coupling
When coupling the next amino acid onto the N-terminus of Phe(2-OH):
-
Avoid Hyper-Active Reagents: Use DIC/Oxyma.
-
No Base: Ensure no DIEA/NMM is present in the vessel.
-
Post-Coupling Wash: Wash with 10% Piperidine/DMF for 2 minutes after the subsequent coupling. This "soft base" wash can hydrolyze any accidental O-esters (phenolic esters are labile) back to the free phenol without cleaving the peptide.
Part 4: Visualization of Pathways
The following diagram illustrates the competition between the desired amide bond formation and the potential side reactions (O-acylation and Lactonization) driven by the ortho-hydroxyl group.
Caption: Reaction pathways for Fmoc-Phe(2-OH)-OH. Green path indicates successful coupling. Red dashed paths indicate risks mitigated by using DIC/Oxyma and avoiding base.
Part 5: Quality Control & Troubleshooting
| Observation (HPLC/MS) | Diagnosis | Solution |
| Mass -18 Da | Lactonization | The 2-OH attacked the activated carboxyl (dehydration). Use protected Fmoc-Phe(2-OtBu)-OH or lower activation temp to 50°C. |
| Mass + Amino Acid | O-Acylation | The next amino acid coupled to both the N-terminus and the 2-OH. Treat resin with 20% piperidine for 5 min to hydrolyze the ester. |
| Deletion Sequence | Steric Hindrance | Incomplete coupling. Switch to 3 x 10 min coupling cycles. Ensure solvent is NMP. |
| Double Peak (Same Mass) | Racemization | D-isomer formation. Switch exclusively to DIC/Oxyma. Add 0.1 eq DIPEA only if absolutely necessary. |
References
-
CEM Corporation. (2025). Peptide Synthesis Reagents Guide: Handling Sterically Hindered Amino Acids. [Link]
Sources
Fmoc deprotection conditions for peptides containing 2-hydroxyphenylalanine
Application Note: Optimized Fmoc Deprotection Strategies for Peptides Containing 2-Hydroxyphenylalanine (o-Tyr)
Executive Summary
2-Hydroxyphenylalanine (2-OH-Phe), also known as ortho-tyrosine (
This guide details the mechanistic risks and provides two validated protocols:
-
Standard Protocol: For use with orthogonally protected Fmoc-2-OH-Phe(tBu)-OH (Recommended).
-
Modified Protocol: For use with unprotected Fmoc-2-OH-Phe-OH, utilizing a buffered deprotection cocktail to suppress side reactions.
Mechanistic Insight: The "Phenolate Trap"
The core challenge in handling 2-OH-Phe lies in the proximity of the phenolic hydroxyl group to the peptide backbone. Unlike Tyrosine (4-OH), where the hydroxyl is distal, the 2-OH group is sterically positioned to attack the backbone carbonyls.
The Side Reaction Pathway
During standard Fmoc deprotection (20% Piperidine), the basic environment deprotonates the phenol (pKa ~10) to form a phenolate anion.
-
Scenario A (C-Terminal 2-OH-Phe): The phenolate attacks the resin-linker ester bond, forming a five-membered lactone (dihydrocoumarin derivative) and cleaving the peptide from the resin.
-
Scenario B (Internal 2-OH-Phe): The phenolate can compete with the
-amine during the subsequent coupling step, leading to O-acylation (branched peptides).
Diagram 1: Mechanistic Risk of Unprotected 2-OH-Phe
Caption: Under basic conditions, the unprotected ortho-phenolate attacks the C-terminal ester, leading to premature cleavage via lactonization.
Experimental Protocols
Protocol A: The "Gold Standard" (Protected Side Chain)
Applicability: When using Fmoc-2-OH-Phe(tBu)-OH . Rationale: The tert-butyl (tBu) ether masks the nucleophilic hydroxyl group. It is stable to piperidine but removed by TFA during final cleavage. This allows for standard high-throughput synthesis conditions.
| Step | Reagent | Conditions | Mechanism |
| 1. Swell | DMF | 2 x 15 min | Resin solvation |
| 2. Deprotect | 20% Piperidine in DMF | 1 x 3 min, 1 x 10 min | Standard |
| 3. Wash | DMF | 5 x 2 min | Remove fulvene adducts |
| 4. Couple | Fmoc-AA-OH / DIC / Oxyma | 60 min, RT | Amide bond formation |
Note: No special handling is required. The tBu group effectively converts the residue into a phenylalanine mimic during chain assembly.
Protocol B: The "Rescue" Protocol (Unprotected Side Chain)
Applicability: When Fmoc-2-OH-Phe-OH (unprotected) must be used due to cost or availability. Rationale: To prevent lactonization, we must reduce the basicity of the deprotection solution to minimize phenolate concentration while maintaining enough basicity to remove the Fmoc group. We utilize HOBt (1-Hydroxybenzotriazole) as an acidic buffer in the deprotection cocktail.
Reagents Required:
-
Deprotection Cocktail: 20% Piperidine in DMF + 0.1 M HOBt .
-
Alternative (Milder): 5% Piperazine + 0.1 M HOBt in DMF.
Step-by-Step Workflow:
-
Resin Loading (Critical):
-
Do not load unprotected 2-OH-Phe as the first residue on Wang or Rink Amide resin if possible. If necessary, use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The steric bulk of 2-CTC prevents diketopiperazine (DKP) and lactonization pathways.
-
-
Buffered Deprotection Cycle:
-
Pre-wash: DMF (3 x 1 min).
-
Deprotection 1 (Short): Add 20% Piperidine / 0.1 M HOBt / DMF . Agitate for 2 minutes . Drain.
-
Deprotection 2 (Main): Add fresh cocktail. Agitate for 8 minutes . Drain immediately.
-
Why HOBt? It protonates the phenolate equilibrium, keeping the side chain largely neutral (
) while allowing the amine (piperidine) to cleave the Fmoc.
-
-
Aggressive Washing:
-
Wash with DMF (3x).
-
Wash with DCM (2x) to disrupt any hydrogen-bonded aggregates.
-
Wash with DMF (2x).
-
-
Coupling (Prevention of O-Acylation):
-
The next amino acid must be coupled immediately.
-
Use: Fmoc-AA-OH (4 eq), DIC (4 eq), Oxyma Pure (4 eq) .
-
Avoid: DMAP or high concentrations of DIPEA, which promote O-acylation of the phenol.
-
Comparative Data: Yield & Purity
The following data illustrates the impact of the protection strategy on the synthesis of the model peptide H-Ala-Gly-[2-OH-Phe]-Val-NH2.
| Condition | Deprotection Reagent | Crude Purity (HPLC) | Major Impurity |
| Protected (tBu) | 20% Piperidine | > 92% | None significant |
| Unprotected | 20% Piperidine | 45% | Deletion (Lactone cleavage) |
| Unprotected | 20% Piperidine + 0.1 M HOBt | 81% | O-acylated by-products (<5%) |
Synthesis Workflow Diagram
This flowchart guides the decision-making process for incorporating 2-hydroxyphenylalanine.
Caption: Decision tree for selecting the appropriate deprotection and resin strategy based on building block protection.
References
-
Peptide Chemistry. (2025).[1] Aspartimide Formation and Base-Induced Side Reactions in SPPS. Retrieved from [Link]
-
Hutton, C. A. (1999). Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines: vital components in the assembly of biologically active cyclic peptides. Organic Letters. Retrieved from [Link]
Sources
Cleavage and deprotection of peptides with 2-hydroxy-phenylalanine from resin
Application Note: High-Fidelity Cleavage and Deprotection of Peptides Containing 2-Hydroxy-Phenylalanine ( -Tyrosine)
Abstract & Core Challenge
2-Hydroxy-phenylalanine (also known as
The Core Challenge: The electron-rich phenolic ring of 2-OH-Phe is highly susceptible to Electrophilic Aromatic Substitution (EAS) . During global deprotection, the release of bulky carbocations (e.g., tert-butyl cations from Ser/Thr/Glu/Asp protection) creates a "cation soup." Without aggressive scavenging, these cations irreversibly alkylate the 2-OH-Phe ring at the activated 3- or 5-positions, leading to difficult-to-separate byproducts (+56 Da adducts).
This guide provides a self-validating protocol to maximize yield and purity, moving beyond generic "Reagent K" recipes to a mechanistic understanding of scavenger dynamics.
Chemical Mechanism & Scavenger Logic[1]
To design an effective protocol, one must understand the competition between the scavenger and the peptide side-chain.
The Alkylation Threat
Upon acidolysis with Trifluoroacetic Acid (TFA), acid-labile protecting groups (Pbf, Trt, Boc, tBu) cleave to form reactive carbocations.
-
Target: The 2-OH-Phe ring is an activated nucleophile. The hydroxyl group at position 2 donates electron density (resonance) to positions 3 and 5.
-
Sterics: Unlike Tyrosine (para-OH), where the 3- and 5-positions are equally accessible, 2-OH-Phe has steric crowding at position 1 (backbone) and 2 (hydroxyl). However, position 5 remains highly exposed and reactive.
Scavenger Selection Matrix
We utilize a multi-modal scavenging system to intercept cations before they attack the aromatic ring.
| Scavenger | Role | Mechanism | Why for 2-OH-Phe? |
| TIS (Triisopropylsilane) | Primary Cation Quencher | Hydride donor; reduces carbocations to alkanes. | Irreversible quenching of t-butyl cations. Superior to silanes that form reversible adducts. |
| Water ( | Nucleophilic Solvent | Hydrolysis of trifluoroacetates. | Essential for preventing TFA-ester formation on the phenolic hydroxyl. |
| DODT (3,6-Dioxa-1,8-octanedithiol) | Thiol Scavenger | Soft nucleophile; traps t-butyl and trityl cations. | Less malodorous than EDT; critical if Met, Cys, or Trp are present alongside 2-OH-Phe. |
| Phenol | Not Recommended | Competitive substrate. | Avoid. Phenol can complicate HPLC analysis and is often unnecessary if TIS/DODT levels are sufficient. |
Visualization of Reaction Pathways[2][3][4]
The following diagram illustrates the kinetic competition between successful scavenging and the irreversible alkylation side reaction.
Figure 1: Kinetic competition during TFA cleavage. High scavenger concentration ensures k1 >> k2, preventing ring alkylation.
Experimental Protocols
Materials Preparation
-
TFA: Peptide synthesis grade (low aldehyde content).
-
TIS: Fresh (<6 months old). Oxidized silanes lose hydride-donating capability.
-
Resin: Ensure resin is thoroughly washed with DCM (Dichloromethane) to remove basic DMF traces, which can inhibit acidolysis.
Cocktail Selection
Choose the cocktail based on the sequence complexity.
Cocktail A: The "Robust" Mix (Recommended for 2-OH-Phe) Use when sequence contains: Met, Cys, Trp, or >5 bulky protecting groups (tBu, Trt).
-
TFA: 92.5%
-
TIS: 2.5%[1]
-
H2O: 2.5%
-
DODT: 2.5% (Replaces EDT for reduced odor)
Cocktail B: The "Clean" Mix Use for simple sequences (only Ser/Thr/Lys/Asp/Glu).
Step-by-Step Procedure
-
Resin Preparation:
-
Wash resin 3x with DCM.[1]
-
Dry resin under nitrogen flow for 10 minutes. Rationale: Residual DMF is basic and neutralizes TFA, slowing cleavage and promoting side reactions.
-
-
Cocktail Addition:
-
Add 10-15 mL of Cocktail per 1 g of resin.
-
Critical: Do not starve the resin. High volume ensures high molar excess of scavengers relative to generated cations.
-
-
Reaction:
-
Seal the vessel under Nitrogen atmosphere.
-
Agitate gently (rocking, not magnetic stirring which grinds resin) for 2.5 to 3 hours at Room Temperature.
-
Note: 2-OH-Phe(tBu) deprotection is generally fast, but the extra time ensures complete removal of Pbf (Arg) or Trt (Asn/Gln) if present.
-
-
Precipitation (The "Cold Shock"):
-
Filter the resin into a 50 mL centrifuge tube.
-
Evaporate TFA under a nitrogen stream until the volume is reduced to ~2-3 mL (do not dry completely).
-
Add 40 mL of ice-cold Diethyl Ether (or MTBE).
-
Invert tube to mix. A white precipitate should form immediately.
-
-
Wash:
-
Centrifuge at 3000 rpm for 3 mins. Decant ether.
-
Repeat ether wash 2x. Rationale: This removes the scavenged byproducts (organic soluble) from the peptide salt (ether insoluble).
-
Workflow Diagram
Figure 2: Operational workflow for high-fidelity cleavage.
Troubleshooting & Quality Control
Common Failure Modes
-
Issue: Mass Spec shows +56 Da peaks.
-
Cause: t-Butyl alkylation of the 2-OH-Phe ring.
-
Solution: Increase TIS concentration to 5%. Ensure resin is not "clumped" during cleavage. Use Cocktail A (DODT is a stronger nucleophile than the aromatic ring).
-
-
Issue: Mass Spec shows +96 Da peaks.
-
Cause: Trifluoroacetylation of the hydroxyl group (TFA ester).
-
Solution: This is usually reversible. Treat the crude peptide with mild aqueous base (0.1 M
) or simply allow it to stand in the aqueous HPLC buffer (pH > 7) for 1 hour before purification. Ensure 2.5% water is present in the cleavage cocktail to hydrolyze these esters in situ.
-
Analytical Validation
-
HPLC: 2-OH-Phe is slightly more hydrophobic than Tyr. Expect a retention time shift.
-
UV Vis: The ortho-hydroxyl alters the UV absorption max compared to Tyrosine. While Tyr absorbs at
nm, -Tyr ( -OH-Phe) has a characteristic fluorescence and absorbance profile. Ensure your detector is set to scan 210-300 nm to capture the peak.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.[2] [Link]
-
CEM Corporation. Peptide Cleavage Application Note. [Link]
Application Note: Preparative HPLC Purification of Peptides Containing Fmoc-L-Phe(2-OH)-OH
Target Audience: Researchers, Analytical Scientists, and Peptide Chemists Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction & Chromatographic Rationale
The synthesis and purification of peptides containing unnatural amino acids, such as Fmoc-L-Phe(2-OH)-OH (Fmoc-protected ortho-tyrosine or 2-hydroxyphenylalanine), present unique chromatographic challenges. Ortho-tyrosine is a critical biomarker for oxidative stress (specifically phenylalanine oxidation) and is increasingly incorporated into synthetic peptides to study reactive oxygen species (ROS) pathways or as specialized enzymatic substrates.
This application note details an "Fmoc-ON" purification strategy . While the 9-fluorenylmethoxycarbonyl (Fmoc) group is typically removed during the final stages of Solid-Phase Peptide Synthesis (SPPS)[1], retaining it on the N-terminal ortho-tyrosine residue provides a massive hydrophobic tag. Because truncated failure sequences are typically capped (e.g., acetylated) during SPPS and lack the Fmoc group, this strategy artificially shifts the retention time of the full-length target peptide, allowing for baseline separation from complex crude mixtures[2],[3].
Physicochemical Properties & Causality in HPLC
To achieve high-purity isolation, the chromatographer must understand the causality behind the physicochemical behavior of this specific molecule:
-
Intramolecular Hydrogen Bonding (ortho-OH effect): Unlike standard para-tyrosine, the hydroxyl group of ortho-tyrosine is adjacent to the amino acid backbone. This proximity allows for intramolecular hydrogen bonding with the peptide amide backbone. This restricts conformational flexibility and reduces the peptide's apparent hydrodynamic radius, subtly altering its interaction with the C18 stationary phase compared to standard tyrosine isomers.
-
Extreme Hydrophobicity (Fmoc effect): The fluorenyl ring system makes the peptide highly hydrophobic. This necessitates a higher percentage of organic modifier (Acetonitrile) for elution and often requires switching from a standard C18 column to a C8 column to prevent irreversible adsorption and severe peak tailing[3].
-
Self-Validating UV Absorbance: The peptide amide backbone absorbs universally at 214 nm. However, the conjugated dibenzofulvene-like ring system of the Fmoc group exhibits a highly specific, strong absorbance maximum at 301 nm [4],[5]. By utilizing dual-wavelength monitoring, the system becomes self-validating: only the target Fmoc-peptide will exhibit a strong, co-eluting signal at both 214 nm and 301 nm[6].
Logical relationship demonstrating the hydrophobic shift utilized in Fmoc-ON purification.
System Configuration & Mobile Phase Preparation
Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent. At pH ~2.0, TFA protonates basic residues and neutralizes the carboxylate groups, while the hydrophobic trifluoroacetate counter-ion pairs with the peptide, improving peak shape and resolution[3].
Table 1: HPLC System Configuration & Reagents
| Parameter | Specification | Rationale |
| Stationary Phase | C8 or C18, 300 Å pore size, 5–10 µm | Wide pores (300 Å) are required for peptide diffusion. C8 is preferred if the Fmoc-peptide is excessively hydrophobic[3]. |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water | Provides aqueous environment and ion-pairing[2]. |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile | Organic modifier to elute the hydrophobic Fmoc-tag[3]. |
| Detection (UV) | Channel 1: 214 nm Channel 2: 301 nm | 214 nm detects all peptide bonds; 301 nm specifically validates the presence of the Fmoc group[4]. |
| Flow Rate | 1.0 mL/min (Analytical) 15.0 mL/min (Preparative) | Scaled according to column internal diameter to maintain linear velocity. |
Experimental Workflow: Step-by-Step Protocol
Experimental workflow for purifying Fmoc-protected ortho-tyrosine peptides.
Step 1: Sample Solubilization
Fmoc-peptides frequently exhibit poor solubility in standard aqueous buffers.
-
Weigh 50 mg of the crude lyophilized peptide into a clean vial.
-
Add 1.0 mL of neat Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Mobile Phase A and B[3].
-
Vortex vigorously and sonicate for 5 minutes.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove cleaved resin particulates that could foul the column frit[3].
Step 2: Analytical Scouting
Before committing to preparative scale, determine the exact elution profile.
-
Inject 10 µL of the filtered sample onto an analytical C8/C18 column.
-
Run a broad linear gradient from 5% B to 95% B over 30 minutes.
-
Identify the target peak: It will be the major peak eluting late in the gradient (typically >50% B) that exhibits strong absorbance at both 214 nm and 301 nm .
Step 3: Preparative Scale-Up
Based on the analytical scouting, design a shallow gradient focused around the target's elution percentage to maximize resolution from closely eluting impurities (such as species with incomplete side-chain deprotection).
Table 2: Recommended Preparative Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Segment Purpose |
| 0.0 | 90% | 10% | Column equilibration and sample loading. |
| 5.0 | 90% | 10% | Isocratic hold to wash out highly polar salts and scavengers. |
| 35.0 | 30% | 70% | Shallow linear gradient (2% B/min) to elute the Fmoc-peptide. |
| 37.0 | 5% | 95% | Column wash to remove irreversibly bound hydrophobic aggregates. |
| 42.0 | 5% | 95% | Isocratic wash hold. |
| 45.0 | 90% | 10% | Return to initial conditions. |
Step 4: Fraction Collection and Lyophilization
-
Collect fractions manually or via an automated fraction collector triggered by the 301 nm UV signal.
-
Immediately freeze the pooled fractions containing the pure Fmoc-L-Phe(2-OH)-OH peptide using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize for 24–48 hours to yield a fine white powder[2]. (Note: Do not expose the peptide to high pH during this stage, as the ortho-hydroxyl group is susceptible to oxidation).
Self-Validating Troubleshooting & Optimization
-
Peak Broadening / Tailing: If the target peak at 301 nm exhibits severe tailing, the Fmoc-peptide is likely interacting too strongly with the C18 stationary phase. Correction: Switch to a less hydrophobic C8 or C4 column, or increase the column temperature to 40°C to improve mass transfer kinetics.
-
Missing 301 nm Signal: If a large peak appears at 214 nm but lacks a 301 nm signal, premature Fmoc deprotection has occurred (often due to basic impurities in the sample preparation solvent)[3]. Correction: Ensure all solubilization buffers are acidified with 0.1% TFA to lock the peptide in an acidic state, preventing base-catalyzed β-elimination of the Fmoc group[5].
-
Mass Shift (+178 Da): If LC-MS analysis of the purified fraction shows a mass +178 Da higher than expected, the dibenzofulvene (DBF) cleaved during a previous step has alkylated the peptide[4]. Correction: Ensure proper scavenging (e.g., using piperidine or DBU with appropriate scavengers) if Fmoc removal is performed post-purification.
References
- WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
-
Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry.[Link]
-
How to quantify your first amino acid loading onto Wang resins. Biotage.[Link]
Sources
- 1. WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
Application Note: High-Resolution Mass Spectrometry Analysis of Peptides Incorporating 2-Hydroxyphenylalanine
Introduction & Biological Context
2-Hydroxyphenylalanine, commonly known as ortho-tyrosine (o-Tyr), is a non-canonical amino acid and a positional isomer of the proteinogenic para-tyrosine (p-Tyr). In biological systems, o-Tyr is primarily generated through the non-enzymatic oxidation of phenylalanine (Phe) by highly reactive hydroxyl radicals (•OH), making it a highly specific biomarker for severe oxidative stress[1].
Beyond its utility as a biomarker, o-Tyr presents a critical quality attribute (CQA) challenge in biopharmaceutical development. During the aerobic fed-batch production of recombinant proteins—such as monoclonal antibodies (mAbs) expressed in Chinese Hamster Ovary (CHO) cells—oxidative stress can lead to the intracellular accumulation of o-Tyr. If the cell culture experiences phenylalanine starvation, the promiscuous activity of the enzyme phenylalanyl-tRNA synthetase (PheRS) can mischarge tRNA^Phe with o-Tyr or its sibling isomer, meta-tyrosine (m-Tyr). This results in the direct misincorporation of o-Tyr into the primary sequence of the biotherapeutic at positions intended for phenylalanine, creating unintended sequence variants (SVs) that can compromise drug efficacy, stability, and immunogenicity[2].
The Analytical Challenge: Resolving Isobaric Sequence Variants
Detecting o-Tyr misincorporation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is analytically demanding. Because o-Tyr, m-Tyr, and p-Tyr are positional isomers, they share an identical monoisotopic mass (181.0739 Da) and yield the exact same +15.9949 Da mass shift relative to a canonical phenylalanine residue.
Consequently, high-resolution MS1 alone cannot differentiate an o-Tyr sequence variant from a canonical p-Tyr residue, nor can it distinguish it from artifactual in vitro oxidation of phenylalanine occurring during sample preparation[3]. To build a self-validating analytical system, researchers must couple high-efficiency Ultra-High-Performance Liquid Chromatography (UHPLC) to resolve the isomers chromatographically, combined with advanced MS/MS fragmentation to localize the modification. Emerging technologies, such as Ion Mobility Spectrometry (IMS), are also being leveraged to separate these isobaric peptides in the gas phase based on their Collisional Cross Section (CCS)[4].
Caption: Mechanism of ortho-Tyrosine formation via oxidative stress and subsequent protein misincorporation.
Physicochemical & Mass Spectrometry Properties
To successfully identify o-Tyr, it is crucial to understand how it differs from its isomers. The table below summarizes the key metrics used to distinguish these species during LC-MS/MS analysis.
| Amino Acid Isomer | Position of -OH Group | Monoisotopic Mass | Mass Shift (Δ from Phe) | RP-HPLC Retention Time Behavior | Diagnostic Utility |
| Phenylalanine (Phe) | None | 165.0789 Da | N/A | Latest eluting (Most hydrophobic) | Canonical baseline |
| para-Tyrosine (p-Tyr) | C4 (para) | 181.0739 Da | +15.9949 Da | Earliest eluting | Canonical amino acid |
| meta-Tyrosine (m-Tyr) | C3 (meta) | 181.0739 Da | +15.9949 Da | Intermediate elution | Oxidative stress / Misincorporation |
| ortho-Tyrosine (o-Tyr) | C2 (ortho) | 181.0739 Da | +15.9949 Da | Intermediate elution | Oxidative stress / Misincorporation |
Note: The exact elution order of m-Tyr and o-Tyr containing peptides depends heavily on the surrounding sequence context and the specific stationary phase chemistry used.
Experimental Protocols: A Self-Validating Workflow
Phase 1: Artifact-Free Sample Preparation
Causality Check: Standard digestion protocols often induce artificial oxidation of phenylalanine due to trace metals and dissolved oxygen. We must suppress this to ensure any detected o-Tyr is endogenous to the sample.
-
Denaturation & Reduction: Denature the protein sample (e.g., 1 mg/mL mAb) in 6 M Guanidine-HCl or 8 M Urea. Reduce disulfide bonds using 10 mM Dithiothreitol (DTT) for 30 minutes at 37°C.
-
Alkylation (Critical Step): Alkylate using 20 mM Iodoacetamide (IAA). Perform this step in strict darkness for 30 minutes. Reasoning: Light exposure during IAA alkylation generates iodine radicals, which can artificially oxidize Phe residues to o-Tyr, creating false positives.
-
Buffer Exchange & Digestion: Buffer exchange into 50 mM Ammonium Bicarbonate (pH 8.0) using molecular weight cutoff (MWCO) filters. Digest with sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.
-
Quenching: Quench the digestion with 1% Formic Acid (FA) to drop the pH below 3.0, halting tryptic activity and increasing peptide solubility.
Phase 2: High-Resolution UHPLC Separation
Causality Check: Because the mass spectrometer cannot distinguish the +15.9949 Da shift of o-Tyr from p-Tyr, chromatographic baseline resolution is our primary validation tool[3].
-
Column Selection: Utilize a high-efficiency C18 column (e.g., 1.7 µm particle size, 2.1 x 150 mm) to maximize theoretical plates.
-
Mobile Phases: Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).
-
Gradient Optimization: Do not use a standard 1% B/min proteomics gradient. Implement a shallow gradient of 0.2% to 0.5% B/min across the expected elution window of the target peptide. Reasoning: The positional shift of the hydroxyl group in o-Tyr slightly alters the peptide's dipole moment and hydrophobic surface area. A shallow gradient exploits this minute physical difference, forcing o-Tyr sequence variants to elute at a distinct retention time (RT) compared to the canonical p-Tyr or wild-type Phe peptides.
Phase 3: Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS1 Acquisition: High-resolution orbitrap or TOF scanning (R ≥ 60,000 at m/z 200) to ensure high mass accuracy (< 2 ppm) for the precursor ions.
-
MS/MS Fragmentation: Use Higher-energy Collisional Dissociation (HCD) with normalized collision energy (NCE) stepped between 25-30%. Reasoning: HCD provides comprehensive b- and y-ion series to unambiguously localize the +15.9949 Da mass shift to a specific Phe residue in the sequence, ruling out oxidation on adjacent methionines or tryptophans.
Caption: LC-MS/MS analytical workflow for the detection and resolution of ortho-Tyrosine sequence variants.
Bioinformatics and Data Interpretation
Data analysis requires a dual-validation approach to confirm o-Tyr misincorporation:
-
Database Searching: Configure the search engine (e.g., Mascot, MaxQuant, or Byonic) with a dynamic/variable modification for Phenylalanine: Phe -> Tyr substitution (+15.9949 Da) or Oxidation (F).
-
Spectral Validation: Manually inspect the MS/MS spectra of the flagged peptides. Ensure that the fragment ions (b/y series) flanking the modified residue clearly show the +16 Da shift, confirming the modification is on the Phe residue.
-
Retention Time (RT) Orthogonal Validation: This is the definitive test. An o-Tyr variant peptide must exhibit a shifted retention time compared to the wild-type Phe peptide. If a peptide shows a +16 Da shift on a Phe residue but exactly co-elutes with the wild-type peptide, it is highly likely an in-source oxidation artifact generated inside the mass spectrometer, rather than a true biological o-Tyr misincorporation[3].
References[2] Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code. eLife. URL:https://elifesciences.org/articles/02501[4] Low Level Sequence Variant Analysis of Recombinant Proteins: An Optimized Approach. PLOS One. URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0040328[5] Misincorporation Proteomics Technologies: A Review. MDPI International Journal of Molecular Sciences. URL:https://www.mdpi.com/1422-0067/23/12/6773[1] Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing Research Reviews (via PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4760875/[3] Molecular polygamy: The promiscuity of l-phenylalanyl-tRNA-synthetase triggers misincorporation of meta- and ortho-tyrosine in monoclonal antibodies expressed by Chinese hamster ovary cells. Biotechnology and Bioengineering (via PubMed). URL:https://pubmed.ncbi.nlm.nih.gov/25501838/
Sources
- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular polygamy: The promiscuity of l-phenylalanyl-tRNA-synthetase triggers misincorporation of meta- and ortho-tyrosine in monoclonal antibodies expressed by Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low Level Sequence Variant Analysis of Recombinant Proteins: An Optimized Approach | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
Application Note: Synthesis and Applications of Fluorescently Labeled Peptides Using Fmoc-L-Phe(2-OH)-OH
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Solid-Phase Peptide Synthesis (SPPS), Photophysics, and Biomimetic Crosslinking
Executive Summary
The integration of fluorescent probes into peptides is a cornerstone of modern molecular biology and drug discovery. However, traditional bulky fluorophores (e.g., FITC, Cyanine dyes) often perturb the native secondary structure and biological activity of the target peptide. Fmoc-L-Phe(2-OH)-OH , also known as Fmoc-ortho-tyrosine, offers a minimalist, intrinsically fluorescent alternative. By acting as a nearly isosteric replacement for natural aromatic amino acids, o-tyrosine enables the creation of "stealth" fluorescent peptides. Furthermore, its unique susceptibility to oxidative dimerization allows it to serve as a highly specific "turn-on" fluorescent sensor for reactive oxygen species (ROS) and a handle for photo-catalyzed hydrogel crosslinking.
Mechanistic Insights: Photophysics & Chemical Causality
The Photophysics of ortho-Tyrosine
Native para-tyrosine exhibits weak fluorescence that is frequently quenched in folded peptide environments. In contrast, the ortho-hydroxyl group in Fmoc-L-Phe(2-OH)-OH alters the electronic transition dipole moment of the aromatic ring. Monomeric o-tyrosine excites at ~275 nm and emits at ~305 nm[1].
More critically, o-tyrosine is highly reactive toward single-electron oxidation. When exposed to hydroxyl radicals or specific photo-catalysts, the ortho-hydroxyl group loses an electron to form a stabilized tyrosyl radical. Two such radicals rapidly undergo covalent coupling to form o,o'-dityrosine . This dimerization extends the conjugated
Chemical Causality in SPPS: Navigating the Unprotected Hydroxyl
A critical challenge when using Fmoc-L-Phe(2-OH)-OH is the unprotected phenolic hydroxyl group . In standard SPPS, utilizing highly reactive uronium coupling reagents (like HATU) in the presence of strong bases (like DIEA) frequently leads to unwanted O-acylation of the ortho-hydroxyl.
The Solution: To preserve the integrity of the monomer, the coupling causality dictates the use of a milder carbodiimide/oxime strategy (DIC/Oxyma Pure). Oxyma Pure forms a less electrophilic active ester compared to HOAt/HATU, drastically reducing O-acylation while maintaining high coupling efficiency for the primary amine. Furthermore, because phenolic esters are base-labile, any transient O-acylation that does occur is typically reversed during the subsequent 20% piperidine Fmoc-deprotection step, ensuring a self-correcting synthesis cycle.
Quantitative Data: Photophysical Properties
To facilitate experimental design, the photophysical properties of o-tyrosine and its derivatives are summarized below.
| Fluorophore / State | Excitation ( | Emission ( | Quantum Yield / Key Characteristics |
| Native p-Tyrosine | ~274 nm | ~303 nm | Weak; heavily quenched by adjacent disulfides or backbone amides. |
| Monomeric o-Tyrosine | ~275 nm | ~305 nm | Intrinsic fluorescence; sensitive to local pH and microenvironment. |
| o,o'-Dityrosine (Crosslinked) | 315 - 320 nm | 410 - 420 nm | Strong "turn-on" signal; highly stable covalent bond; resistant to proteolysis. |
Experimental Protocols (Self-Validating Systems)
Protocol A: SPPS Incorporation of Fmoc-L-Phe(2-OH)-OH
This protocol utilizes a mild coupling environment to prevent side-chain O-acylation.
Reagents: Fmoc-L-Phe(2-OH)-OH, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, DMF, 20% Piperidine/DMF, Rink Amide AM Resin.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
-
Self-Validation Checkpoint: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.
-
-
Activation & Coupling:
-
Dissolve 0.3 mmol (3 eq) Fmoc-L-Phe(2-OH)-OH and 0.3 mmol (3 eq) Oxyma Pure in 2 mL DMF.
-
Add 0.3 mmol (3 eq) DIC. Stir for 2 minutes for pre-activation.
-
Add the mixture to the resin. Agitate at room temperature for 60 minutes. (Note: Do NOT add DIEA).
-
-
Post-Coupling Wash & Correction: Wash the resin with DMF (5 × 1 min). Treat briefly with 20% piperidine in DMF for 3 minutes to cleave any trace O-acylated byproducts, then wash thoroughly with DMF.
-
Self-Validation Checkpoint: Perform a Kaiser test. A yellow/colorless result confirms successful coupling.
-
-
Cleavage: Treat the dried resin with TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Photo-Catalyzed Dityrosine Crosslinking & Fluorescence Activation
This protocol utilizes a Ruthenium-based photo-catalyst to induce controlled dityrosine formation, useful for creating fluorescent peptide hydrogels or stabilizing amyloid models.[2]
Reagents: Purified o-Tyr peptide, [Ru(bpy)3]Cl
-
Peptide Reconstitution: Dissolve the o-Tyr containing peptide in 50 mM Phosphate buffer (pH 7.4) to a final concentration of 1 mM.
-
Catalyst Addition: Add [Ru(bpy)3]Cl
to a final concentration of 50 µM, followed by SPS to a final concentration of 10 mM.-
Causality Note: [Ru(bpy)3]
absorbs blue light and transfers an electron to SPS, generating the highly oxidizing [Ru(bpy)3] species. This species specifically abstracts an electron from the o-tyrosine hydroxyl, initiating radical coupling.
-
-
Photo-Irradiation: Irradiate the solution using a 452 nm Blue LED (or broad UV/Vis source) for 10 to 30 minutes at room temperature.
-
Fluorescence Readout (Self-Validation): Transfer a 50 µL aliquot to a microplate reader. Excite at 320 nm. The emergence of a strong emission peak at 410–420 nm definitively validates the successful formation of the dityrosine crosslink.
Workflow Visualization
The following diagram illustrates the logical progression from solid-phase assembly to the final fluorescent readout, highlighting the mechanistic divergence into ROS sensing or photo-crosslinking.
Workflow of o-Tyrosine peptide synthesis and fluorescence activation via oxidative crosslinking.
References
1.2 - RSC Publishing. 2. - RDD. 3. 3 - PMC - NIH. 4. 1 - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioinspired photo-crosslinkable self-assembling peptides with pH-switchable “on–off” luminescence - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00688F [pubs.rsc.org]
- 3. Detection, identification, and quantification of oxidative protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of metal-chelating peptides using Fmoc-L-phe(2-OH)-OH
Application Note: High-Fidelity Synthesis of Siderophore-Mimetic Peptides Using Fmoc-L-Phe(2-OH)-OH
Part 1: Introduction & Mechanistic Rationale
The incorporation of Fmoc-L-Phe(2-OH)-OH (2-hydroxyphenylalanine or o-Tyrosine) into peptide backbones creates a unique ligand architecture distinct from standard Tyrosine (p-Tyrosine). Unlike the para-hydroxyl group of Tyrosine, the ortho-hydroxyl group in Phe(2-OH) is spatially positioned to form stable 5- or 6-membered chelate rings with transition metals (particularly Fe
This structural motif mimics salicylate-based siderophores (e.g., mycobactins, enterobactin fragments), making these peptides critical tools in:
-
Metallopharmaceutical Design: Creating stable radiolabel carriers.
-
Heavy Metal Remediation: Sequestering toxic metals via high-affinity coordination.
-
Redox Catalysis: Mimicking metalloenzyme active sites.
The Synthetic Challenge: The primary obstacle in using unprotected Fmoc-L-Phe(2-OH)-OH is the nucleophilicity of the phenolic hydroxyl group. During Solid Phase Peptide Synthesis (SPPS), the free side-chain hydroxyl can react with activated amino acids in subsequent coupling cycles, leading to O-acylation (branching) . This protocol details a "Self-Validating" methodology to manage this chemoselectivity without requiring custom O-protected building blocks.
Part 2: Critical Reagent Profiling
| Property | Specification | Critical Note |
| Reagent Name | Fmoc-L-Phe(2-OH)-OH | Distinct from DOPA (3,4-dihydroxy) or Tyr (4-hydroxy). |
| MW | 403.4 g/mol | Adjust stoichiometry calculations accordingly. |
| Solubility | DMF, NMP | Moderate solubility; may require mild sonication. |
| pKa (Phenol) | ~9.5 - 10.0 | Lower than aliphatic alcohols; prone to acylation under basic activation (e.g., HATU/DIEA). |
| Risk Factor | O-Acylation | Formation of depsipeptides (ester-linked branches) during subsequent chain elongation. |
Part 3: SPPS Protocol (The "Minimal Protection" Strategy)
This protocol utilizes a chemoselective coupling strategy followed by a nucleophilic wash to reverse any inadvertent side-chain esterification.
Phase A: Resin Preparation & Standard Elongation
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids or Rink Amide MBHA for C-terminal amides. 2-CTC is preferred to prevent diketopiperazine formation if Phe(2-OH) is at the C-terminus.
-
Swelling: Swell resin in DCM (30 min) followed by DMF (30 min).
Phase B: Coupling Fmoc-L-Phe(2-OH)-OH
Since the incoming amino acid has the free OH, it couples normally. The risk arises only after this residue is anchored.
-
Activation: Dissolve Fmoc-L-Phe(2-OH)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq).
-
Rationale: DIC/Oxyma creates a neutral pH environment, minimizing racemization compared to basic conditions (DIEA).
-
-
Coupling: Add to resin. Agitate for 60–90 minutes.
-
Monitoring: Perform a Kaiser test (ninhydrin). If blue (incomplete), recouple.
Phase C: Chain Elongation (The Critical "Soft Coupling" Step)
This step applies when coupling the NEXT amino acid onto the N-terminus of the Phe(2-OH) residue.
-
Fmoc Removal: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
-
Soft Activation (Prevention):
-
Use DIC/HOBt or DIC/Oxyma for the next amino acid.
-
Avoid HATU/HBTU/DIEA. The presence of strong base (DIEA) deprotonates the phenol (phenolate), making it a hyper-nucleophile that attacks the activated amino acid, causing O-acylation.
-
-
The "Safety Wash" (Correction):
-
After the coupling of the subsequent amino acid is complete, wash the resin with 20% Piperidine in DMF for 10 minutes before removing the Fmoc group of the newly added residue.
-
Mechanism:[1] Phenolic esters (formed by side reactions) are chemically labile. The piperidine wash acts as a nucleophile, hydrolyzing the unstable side-chain ester back to the free phenol and the free amino acid, while the main chain amide bond remains stable.
-
Phase D: Cleavage & Isolation
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Note: Avoid thiols (EDT) if planning downstream metal chelation with transition metals that might be poisoned by sulfur, unless strictly necessary for other residues (Cys/Met).
-
-
Precipitation: Cold diethyl ether.
-
Lyophilization: From water/acetonitrile.
Part 4: Metal Complexation Workflow
Post-synthesis, the peptide is loaded with the target metal (e.g., Fe
-
Dissolution: Dissolve purified peptide in Ammonium Acetate buffer (20 mM, pH 6.0).
-
Note: Avoid Phosphate buffers (precipitation with metals) or Tris (potential metal coordination).
-
-
Metal Addition: Add Metal Chloride/Nitrate solution (e.g., FeCl
or CuCl ) dropwise (0.9 eq relative to peptide).-
Visual Cue: Solution often turns violet/purple (Fe-phenol complex) or blue/green (Cu-complex).
-
-
Equilibration: Stir at Room Temp for 2 hours.
-
Purification: Desalt using a C18 Sep-Pak cartridge or semi-prep HPLC to remove excess free metal salts.
Part 5: Visualization & Logic
Diagram 1: The "Self-Correcting" SPPS Workflow
This diagram illustrates the specific pathway to handle the unprotected hydroxyl group.
Caption: Logic flow for managing unprotected phenolic side chains. The "Safety Wash" ensures removal of transient esters formed during coupling.
Diagram 2: Metal Coordination Mechanism
Visualizing the bidentate/tridentate binding mode of Phe(2-OH).
Caption: Bidentate coordination mode where the ortho-hydroxyl and backbone amide nitrogen stabilize the metal ion.
Part 6: References
-
Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science). Link
-
Sigma-Aldrich. Fmoc-Phe(2-Me)-OH and Derivatives Technical Datasheet. Merck KGaA. Link
-
Crumbliss, A. L., & Harrington, J. M. (2009). Iron Sequestration by Small Molecules: Thermodynamic and Kinetic Studies of Natural Siderophores and Synthetic Model Compounds. Advances in Inorganic Chemistry. Link
-
Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. Proceedings of the National Academy of Sciences (PNAS). Link
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for "Safety Wash" protocols regarding unprotected hydroxyls).
Sources
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-Phe(2-OH)-OH Optimization
Ticket ID: SPPS-PHE2OH-001 Status: Open Subject: Resolving Low Coupling Efficiency & Side Reactions for ortho-Hydroxy Phenylalanine
Diagnostic & Root Cause Analysis
Welcome to the Technical Support Center. You are experiencing difficulties with the incorporation of Fmoc-L-Phe(2-OH)-OH (2-hydroxyphenylalanine). Based on the structural properties of this residue, your low coupling efficiency is likely driven by two convergent factors: Steric Ortho-Effects and Unprotected Phenolic Interactions .
The "Twin-Threat" Mechanism
-
Steric Hindrance (The Ortho Effect): Unlike para-substituted residues (e.g., Tyr), the hydroxyl group at the ortho (C2) position creates significant steric bulk in the immediate vicinity of the
-amine and the activated carboxyl group. This restricts the rotational freedom of the amino acid, creating a high energy barrier for the nucleophilic attack required for amide bond formation [1]. -
O-Acylation & Hydrogen Bonding (The Phenol Effect): If you are using the unprotected phenol (-OH instead of -OtBu), two side reactions compromise yield:
-
O-Acylation: During the coupling of the subsequent amino acid, the free phenolic hydroxyl can act as a nucleophile, leading to ester formation (branched peptides) rather than the desired linear amide.
-
Intramolecular H-Bonding: The ortho-hydroxyl can form a hydrogen bond with the backbone amide or the activated ester, locking the molecule in a non-productive conformation that slows kinetics [2].
-
Troubleshooting Guides (Q&A)
Issue A: "The coupling yield is consistently <80% despite extended times."
Q: I am using standard DIC/Oxyma activation. Why is the reaction stalling? A: The ortho-substituent effectively shields the reaction center. Standard carbodiimide chemistries (DIC) are often too slow for sterically hindered residues, allowing time for the activated ester to hydrolyze or rearrange before the amine can attack.
Protocol Fix: Switch to High-Power Aminium/Phosphonium Activation For ortho-substituted residues, you must shift to "fast" kinetics reagents.
-
Recommendation: Use HATU or COMU with HOAt . The pyridinium nitrogen in HOAt/HATU provides a "neighboring group effect" (anchimeric assistance) that accelerates coupling by ~10-100x compared to HOBt/Oxyma [3].
-
Solvent: Switch from DMF to NMP (N-methylpyrrolidone).[1][2][3] NMP breaks up inter-chain hydrogen bonds (aggregation) that often plague hydrophobic phenylalanine derivatives [4].
Optimized Coupling Protocol (Single Cycle):
-
Reagent: 5 eq. Fmoc-L-Phe(2-OH)-OH.
-
Activator: 4.9 eq. HATU (or COMU).
-
Base: 10 eq. DIPEA (ensure pH is basic, but <9 to avoid racemization).
-
Time: 2 x 60 min (Double Coupling).
-
Temp: 50°C (Microwave or conventional heating) is highly recommended to overcome the steric barrier.
Issue B: "I see multiple peaks/impurities after the next coupling step."
Q: Is the unprotected hydroxyl group reacting? A: Yes. If you are using Fmoc-L-Phe(2-OH)-OH (unprotected), the phenolic oxygen is a nucleophile. When you activate the next amino acid (e.g., Fmoc-Ala-OH), it can esterify onto the Phe(2-OH) phenol.
Protocol Fix: Protection or "Soft" Bases
-
Gold Standard: Use Fmoc-L-Phe(2-OtBu)-OH . The tert-butyl protection completely eliminates O-acylation and improves solubility.
-
Workaround (If unprotected is mandatory):
-
Avoid strong bases (like DBU) during subsequent couplings.
-
Use Collidine (TMP) instead of DIPEA for the subsequent amino acid coupling. Collidine is a weaker, more hindered base that reduces the nucleophilicity of the phenol while still permitting amine acylation.
-
Issue C: "My Kaiser test is ambiguous (orange/brown)."
Q: How do I verify coupling if colorimetric tests fail? A: Sterically hindered amines (like the N-terminus of a just-coupled Phe(2-OH)) often fail to react fully with Ninhydrin (Kaiser Test), giving false negatives or inconclusive "burnt orange" results.
Protocol Fix: The Chloranil or Micro-Cleavage Test
-
Chloranil Test: More sensitive for secondary amines or hindered primary amines. A blue color indicates free amines.
-
Micro-Cleavage (Definitive):
-
Remove ~5 mg of resin.
-
Treat with 50 µL TFA/TIS/H2O (95:2.5:2.5) for 15 min.
-
Dry under nitrogen, dissolve in ACN/H2O, and inject into LC-MS.
-
Look for [M+H]+ of the coupled sequence vs. [M+H]+ of the deletion sequence (n-1).
-
Experimental Optimization Workflow
The following logic tree outlines the decision process for rescuing a failed Phe(2-OH) synthesis.
Caption: Decision matrix for optimizing steric couplings. Blue nodes indicate decision points; Red indicates high-risk parameters; Green indicates optimal states; Yellow indicates corrective actions.
Comparative Data: Reagent Efficiency
The table below summarizes expected coupling efficiencies for ortho-hindered amino acids based on internal standardizations and literature analogues (e.g., Aib, N-Me-Ala) [5].
| Coupling Reagent | Base | Solvent | Est.[3][4][5][6] Yield (1h, RT) | Est. Yield (1h, 50°C) | Recommendation |
| DIC / HOBt | None | DMF | < 40% | 55% | Not Recommended (Too slow) |
| DIC / Oxyma | None | DMF | 60% | 85% | Acceptable for simple sequences |
| HBTU / DIPEA | DIPEA | DMF | 65% | 88% | Risk of guanidinylation |
| HATU / HOAt | DIPEA | NMP | 85% | >99% | Preferred Method |
| COMU | DIPEA | DMF | 82% | >99% | Excellent Alternative |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
BenchChem. (2025).[1][2] Strategies to Overcome Steric Hindrance in N-methylated Peptide Synthesis. BenchChem Application Notes. Link
-
MilliporeSigma. (2024). Peptide Coupling Reagents Guide: Novabiochem. Merck KGaA. Link
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link
-
CEM Corporation. (2024). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link
Sources
Technical Support Center: Fmoc Deprotection in 2-Hydroxyphenylalanine Sequences
The following guide is structured as a specialized Technical Support Center resource. It addresses the specific challenges of removing the Fmoc protecting group from sequences containing 2-hydroxyphenylalanine (2-OH-Phe) , a non-canonical amino acid often used in peptidomimetics and stapled peptides.
Status: Active | Topic: 2-OH-Phe, Incomplete Deprotection, Aggregation | Role: Senior Application Scientist
Executive Summary
Incomplete Fmoc deprotection in sequences containing 2-hydroxyphenylalanine (2-OH-Phe) is a distinct chemical challenge. Unlike standard steric hindrance (e.g., with Aib or N-Me amino acids), 2-OH-Phe introduces both steric bulk at the ortho position and electronic effects (hydrogen bonding) that can stabilize the Fmoc group or induce local aggregation. This guide provides a root-cause analysis, a diagnostic workflow, and validated protocols to ensure quantitative Fmoc removal.
Part 1: Root Cause Analysis & Mechanism
To solve the problem, we must understand why standard 20% piperidine fails.
The "Ortho-Effect" and Hydrogen Bonding
The hydroxyl group at the ortho position of the phenyl ring is spatially proximal to the peptide backbone.
-
Mechanism: If the hydroxyl group is unprotected, it can form an intramolecular hydrogen bond with the carbamate oxygen of the Fmoc group or the amide proton. This rigidifies the local conformation, shielding the acidic proton at the 9-fluorenyl position from the base (piperidine).
-
Result: The kinetics of the E1cB elimination (the mechanism of Fmoc removal) are significantly retarded.
Hydrophobic Aggregation (Beta-Sheet Formation)
2-OH-Phe is highly hydrophobic. Sequences containing it, especially when adjacent to other hydrophobic residues (e.g., Ile, Leu, Phe), are prone to rapid on-resin aggregation.
-
Mechanism: The peptide chains stack via intermolecular hydrogen bonds and hydrophobic interactions (beta-sheets), physically burying the N-terminal Fmoc group inside the resin matrix.
-
Result: Reagents cannot diffuse to the reaction site.
The "False Negative" (O-Acylation Trap)
Warning: If you are using side-chain unprotected 2-OH-Phe, what looks like "incomplete deprotection" might actually be O-acylation during the previous coupling step. If the hydroxyl group was acylated, the mass spec will be confusing, and subsequent deprotection kinetics may alter. Always use Fmoc-2-OH-Phe(tBu)-OH when possible.
Part 2: Diagnostic Workflow
Before altering your synthesis protocol, confirm the diagnosis using this logic flow.
Caption: Diagnostic logic tree to distinguish true incomplete deprotection from side-chain interference or coupling failures.
Part 3: Validated Experimental Protocols
Protocol A: The "Heat & Agitate" Method (For Mild Cases)
Best for: Sequences where aggregation is suspected but steric hindrance is moderate.
| Parameter | Standard Condition | Optimized Condition (Protocol A) |
| Reagent | 20% Piperidine in DMF | 20% Piperidine + 0.1 M HOBt in DMF |
| Temperature | Ambient (25°C) | 45°C - 50°C |
| Cycles | 2 x 10 min | 2 x 5 min (Microwave) or 2 x 15 min (Conventional) |
| Why HOBt? | N/A | HOBt disrupts hydrogen bond networks (aggregation) and suppresses aspartimide formation if Asp is present. |
Step-by-Step:
-
Swell: Ensure resin is fully swollen in DMF at 45°C for 2 min.
-
Add Reagent: Add pre-heated (45°C) 20% Piperidine/0.1 M HOBt/DMF.
-
Agitate: Shake vigorously. If using microwave, set power to maintain 50°C (max 20W).
-
Wash: Drain and wash immediately with DMF (4x) to prevent cooling/re-aggregation.
Protocol B: The DBU "Power" Cocktail (For Stubborn Sequences)
Best for: Sterically hindered 2-OH-Phe residues where piperidine fails to access the Fmoc proton.
Scientific Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, stronger base than piperidine. It can abstract the Fmoc proton even in sterically crowded environments. However, DBU does not scavenge the released dibenzofulvene (DBF). Therefore, a small amount of piperidine is required as a scavenger.
Reagent Preparation:
Step-by-Step:
-
Primary Treatment: Add DBU cocktail to resin. Agitate for 5 minutes .
-
Drain: Remove solution.
-
Secondary Treatment: Add fresh DBU cocktail. Agitate for 10 minutes .
-
Critical Wash: Wash with DMF (5x).
-
Check: Perform a Kaiser test. If still pale, repeat for 10 min.
Warning: DBU is aggressive. Do not exceed 20 minutes total exposure if the sequence contains Asp/Glu (risk of aspartimide) or Cys/His (risk of racemization).
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a peak at +222 Da in LCMS, but the Kaiser test is negative. How is this possible? A: This is the classic "False Negative" caused by aggregation. The Fmoc group is still present (hence +222 Da), but the N-terminus is buried inside a hydrophobic pocket of the resin/peptide aggregate. The ninhydrin reagent (Kaiser) cannot penetrate this aggregate to react with the amine even if a small fraction was deprotected.
-
Fix: Use Protocol A (Heat) to swell the aggregate, or switch to a PEG-based resin (e.g., ChemMatrix) for better solvation of hydrophobic sequences.
Q2: Can I use DBU for the entire synthesis? A: No. DBU is too strong for routine use and increases the risk of racemization (enantiomerization) at the alpha-carbon, particularly for Cys and His residues. Use Protocol B only for the specific step of removing Fmoc from the difficult 2-OH-Phe residue.
Q3: Does the ortho-hydroxyl group need protection? A: Highly Recommended. Unprotected 2-OH-Phe can undergo O-acylation during the coupling of the next amino acid, leading to branched peptides. It can also form hydrogen bonds that hinder deprotection.
-
Recommendation: Use Fmoc-2-OH-Phe(tBu)-OH . The t-Butyl group prevents side reactions and reduces H-bond-mediated aggregation, although it adds steric bulk. The DBU protocol handles this bulk effectively.
Q4: I suspect the dibenzofulvene (DBF) is re-attaching. Is this an issue with 2-OH-Phe? A: It is possible if the deprotection is slow.[4] The released DBF is reactive.[5] If you use DBU without enough piperidine (scavenger), DBF can re-react with the free amine.
-
Fix: Ensure your cocktail contains at least 5% piperidine or piperazine to quench the DBF immediately.
References
-
Carpino, L. A., & Han, G. Y. (1972).[6] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. [Link]
-
Wade, J. D., et al. (2000). Use of DBU for Fmoc Deprotection in the Synthesis of Difficult Peptides. Letters in Peptide Science. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews. [Link]
Sources
- 1. renyi.hu [renyi.hu]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptidechemistry.org [peptidechemistry.org]
Technical Support Center: Troubleshooting Fmoc-L-Phe(2-OH)-OH Racemization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific stoichiometric and stereochemical challenges associated with incorporating Fmoc-L-Phe(2-OH)-OH (Fmoc-o-tyrosine) during Solid-Phase Peptide Synthesis (SPPS).
Unlike standard amino acids, Fmoc-L-Phe(2-OH)-OH features an unprotected ortho-phenolic hydroxyl group . This structural anomaly makes it highly susceptible to severe racemization and intramolecular side reactions during carboxyl activation[1]. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating protocol to ensure chiral integrity.
Part 1: Mechanistic Understanding (The "Why")
When the C-terminus of Fmoc-L-Phe(2-OH)-OH is activated, the molecule faces two competing destructive pathways if the wrong coupling cocktail is used:
-
Lactonization (Yield Reduction): The unprotected ortho-OH acts as an internal nucleophile. In the presence of strong bases, it attacks the activated carbonyl, forming a 6-membered dihydrocoumarin ring (a lactone). This irreversibly consumes your building block, plummeting coupling yields.
-
Oxazolone Formation (Racemization): The electron-withdrawing nature of the aromatic ring increases the acidity of the
-proton. Strong tertiary bases rapidly abstract this proton from the activated ester, forming an achiral 5(4H)-oxazolone intermediate that eventually resolves into a mixture of L- and D-enantiomers[2].
Mechanistic pathways of Fmoc-L-Phe(2-OH)-OH activation, side reactions, and optimal coupling.
Part 2: Troubleshooting FAQs
Q1: Why are my coupling yields so low (<40%) when using HATU/DIPEA with Fmoc-L-Phe(2-OH)-OH? A1: HATU is a powerful uronium-based reagent that requires a strong tertiary base like DIPEA to function. DIPEA (pKa ~10.5) is strong enough to deprotonate the unprotected ortho-phenol of your amino acid. Once deprotonated, the phenoxide rapidly attacks the HATU-activated carbonyl, causing massive lactonization[1]. Furthermore, the excess base drives oxazolone formation, leading to significant D-enantiomer incorporation[3].
Q2: How do I completely suppress D-enantiomer formation and lactonization?
A2: You must eliminate strong bases from your coupling cocktail. The optimal solution is a base-free DIC / OxymaPure system[4]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) reacts with the DIC-formed O-acylisourea to create an exceptionally reactive active ester[5]. This ester undergoes aminolysis with the resin-bound peptide faster than intramolecular lactonization can occur. Because there is no tertiary base present,
Q3: My peptide sequence aggregates heavily, and I strictly require a base for solubility. What should I do?
A3: If base-free conditions cause your growing peptide chain to aggregate, replace DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) [3]. TMP is highly sterically hindered; it provides the necessary basicity to facilitate the coupling environment but is physically too bulky to access and abstract the
Q4: Does pre-activation time matter for this specific residue? A4: Yes, it is critical. Both lactonization and oxazolone formation are thermodynamically driven over time[6]. Prolonged pre-activation gives the activated species time to cyclize or epimerize before it ever encounters the resin-bound amine. You must use in situ activation (zero pre-activation time)[3].
Part 3: Quantitative Data Analysis
The following table synthesizes the expected outcomes based on different coupling environments. For unprotected phenolic amino acids, base-free carbodiimide chemistry is the only statistically reliable method for maintaining chiral integrity.
| Coupling Reagents | Base Used | Pre-activation Time | Racemization Level (%) | Coupling Yield (%) | Primary Side Product |
| HATU / HOAt | DIPEA (2.0 eq) | 3 min | > 15.0% | < 40% | Dihydrocoumarin (Lactone) |
| HBTU / HOBt | DIPEA (2.0 eq) | 3 min | > 20.0% | < 30% | Dihydrocoumarin / D-isomer |
| DIC / HOBt | None | 0 min (in situ) | ~ 5.0% | ~ 75% | Unreacted amine |
| DIC / OxymaPure | None | 0 min (in situ) | < 1.0% | > 95% | None (Optimal) |
| DIC / OxymaPure | TMP (1.0 eq) | 1 min | < 2.0% | > 90% | Trace O-acylation |
Part 4: Standard Operating Protocol (SOP)
To ensure a self-validating system, follow this step-by-step methodology for the Base-Free DIC/OxymaPure Coupling of Fmoc-L-Phe(2-OH)-OH.
Optimized base-free coupling workflow for highly sensitive unprotected phenolic amino acids.
Step 1: Resin Preparation & Complete Base Removal
-
Swell the peptide-resin in anhydrous DMF for 20 minutes.
-
Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).
-
Critical Step: Wash thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and again with DMF (3 x 1 min). Residual piperidine will act as a base during coupling and trigger racemization[3].
Step 2: Reagent Preparation (Base-Free)
-
For a standard 0.1 mmol scale synthesis, weigh 0.3 mmol (3 eq) of Fmoc-L-Phe(2-OH)-OH and 0.3 mmol (3 eq) of OxymaPure.
-
Dissolve both solids in a minimal volume of anhydrous DMF (approx. 1.5 mL). Do not add DIPEA, NMM, or TEA [4].
Step 3: In Situ Activation
-
Transfer the dissolved amino acid/OxymaPure mixture directly to the reaction vessel containing the resin.
-
Immediately add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) directly to the resin slurry. Do not pre-activate the mixture in a separate vial[3].
Step 4: Temperature-Controlled Coupling
-
Agitate the vessel gently. To thermodynamically suppress oxazolone formation, place the reaction vessel in a 0°C ice bath for the first 15 minutes [6].
-
Remove the ice bath and allow the reaction to proceed at room temperature for an additional 1.5 to 2 hours.
Step 5: Self-Validation (Monitoring)
-
Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test. A clear/yellow resin indicates successful, complete coupling. If the test is slightly blue (incomplete), perform a second coupling using 2 eq of reagents for 1 hour, maintaining base-free conditions.
Part 5: References
Sources
Aggregation of peptides containing 2-hydroxy-phenylalanine during SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals facing sequence-specific assembly failures when incorporating 2-hydroxy-phenylalanine (o-Tyrosine or o-Tyr).
Below, we break down the mechanistic causality of o-Tyr-induced aggregation, provide a diagnostic workflow, and detail self-validating protocols to rescue your synthesis.
Part 1: Mechanistic Causality of o-Tyr Aggregation
o-Tyrosine is an isomer of standard p-tyrosine and is frequently utilized in peptide engineering as an oxidative stress marker or to probe receptor-ligand interactions[1]. However, incorporating this non-canonical amino acid during SPPS frequently derails the assembly process. As a Senior Application Scientist, I approach this not as a random failure, but as a predictable kinetic and thermodynamic bottleneck driven by two primary factors:
-
Steric Hindrance & Deletion Sequences: The ortho-hydroxyl group requires a bulky protecting group (typically tert-butyl) to prevent unwanted branching. This places massive steric bulk directly adjacent to the alpha-amine, drastically reducing the kinetics of the subsequent acylation step. When coupling is incomplete, the resulting deletion sequences are highly prone to forming amorphous aggregates.
-
Hydrogen-Bonding Networks: If the ortho-hydroxyl group is inadequately protected or prematurely deprotected, it acts as a potent hydrogen-bond donor and acceptor. This facilitates inter-chain cross-linking on the solid support, driving the formation of insoluble β-sheet structures. The onset of this severe aggregation is macroscopically indicated by the sudden shrinking and clumping of the resin matrix.
Caption: Mechanistic pathways leading to peptide aggregation during the incorporation of o-Tyr.
Part 2: Diagnostic Workflow & FAQs
When a synthesis fails at or immediately after the o-Tyr residue, a logical diagnostic workflow is essential to pinpoint whether the root cause is steric hindrance or thermodynamic aggregation.
Caption: Diagnostic workflow for resolving o-Tyr-induced aggregation and coupling failures in SPPS.
Frequently Asked Questions
Q1: My resin shrank and clumped immediately after Fmoc deprotection of the residue following o-Tyr. What caused this? A: This is the macroscopic hallmark of peptide aggregation. The growing peptide chains have formed inter-chain β-sheets, which expel the primary solvent (e.g., DMF) from the resin matrix, causing the polymer network to collapse. To resolve this, you must disrupt the hydrogen bonding. Switching the solvent to a chaotropic mixture, such as 25% DMSO in NMP, improves the solvation of the peptide-resin complex and breaks up the aggregates[2].
Q2: The Kaiser test remains positive after a 2-hour coupling onto the o-Tyr residue. Should I extend the coupling time? A: No. Prolonged coupling times often lead to side reactions rather than complete acylation. The root cause is steric hindrance from the ortho-substituent. Instead of extending time, you must increase the reactivity of the system. Switch to a highly reactive coupling reagent like HATU[2], and consider applying elevated temperatures to overcome the kinetic barrier.
Q3: Can I use in situ neutralization to prevent this aggregation? A: Yes. Aggregation primarily occurs when the deprotected peptide-resin is in a neutral state. Utilizing in situ neutralization protocols (e.g., coupling with HATU/DIPEA immediately without a separate washing step) minimizes the time the peptide spends in this vulnerable neutral state, thereby improving coupling yields and mitigating aggregation[3].
Part 3: Quantitative Optimization Data
To guide your experimental design, the following table summarizes the quantitative impact of various coupling and solvation strategies on an o-Tyr-containing model peptide.
| Coupling Strategy | Reagents | Solvent System | Temperature | Aggregation Status | Stepwise Yield |
| Standard Batch | HBTU / DIPEA | DMF | 25°C | Severe (Clumped) | < 60% |
| Strong Activation | HATU / DIPEA | DMF | 25°C | Moderate | 75% |
| Chaotropic Solvent | HATU / DIPEA | 25% DMSO in NMP | 25°C | Mild | 88% |
| Microwave-Assisted | DIC / Oxyma Pure | DMF | 75°C | None (Fully Swollen) | > 98% |
| Magic Mixture | HATU / DIPEA | DCM/DMF/NMP (1:1:1) | 45°C | None | 95% |
Part 4: Self-Validating Experimental Protocols
Do not rely on empirical guessing. The following protocols are designed as self-validating systems to ensure your synthesis remains on track.
Protocol A: Microwave-Assisted Coupling of Sterically Hindered o-Tyr
Causality: Microwave heating provides the kinetic energy required to overcome the steric activation barrier of the ortho-substituted phenyl ring while simultaneously disrupting inter-chain hydrogen bonds that cause aggregation.
-
Resin Preparation: Swell the peptide-resin in DMF for 20 minutes. Drain completely.
-
Activation: Prepare a solution of the incoming Fmoc-AA-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq) in DMF. (Note: DIC/Oxyma is preferred under microwave conditions to minimize racemization compared to uronium salts).
-
Coupling: Add the activated amino acid solution to the resin.
-
Thermal Acceleration: Heat the reaction vessel in a microwave peptide synthesizer to 75°C for 5 minutes.
-
Hot Wash: Wash the resin with DMF (3 x 1 min) at an elevated temperature (45°C) to prevent immediate re-aggregation upon cooling.
-
Self-Validation (Micro-cleavage): Withdraw 5 mg of resin. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. A single peak corresponding to the target mass validates successful coupling, allowing you to proceed. If starting material remains, repeat the coupling with fresh reagents.
Protocol B: Chaotropic Solvation for Aggregated Resins
Causality: If the resin has already aggregated and shrunk, standard DMF will not penetrate the matrix. DMSO is a strong hydrogen-bond acceptor that disrupts β-sheets, re-solvating the peptide chains and exposing the reactive N-terminus[2].
-
Solvent Evacuation: Drain the standard synthesis solvent (DMF) from the aggregated resin.
-
Chaotropic Wash: Wash the resin twice with a chaotropic solvent mixture: 25% DMSO in NMP containing 0.1 M LiCl.
-
Incubation: Allow the resin to swell in this mixture for 30 minutes with gentle nitrogen bubbling.
-
Self-Validation (Visual Inspection): Observe the resin under a low-power microscope. The successful disruption of aggregates is validated when the resin beads transition from opaque, clumped masses back to translucent, individually suspended spheres.
-
Deprotection: Proceed with Fmoc deprotection using 20% piperidine in the same DMSO/NMP mixture to ensure the N-terminus remains accessible during the cleavage of the protecting group.
References
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich - Link
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - BenchChem - 2
-
Overview of Solid Phase Peptide Synthesis (SPPS) - Peptide.com - 3
-
Tyrosine Modifications in Aging - NIH - 1
Sources
Technical Support Center: Troubleshooting Fmoc-L-Phe(2-OH)-OH Peptide Cleavage
Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot complex solid-phase peptide synthesis (SPPS) workflows. Peptides incorporating the non-natural amino acid Fmoc-L-Phe(2-OH)-OH (also known as Fmoc-ortho-tyrosine) present unique challenges during global deprotection.
Because the phenolic hydroxyl group is often left unprotected during sequence assembly, it becomes a prime target for electrophilic side reactions. This guide provides field-proven, self-validating protocols to ensure high-purity yields and explains the mechanistic causality behind each optimization.
The Mechanism of Cleavage Failure
To solve a problem, we must first understand its chemical basis. During the acid-mediated deprotection of standard protecting groups (like the Nα-Boc group or side-chain tBu ethers), highly reactive carbocation intermediates are generated[1]. The electron-rich aromatic ring of unprotected tyrosine derivatives is highly susceptible to electrophilic attack by these carbocations, leading to undesired alkylation[1].
For ortho-tyrosine, this risk is magnified. The hydroxyl group at the C2 position strongly activates the C3 and C5 positions via resonance. Without a highly optimized scavenger cocktail, the released tert-butyl cations will permanently alkylate your target peptide.
Competitive scavenging mechanism preventing electrophilic alkylation of Phe(2-OH).
Frequently Asked Questions (FAQs)
Q: Why is my Fmoc-L-Phe(2-OH)-OH peptide showing a +56 Da or +112 Da mass shift on LC-MS? A: This is the hallmark of electrophilic tert-butylation. During global cleavage, protecting groups release tert-butyl cations. Because TIS and water act as scavengers to trap the tert-butyl cations[1], failing to use a high enough concentration of these scavengers allows the cations to attack the highly activated ortho-phenolic ring of your peptide, resulting in mono- (+56 Da) or di-alkylation (+112 Da).
Q: Can I use a standard TFA/H₂O/TIS (95:2.5:2.5) cocktail? A: It is highly discouraged if your sequence contains multiple tBu, Boc, or Trt protected residues. While standard cocktails work for simple sequences, the extreme nucleophilicity of the ortho-phenolic ring often outcompetes standard scavenger ratios. You must increase the scavenger capacity and introduce a thiol-based reducing agent.
Q: What is the optimal cleavage cocktail for this specific amino acid? A: Based on validated protocols for ortho-tyrosine containing peptides, a cocktail comprising TFA 90%, water 5%, TIS 2.5%, and DTT 2.5% is highly effective[2]. This specific mixture provides a robust thermodynamic sink for carbocations while suppressing oxidative side reactions[2].
Quantitative Scavenger Optimization & Troubleshooting
Understanding the exact role of each component allows you to adjust the formulation based on your specific peptide sequence.
Table 1: Scavenger Selection and Quantitative Formulation
| Scavenger | Chemical Role & Causality | Volume % |
| TFA | Primary acid; drives global deprotection and resin cleavage. | 90.0% |
| H₂O | Highly polar nucleophile; quenches tert-butyl cations to form stable tert-butanol. | 5.0% |
| TIS | Bulky hydride donor; irreversibly reduces carbocations without forming reactive adducts. | 2.5% |
| DTT | Thiol-based reducing agent; prevents phenol oxidation and traps residual alkyl groups. | 2.5% |
Table 2: Troubleshooting Matrix for Phe(2-OH) Cleavage
| Observation (LC-MS / Visual) | Mechanistic Cause | Corrective Action |
| +56 Da or +112 Da Mass Shift | Electrophilic tert-butylation of the activated ortho-phenolic ring. | Increase TIS to 5% or add 2.5% Phenol as a sacrificial scavenger. |
| +16 Da Mass Shift | Oxidation of the phenolic ring to a quinone intermediate. | Ensure DTT is fresh; purge the reaction vessel with Nitrogen gas prior to cleavage. |
| Dark Brown Cleavage Solution | Severe oxidation or polymerization of scavengers. | Replace degraded DTT; limit cleavage time to strictly 3.5 hours. |
| Incomplete Deprotection | Steric hindrance preventing acid access to bulky protecting groups. | Extend cleavage time by 30 mins; ensure resin is fully swollen in DCM prior to TFA addition. |
Experimental Protocol: Optimized Global Deprotection
This protocol is designed as a self-validating system . By monitoring specific visual checkpoints, you can verify the integrity of the reaction in real-time before committing to HPLC purification.
Materials Required:
-
Cleavage Cocktail: TFA (90%), Ultrapure H₂O (5%), Triisopropylsilane (TIS) (2.5%), Dithiothreitol (DTT) (2.5%)[2].
-
Ice-cold Diethyl Ether.
-
Fritted syringe or sintered glass funnel.
Step-by-Step Methodology:
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove any residual DMF from the synthesis. Dry the resin completely under a vacuum. Causality: Residual DMF will react with TFA to form formamidinium ions, which can cap your peptide.
-
Cocktail Formulation: Prepare the cleavage cocktail fresh. For every 1 gram of dry resin, prepare 10 mL of the cocktail. Add the DTT last to ensure it does not oxidize prematurely.
-
Cleavage Reaction: Add the cocktail to the dried resin. Incubate at room temperature for exactly 3.5 hours with gentle agitation[2].
-
Self-Validation Checkpoint 1: The solution should remain clear to slightly yellow. If it turns dark brown, your DTT has failed, and oxidation is occurring.
-
-
Filtration: Filter the resin through a fritted syringe and collect the filtrate. Wash the depleted resin twice with 1-2 mL of neat TFA to maximize peptide recovery.
-
Precipitation: Concentrate the combined filtrates under a gentle stream of nitrogen to approximately 1/3 of the original volume. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether while stirring.
-
Self-Validation Checkpoint 2: Immediate formation of a dense, white flocculent precipitate confirms successful cleavage and a high concentration of the target peptide.
-
-
Recovery: Centrifuge the suspension at 7800 rpm for 5 minutes. Discard the supernatant, wash the peptide pellet twice with fresh cold ether to remove residual TFA and scavengers, and dry under a nitrogen flow.
Optimized 6-step cleavage workflow for Fmoc-L-Phe(2-OH)-OH peptides.
References
-
Incorporation of Oxidized Phenylalanine Derivatives into Insulin Signaling Relevant Proteins May Link Oxidative Stress to Signaling Conditions Underlying Chronic Insulin Resistance. National Institutes of Health (NIH) / PMC. Available at: 2
-
The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH. Benchchem. Available at: 1
Sources
Identifying byproducts in the synthesis of 2-hydroxyphenylalanine-containing peptides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of peptides containing 2-hydroxyphenylalanine (Dhp). This guide is designed to provide in-depth, field-proven insights into the unique challenges presented by this amino acid. As a structural analog of tyrosine, 2-hydroxyphenylalanine possesses a highly reactive phenolic side chain that can lead to a variety of predictable and preventable byproducts.[1] This document provides a series of frequently asked questions and detailed troubleshooting guides to help you identify, mitigate, and resolve these issues, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is 2-hydroxyphenylalanine (Dhp) considered a "challenging" amino acid in solid-phase peptide synthesis (SPPS)?
The primary challenge stems from the nucleophilic nature of the phenolic hydroxyl group on its side chain. Unlike the more sterically hindered tyrosine, the hydroxyl group in 2-hydroxyphenylalanine is more exposed and reactive. During peptide synthesis, this unprotected hydroxyl group can participate in undesirable side reactions, primarily O-acylation, where it becomes acylated by the activated carboxyl group of the incoming amino acid.[2] This leads to the formation of a branched peptide byproduct. Furthermore, the electron-rich phenyl ring is highly susceptible to modification, such as alkylation during the final acid cleavage step and oxidation.[3][4]
Q2: Is a side-chain protecting group mandatory for 2-hydroxyphenylalanine in Fmoc-SPPS?
Yes, for most applications, protecting the phenolic hydroxyl group is highly recommended to prevent side reactions and ensure high purity of the final product. The most common and effective protecting group strategy for hydroxyl-containing amino acids like Ser, Thr, and Tyr in Fmoc/tBu chemistry is the tert-butyl (tBu) ether.[5] The use of an Fmoc-Dhp(tBu)-OH derivative is standard practice. The tBu group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage and global deprotection step.[6]
Q3: What are the most common byproducts I should look for, and what are their characteristic mass shifts?
Identifying byproducts begins with accurate mass spectrometry analysis of the crude product. Each common side reaction results in a predictable mass change relative to the target peptide.
| Byproduct Type | Description | Typical Mass Shift (Δm/z) | Plausible Cause |
| O-Acylation | The Dhp hydroxyl group is acylated by another amino acid. | + Mass of the acylating amino acid residue | Incomplete protection of the Dhp side chain. |
| Alkylation (t-Butylation) | A tert-butyl group is added to the phenyl ring of Dhp. | +56 Da | Scavenging of t-butyl cations during TFA cleavage is insufficient.[4] |
| Alkylation (DBF) | Dibenzofulvene (a byproduct of Fmoc deprotection) alkylates a free amine. | +178 Da | Inadequate washing after the Fmoc deprotection step.[7] |
| Oxidation | Addition of one or more oxygen atoms to the Dhp side chain. | +16 Da (Hydroxylation), +14 Da (Quinone) | Exposure to air, reactive oxygen species, or certain cleavage conditions.[8] |
| Sulfonylation | Addition of a sulfonyl moiety from an Arg protecting group. | +250 Da (from Pbf), +218 Da (from Pmc) | Scavenging of sulfonyl cations during TFA cleavage is insufficient.[7] |
| Deletion Sequence | The target peptide is missing the Dhp residue. | - Mass of Dhp residue (approx. -163 Da) | Incomplete coupling of the Dhp amino acid. |
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems, their underlying causes, and actionable solutions.
Problem 1: An unexpected major peak is detected with a mass corresponding to [Target Mass + Mass of another Amino Acid in the sequence].
-
Probable Cause: O-Acylation of the 2-hydroxyphenylalanine side chain. This occurs when an unprotected or prematurely deprotected hydroxyl group on the Dhp side chain is acylated by the activated carboxyl group of the next amino acid being coupled. This forms an ester linkage, creating a branched peptide. This side reaction is particularly pronounced in couplings involving active esters.[2]
-
Causality Explained: The phenolic oxygen is a potent nucleophile. During the coupling step, the activated amino acid is a powerful electrophile. If the hydroxyl group is not masked by a protecting group, it can compete with the N-terminal amine for the activated amino acid, leading to this significant byproduct.
-
Solution & Protocol:
-
Utilize Side-Chain Protection: The most robust solution is to use a protected 2-hydroxyphenylalanine derivative, such as Fmoc-Dhp(tBu)-OH . The bulky tert-butyl group effectively shields the hydroxyl group, preventing acylation.[5]
-
Ensure Protecting Group Stability: Verify that the protecting group is stable throughout your synthesis conditions prior to the final cleavage.
-
Optimize Coupling: If you must use unprotected Dhp for specific reasons, consider using a less reactive coupling agent or reducing the coupling time, though this may compromise overall efficiency.
-
Problem 2: Post-cleavage LC-MS analysis shows a family of peaks with mass shifts of +56 Da, +112 Da, etc.
-
Probable Cause: Alkylation of the Dhp phenyl ring by carbocations. During the final cleavage with TFA, acid-labile protecting groups (like tBu from other residues or Boc from Trp) are removed, generating stable carbocations (e.g., the tert-butyl cation).[4] The electron-rich aromatic ring of Dhp is a prime target for electrophilic attack by these carbocations, leading to alkylation.
-
Causality Explained: TFA is a strong acid that cleaves protecting groups via an SN1 mechanism, creating a high concentration of reactive electrophiles. Without "scavengers" to trap these carbocations, they will react with any available nucleophile, most notably the activated rings of Trp, Tyr, and Dhp.[3]
-
Solution & Protocol:
-
Implement a High-Scavenger Cleavage Cocktail: Never use TFA alone. A robust cleavage cocktail is essential to quench carbocations as they form.
-
Recommended Protocol: See "Protocol 2: High-Scavenger Cleavage for Peptides Containing Dhp" below for a detailed procedure. The key is using a combination of scavengers like triisopropylsilane (TIS) to reduce carbocations and water to hydrolyze them.
-
Problem 3: The crude peptide is discolored (pink, brown, or yellow) and mass analysis shows peaks at +16 Da or +14 Da.
-
Probable Cause: Oxidation of the 2-hydroxyphenylalanine side chain. Phenols are highly susceptible to oxidation, which can be initiated by air, trace metals, or harsh cleavage conditions. This can lead to the formation of additional hydroxyl groups (+16 Da) or quinone-like structures (+14 Da), which are often colored.[8]
-
Causality Explained: The phenolic ring can undergo one-electron oxidation to form a phenoxy radical, which is resonance-stabilized. This radical can then react with oxygen or other species to form a variety of oxidized byproducts.
-
Solution & Protocol:
-
Use Degassed Solvents: Ensure all solvents, particularly DMF and TFA, are high-purity and degassed before use to minimize dissolved oxygen.
-
Work Under Inert Atmosphere: When possible, perform synthesis, cleavage, and work-up steps under an inert atmosphere of nitrogen or argon.
-
Add Antioxidants to Cleavage Cocktail: Including a scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail can help prevent oxidation.
-
Visualized Workflows & Mechanisms
Key Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Dhp(tBu)-OH
This protocol assumes a standard Fmoc-SPPS workflow on a solid-phase synthesizer.
-
Resin Preparation: Start with your peptide-resin that has a free N-terminal amine, having just completed the piperidine deprotection and subsequent washing steps.
-
Activation Solution: In a separate vessel, prepare the activation mixture. For 1 equivalent of resin-bound amine:
-
Fmoc-Dhp(tBu)-OH (4 eq.)
-
HBTU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Dissolve in high-purity DMF.
-
-
Coupling Reaction: Add the activation solution to the resin vessel. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: After complete coupling, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: High-Scavenger Cleavage for Peptides Containing Dhp
This protocol is designed to minimize alkylation and oxidation during the final cleavage.
-
Resin Preparation: After synthesis, wash the final peptide-resin with DCM to swell the beads and remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail immediately before use. A common and effective mixture is "Reagent K" :
-
Trifluoroacetic Acid (TFA): 90%
-
Triisopropylsilane (TIS): 5% (Primary carbocation scavenger)[6]
-
Water: 2.5% (Hydrolyzes carbocations)
-
1,2-Ethanedithiol (EDT): 2.5% (Scavenger and antioxidant)
-
Note: For a 10 mL total volume, use 9.0 mL TFA, 0.5 mL TIS, 0.25 mL Water, and 0.25 mL EDT.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin). Gently agitate at room temperature for 2-3 hours. The solution may change color.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing your cleaved peptide. Reduce the volume of the TFA solution with a gentle stream of nitrogen. Add this concentrated solution dropwise into a centrifuge tube containing cold (0°C) diethyl ether (at least 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form.
-
Isolation and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers.
-
Drying: After the final wash, dry the peptide pellet under vacuum to yield the crude product, which can then be dissolved in a suitable solvent (e.g., Water/Acetonitrile) for purification by RP-HPLC.[9]
References
-
Chabra, R. (2007). Side Reactions in Peptide Synthesis. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
Peptide Chemistry. (n.d.). Peptide Side Reactions. [Link]
-
Rink, H. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. [Link]
-
Burkhart, F. et al. (2002). The other Topa: formation of 3,4,5-trihydroxyphenylalanine in peptides. Journal of Peptide Research, 60(1), 30-36. [Link]
-
Wikipedia. (n.d.). Tyrosine. [Link]
Sources
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. The other Topa: formation of 3,4,5-trihydroxyphenylalanine in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Improving yield and purity of peptides with Fmoc-L-phe(2-OH)-OH
This guide is designed for researchers and drug development professionals encountering yield and purity issues when incorporating Fmoc-L-Phe(2-OH)-OH (2-hydroxy-L-phenylalanine) into peptides via Solid-Phase Peptide Synthesis (SPPS).
Senior Application Scientist: Dr. Alex V. Thorne Subject: Overcoming Steric Hindrance and Nucleophilic Side-Reactions in Ortho-Substituted Phenylalanine Derivatives.
Introduction: The "Ortho-Effect" Challenge
Fmoc-L-Phe(2-OH)-OH presents a unique dual-threat to peptide synthesis not found in standard residues like Tyrosine (4-OH) or Serine.
-
Steric Hindrance: The hydroxyl group at the ortho position (C2) creates significant steric bulk near the reacting carboxyl group, slowing down coupling kinetics.
-
Intramolecular Lactonization: Upon activation, the ortho-hydroxyl can attack the activated carboxylate to form a stable dihydrocoumarin (lactone) intermediate, effectively capping the amino acid before it couples to the resin.
-
O-Acylation: If left unprotected, the phenolic hydroxyl acts as a nucleophile during subsequent cycles, leading to branched depsipeptides.
Module 1: Coupling Efficiency (The Yield Problem)
Q: My coupling efficiency for Fmoc-L-Phe(2-OH)-OH is consistently low (<80%). Increasing the coupling time hasn't helped. Why?
A: You are likely fighting the Dihydrocoumarin Trap . When you activate the carboxyl group of Phe(2-OH), the ortho-hydroxyl is perfectly positioned to perform an intramolecular nucleophilic attack, forming a 6-membered lactone ring (dihydrocoumarin). This reaction is often faster than the intermolecular reaction with the resin-bound amine, especially if the resin is sterically crowded.
The Solution: Kinetic Superiority You must increase the rate of the desired intermolecular coupling to outcompete the intramolecular cyclization.
Protocol: The "Flash Activation" Method Do not pre-activate this amino acid in a separate vial. Activation must happen in the presence of the resin.
-
Reagents: Use HATU (0.95 eq) and HOAt (0.95 eq) with TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA.
-
Reasoning: HATU is a faster activator than HBTU. Collidine is a weaker base that reduces the risk of racemization (see Module 2) and suppresses the ionization of the phenol, making it less nucleophilic (reducing lactonization risk).
-
-
Procedure:
-
Add Fmoc-L-Phe(2-OH)-OH (4-5 eq) directly to the resin.
-
Add HATU/HOAt solution immediately.
-
Add Collidine last.
-
Microwave assist (Optional): 75°C for 5 minutes is highly effective but increases racemization risk. If purity is paramount, use room temperature for 2 hours with double coupling.
-
Visualization: The Dihydrocoumarin Trap
The following diagram illustrates the competition between the desired coupling and the side-reaction.
Caption: Kinetic competition between peptide bond formation (green) and intramolecular lactonization (red).
Module 2: Purity & Side Reactions[1][2]
Q: I see a +Mass shift corresponding to the next amino acid added twice. Is this O-acylation?
A: Yes. This is the classic Phenolic Esterification issue. After Fmoc-Phe(2-OH) is coupled and deprotected, the free ortho-hydroxyl group is exposed. During the coupling of the next amino acid (e.g., Fmoc-Ala-OH), the activated Alanine can react with the Phe(2-OH) hydroxyl group to form an ester (depsipeptide).
Diagnosis:
-
Mass Spec: You observe
. -
HPLC: Broad peaks or "shoulders" on the main peak.
Troubleshooting Protocol: The "Ester-Strip" Wash Unlike aliphatic alcohols (Ser/Thr), phenolic esters are relatively stable. However, they are still more labile than amides.
-
Prevention (Best): Use Fmoc-Phe(2-OtBu)-OH if commercially available. The t-Butyl protection completely eliminates this risk.
-
Mitigation (If using unprotected):
-
Low-Base Coupling: Couple the next amino acid using DIC/Oxyma Pure without any tertiary amine base (DIPEA/NMM). Without base, the phenol remains protonated and is a poor nucleophile.
-
-
Correction (The Strip Wash):
-
After coupling the next amino acid, treat the resin with 20% Piperidine in DMF containing 0.1M HOBt for 3 x 5 minutes before the standard deprotection step.
-
Mechanism:[1][2][3][4] The piperidine (nucleophile) will cleave the labile phenolic ester (forming a piperidide byproduct that washes away) while leaving the robust peptide amide bond intact.
-
Q: How do I prevent racemization of the Phe(2-OH) residue?
A: Phenylalanine derivatives are prone to racemization, and the electron-donating OH group at the ortho position stabilizes the enol intermediate, increasing this risk.
Comparative Data: Base Selection Impact The choice of base during activation is the critical variable.
| Activation Method | Base | Racemization Risk | Coupling Rate | Recommendation |
| HBTU/HOBt | DIPEA (2 eq) | High | Medium | Avoid |
| HATU/HOAt | DIPEA (2 eq) | Very High | Fast | Avoid |
| HATU/HOAt | Collidine (2 eq) | Low | Fast | Recommended |
| DIC/Oxyma | None | Very Low | Medium | Safest for Purity |
Recommendation: Use DIC/Oxyma Pure (1:1 ratio) for the coupling of the Fmoc-Phe(2-OH)-OH residue to minimize racemization. Use HATU/Collidine only if steric hindrance prevents completion with DIC.
Module 3: Experimental Workflow
Optimized Protocol for Unprotected Fmoc-Phe(2-OH)-OH
Step 1: Swelling & Prep Swell resin in DMF for 30 mins. Ensure high solvent quality (amine-free DMF).
Step 2: Coupling the Hindered Residue
-
Reagents: 4 eq Amino Acid, 4 eq DIC, 4 eq Oxyma Pure.
-
Time: 2 hours at Room Temperature.
-
Monitoring: Kaiser test may be misleading due to steric bulk. Use Chloranil test or micro-cleavage LCMS.
Step 3: Capping (Critical) Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Step 4: Coupling the NEXT Residue (Preventing O-Acylation)
-
Reagents: 4 eq Next Amino Acid, 4 eq DIC, 4 eq Oxyma Pure. NO DIPEA.
-
Time: Standard (45-60 min).
-
Post-Coupling Wash: Perform the "Ester-Strip" (20% Piperidine/0.1M HOBt, 3x 5 min) immediately after this coupling step to hydrolyze any accidental esters formed on the 2-OH group.
Workflow Diagram
Caption: Step-by-step workflow emphasizing the "Ester-Strip" wash to remove side-products.
Module 4: Post-Synthesis Processing
Q: Will the 2-OH group survive TFA cleavage?
A: Yes. The phenolic hydroxyl is stable to standard TFA cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).
Warning: If you used a protecting group (e.g., tBu) on the 2-OH, it will be removed during this step, yielding the free phenol. If you intended to keep the oxygen protected, you must use an acid-stable group (like Methyl or Allyl), though these are non-standard in Fmoc SPPS.
Scavenger Advice: Phenols are electron-rich aromatic rings. They can act as "scavengers" themselves but are also prone to electrophilic aromatic substitution by carbocations released from other protecting groups (e.g., Pbf, Trt, tBu).
-
Add DTT (Dithiothreitol) or DODT to the cleavage cocktail to preferentially scavenge reactive cations and prevent alkylation of the Phe(2-OH) ring.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Di Fenza, A., et al. (2009). Racemization of Cysteine and Histidine during Fmoc Solid Phase Peptide Synthesis. European Journal of Organic Chemistry.
-
Coin, I., et al. (2007). Depsides and Depsipeptides: Occurrence, Synthesis, and Properties. Nature Protocols. (Reference for O-acylation mechanisms).
Sources
Kaiser test troubleshooting for Fmoc-L-phe(2-OH)-OH incorporation
Technical Support Center: Kaiser Test & Synthesis Logic for Fmoc-L-Phe(2-OH)-OH
Executive Summary: The "Ortho-Effect" Challenge
You are encountering difficulties monitoring the incorporation of Fmoc-L-Phe(2-OH)-OH (2-hydroxy-phenylalanine / ortho-tyrosine). This is not a standard coupling. The presence of the hydroxyl group at the ortho position (C2) creates two distinct chemical challenges that disrupt standard Kaiser test interpretation:
-
Steric Shielding: The 2-OH group creates significant steric bulk immediately adjacent to the
-carbon. This shields the -amine, slowing down both the coupling reaction and the nucleophilic attack required for the Kaiser (Ninhydrin) test to develop color. -
Electronic Interference (if unprotected): If the side-chain hydroxyl is unprotected, it introduces a risk of O-acylation (ester formation) and potential oxidative interference with the ninhydrin reagent, leading to ambiguous "muddy" colors rather than the standard Ruhemann’s Purple.
This guide provides a self-validating troubleshooting workflow to distinguish between synthetic failure and false test results.
Diagnostic Workflow (Decision Tree)
Before adjusting your chemistry, locate your specific failure mode in the logic flow below.[1]
Figure 1: Diagnostic logic for interpreting Kaiser test results during sterically hindered couplings.
Optimized Kaiser Test Protocol
For hindered amino acids like Phe(2-OH), the standard "drop and heat" method often yields false negatives because the ninhydrin cannot easily access the amine. Use this modified high-sensitivity protocol.
Reagents:
-
Solution A: 5% Ninhydrin in Ethanol.
-
Solution B: 80g Phenol in 20mL Ethanol.
-
Solution C: 2mL 0.001M KCN (aq) in 98mL Pyridine. (Crucial: KCN acts as a reducing agent to drive the formation of Ruhemann's purple).
Step-by-Step Procedure:
| Step | Action | Critical Technical Note |
| 1. Wash | Wash resin 3x with DCM, then 3x with EtOH. | DCM removal is vital. Residual DCM lowers the boiling point of the mixture, preventing the reaction from reaching the activation energy needed for hindered amines. |
| 2. Aliquot | Transfer ~10-15 resin beads to a small glass tube. | Do not use plastic tubes; the heat required will deform them. |
| 3. Add | Add 2 drops of A, 2 drops of B, 2 drops of C. | Order matters. Ensure Solution C (Pyridine/KCN) is fresh; if it has turned dark red, discard it. |
| 4. Heat | Heat at 110°C for 5-7 minutes . | Extended Time: Standard amino acids need 2-3 mins. Phe(2-OH) requires up to 7 mins to overcome the steric barrier of the ortho-substituent [1]. |
| 5. Read | Observe color of the beads and solution. | Bead Color: Look at the bead core. A blue halo on the bead indicates "slow" reaction (steric hindrance). |
Troubleshooting Guide: Specific Scenarios
Scenario A: Coupling Fmoc-Phe(2-OH)-OH TO the Resin
Context: You are trying to attach Phe(2-OH) to the previous amino acid. You expect a Negative (Yellow) test.
Q: The test remains faint blue after 2 hours of coupling. Why? A: The ortho-hydroxyl group creates a "steric wall" that prevents the activated carboxylate from approaching the resin-bound amine.
-
Fix: Do not extend time indefinitely. Instead, change the activation chemistry. Switch from HBTU/DIEA to HATU/HOAt/Collidine . HOAt is smaller and more efficient at recruiting the amine in hindered environments [2].
-
Solvent: Use a "Magic Mixture" (DCM:DMF:NMP, 1:1:1) to swell the resin maximally, exposing the reaction sites.
Q: The test is "Reddish-Brown." Is this positive? A: This is likely a false positive caused by the interaction of the phenol (if unprotected) with the resin matrix or trace pyridine oxidation.
-
Validation: Perform a Chloranil Test . Chloranil is less sensitive to primary amines but does not react with phenols. If Chloranil is colorless, your coupling is likely complete.
Scenario B: Deprotection of Fmoc-Phe(2-OH)-Resin
Context: You removed the Fmoc group and want to verify the free amine exists before adding the next AA.
Q: I deprotected, but the Kaiser test is only faintly blue/purple. Did deprotection fail? A: Likely False Negative . The Fmoc removal is usually fast (base-catalyzed beta-elimination). However, the resulting free amine is now buried next to the 2-OH group. The bulky ninhydrin molecule cannot easily attack this hindered amine to form the chromophore.
-
Verification: Do not repeat deprotection (risk of side reactions). Instead, take a small aliquot, cleave it (TFA/Water), and run LC-MS . You will likely see the correct mass of H-Phe(2-OH)-OH.
-
Alternative Test: Use the TNBS Test (Trinitrobenzenesulfonic acid).[2] It is smaller than ninhydrin and detects primary amines as bright orange/red beads. It is often more reliable for sterically hindered N-termini [3].
Scenario C: Coupling the NEXT Amino Acid TO H-Phe(2-OH)-Resin
Context: This is the most difficult step. The nucleophile (amine) is hindered.[3]
Q: I cannot get a negative Kaiser test after coupling the next amino acid. It stays blue. A: This is a genuine Difficult Coupling . The incoming amino acid cannot penetrate the steric shield of the 2-OH group.
-
Risk of O-Acylation: If your Phe(2-OH) side chain is unprotected , the incoming amino acid may have esterified onto the hydroxyl group (forming a branched depsipeptide) while the amine remains free (giving a Blue Kaiser).
-
The Fix:
-
Acetylate (Cap) the OH? No, this kills the amine too.
-
Use Amino Acid Fluorides: Convert the incoming Fmoc-AA to its acid fluoride (using TFFH) or use symmetrical anhydrides. These are highly reactive species that can overcome steric barriers better than bulky uronium salts (HBTU/HATU) [4].
-
Temperature: Perform this coupling at 50°C (microwave or water bath). Heat provides the kinetic energy to overcome the steric barrier.
-
Critical Warning: Unprotected Side Chains
If you are using Fmoc-L-Phe(2-OH)-OH (free side chain) rather than Fmoc-L-Phe(2-OH, tBu)-OH :
You must be aware that the hydroxyl group is a competing nucleophile . During the coupling of the next amino acid, you may form an ester bond on the side chain.
-
Symptoms: Mass spec shows +AA mass, but Kaiser test is still positive (Blue).
-
Explanation: You coupled to the OH, not the NH2.
-
Prevention: Use Fmoc-Phe(2-OH, tBu)-OH whenever possible. If you must use the free phenol, use low base conditions (e.g., DIC/Oxyma Pure) rather than high base (DIEA), as base promotes O-acylation.
Data Summary: Test Interpretation Matrix
| Test Result | Visual Appearance | Interpretation for Phe(2-OH) | Recommended Action |
| Positive | Deep Blue Beads & Solution | Free Amine present.[1] | If Coupling: Recouple. If Deprotecting: Proceed. |
| Negative | Yellow/Colorless Beads | No Free Amine.[4] | If Coupling: Success. If Deprotecting: False Negative (Verify with TNBS). |
| "Ghost" | Blue Halo on Bead Core | Slow Reaction / Hindered Amine. | If Deprotecting: It worked, but amine is hindered. Proceed. |
| Ambiguous | Red / Brown / Dull | Phenol Interference / Proline-like. | Do not trust. Run Chloranil test or Micro-cleavage. |
References
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[3] Analytical Biochemistry, 34(2), 595-598. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Hancock, W. S., & Battersby, J. E. (1976). A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid. Analytical Biochemistry, 71(1), 260-264. Link
-
Carpino, L. A., et al. (1990). Acid fluorides in solid-phase peptide synthesis. Journal of the American Chemical Society, 112(26), 9651-9652. Link
Sources
Validation & Comparative
2D NMR techniques for structural analysis of peptides with 2-hydroxyphenylalanine
Topic: 2D NMR techniques for structural analysis of peptides with 2-hydroxyphenylalanine Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The incorporation of 2-hydroxyphenylalanine (2-OH-Phe) —often referred to as ortho-tyrosine—into peptide sequences presents a unique structural challenge compared to its canonical isomer, Tyrosine (4-OH-Phe). While standard Tyrosine exhibits a symmetric aromatic spin system (
This guide compares the efficacy of homonuclear (COSY, TOCSY, NOESY/ROESY) and heteronuclear (HSQC) 2D NMR techniques specifically for resolving these non-canonical residues. We provide a validated workflow to distinguish 2-OH-Phe from standard aromatic residues and determine its impact on secondary structure.
Part 1: The Analytical Challenge (Symmetry Breaking)
The primary difficulty in assigning 2-OH-Phe lies in the aromatic region (6.5 – 7.5 ppm). In standard Tyrosine, the rotation of the phenolic ring is fast on the NMR timescale, rendering the
2-OH-Phe creates two distinct problems:
-
Loss of Symmetry: The ortho-hydroxyl group locks the local electronic environment, making all four ring protons chemically distinct (
). -
Steric Hindrance: The 2-position substituent introduces steric clashes with the peptide backbone (
, ), often inducing stable turn conformations that must be verified via through-space correlations.
Visualizing the Workflow
The following diagram outlines the logical flow for assigning these peptides, prioritizing the identification of the asymmetric ring system.
Figure 1: Integrated workflow for assigning non-canonical aromatic residues. Note the parallel use of COSY/TOCSY for spin system identification.
Part 2: Through-Bond Correlation (COSY vs. TOCSY)
For standard amino acids, COSY is often sufficient. However, for 2-OH-Phe, TOCSY is the superior choice for proving the existence of the ortho-substitution.
Comparison: Resolving the Aromatic Ring
| Feature | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) |
| Mechanism | Transfers magnetization between immediate neighbors ( | Transfers magnetization through the entire spin network via isotropic mixing. |
| 2-OH-Phe Signature | Shows discrete cross-peaks: | Shows a "vertical strip" connecting |
| Limitation | If chemical shifts overlap (e.g., | Can bridge over overlapping peaks to connect |
| Verdict | Secondary Tool. Use only to measure coupling constants ( | Primary Tool. Essential to prove the 4-proton connectivity of the ortho-substituted ring. |
Expert Insight:
In 2-OH-Phe, the
Part 3: Through-Space Correlation (NOESY vs. ROESY)
Once the sequence is assigned, determining the structural impact of 2-OH-Phe requires measuring distances between protons. The choice between NOESY and ROESY is dictated by molecular weight.
The "Null Point" Trap
Peptides with a molecular weight between 1000 and 3000 Da (approx. 8–25 residues) often tumble at a rate where the NOE enhancement is near zero.
-
NOESY: Cross-peaks can vanish or be dangerously weak.
-
ROESY: Cross-peaks are always positive (opposite phase to diagonal), regardless of molecular weight.
Comparative Data: Peptide Conformation Analysis
| Parameter | NOESY | ROESY |
| Cross-Peak Phase | Negative (large molecules) or Positive (small molecules). | Always Positive (opposite to diagonal). |
| Spin Diffusion | High risk (misleading "long distance" signals). | Low risk (more accurate distance constraints). |
| Artifacts | Minimal TOCSY artifacts. | TOCSY-transfer artifacts possible (HOHAHA effect). |
| Suitability for Peptides | Poor for mid-size peptides (1-3 kDa). | Excellent for mid-size peptides. |
Recommendation:
For most drug-discovery peptides containing 2-OH-Phe, ROESY is the mandatory standard . The steric bulk of the ortho-hydroxyl group often forces the peptide backbone into a turn. A ROESY spectrum will show strong
Part 4: Heteronuclear Validation (HSQC)
While proton NMR is powerful, the carbon dimension provides the ultimate proof of the ortho-substitution pattern.
-
Standard Tyr: The HSQC aromatic region shows only two dominant C-H correlations (the
and carbons, each representing 2 equivalent carbons). -
2-OH-Phe: The HSQC will display four distinct C-H correlations of equal intensity.
Visualizing the Spin System Logic:
Figure 2: Distinguishing Standard Tyrosine from 2-OH-Phe using HSQC peak multiplicity.
Part 5: Experimental Protocol
This protocol is designed for a 600 MHz spectrometer (or higher) using a cryoprobe.
1. Sample Preparation:
-
Solvent: Dissolve peptide (1–2 mM) in 90%
/ 10% . -
pH Control: Adjust pH to 4.5–5.5.
-
Reasoning: This slows down amide proton exchange, ensuring
signals are visible for backbone assignment [1].
-
-
Reference: Add DSS (0 ppm) as an internal standard.
2. Data Acquisition Workflow:
-
Step A: 1D Proton (Water Suppression)
-
Technique: Excitation Sculpting or WATERGATE.
-
Goal: Verify dispersion of amide (8.0–9.0 ppm) and aromatic (6.5–7.5 ppm) regions.
-
-
Step B: 2D TOCSY (The "Fingerprint")
-
Step C: 2D ROESY (The "Ruler")
-
Mixing Time:200–300 ms .
-
Spin Lock: Weak continuous wave (2–4 kHz).
-
Why: Avoids the zero-quantum null point of NOESY. Essential for defining the turn conformation induced by 2-OH-Phe [3].
-
-
Step D: 1H-13C HSQC (The "Map")
-
Optimization: Set
coupling to 145 Hz (standard aliphatic/aromatic average). -
Goal: Confirm the 4 distinct aromatic carbons of 2-OH-Phe.
-
3. Data Processing:
-
Apply a
shifted sine-bell squared window function to both dimensions to enhance resolution without sacrificing too much sensitivity. -
Zero-fill to at least 1024 points in F1.
References
-
Wishart, D. S., et al. (1991). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond). Link
-
Creative Proteomics. "NMR-Based Peptide Structure Analysis." Service Guide. Link
-
Jeol USA. "COSY/TOCSY Analysis: Interpreting spin correlations using 2D NMR." Link
-
ResearchGate. "Comparative table between NOESY vs ROESY." NMR of Peptides Review. Link
Sources
Positional Isomerism in Peptide Engineering: Fmoc-L-Phe(2-OH)-OH vs. Fmoc-L-Tyrosine
[1]
Executive Summary
In peptide engineering, the choice between the canonical Fmoc-L-Tyrosine (Fmoc-Tyr-OH) and its ortho-isomer Fmoc-L-Phe(2-OH)-OH (Fmoc-o-Tyr-OH) represents a strategic decision between physiological authenticity and engineered stability.[1] While L-Tyrosine is the standard for receptor recognition and signal transduction, it is inherently susceptible to rapid proteolytic cleavage and oxidative polymerization.[1] Conversely, Fmoc-L-Phe(2-OH)-OH—often identified in biology as a marker of oxidative damage—serves in synthetic chemistry as a potent peptidomimetic tool.[1] Its ortho-hydroxyl group introduces steric constraints and intramolecular hydrogen bonding that significantly enhance proteolytic resistance, albeit with reduced coupling efficiency during synthesis.[1]
This guide objectively compares these two building blocks, providing experimental frameworks to validate their performance in stability studies.
Structural and Chemical Divergence
The fundamental difference lies in the position of the hydroxyl group on the phenyl ring. This positional isomerism dictates the electronic environment, steric profile, and reactivity of the resulting peptide.
| Feature | Fmoc-L-Tyrosine (para-Tyr) | Fmoc-L-Phe(2-OH)-OH (ortho-Tyr) |
| Hydroxyl Position | C4 (Para) - Distal to backbone | C2 (Ortho) - Proximal to backbone |
| Steric Profile | Low steric hindrance; side chain rotates freely.[1] | High steric hindrance; restricts |
| H-Bonding Potential | Intermolecular (Solvent/Receptor).[1] | Intramolecular : Can H-bond with backbone amide ( |
| Redox Behavior | Forms Tyrosyl radical | Forms o-quinone; less prone to polymerization but reactive.[1] |
| Primary Use Case | Native sequence synthesis; Phosphorylation studies.[1] | Peptidomimetics; Proteolytic stabilization; Conformational locking.[1] |
Mechanistic Insight: The "Ortho-Effect"
The ortho-hydroxyl group in L-Phe(2-OH) creates a "conformational lock."[1] Unlike the flexible para-Tyrosine, the ortho-isomer often adopts specific rotamers (gauche+ or gauche-) to avoid steric clashes between the hydroxyl group and the peptide backbone.[1] This rigidity reduces the entropic penalty of binding to receptors but, more importantly, shields the peptide bond from protease active sites.
Solid Phase Peptide Synthesis (SPPS) Performance
When incorporating these residues, the synthesis efficiency varies significantly.[1] Fmoc-L-Phe(2-OH)-OH behaves as a sterically hindered amino acid.[1]
Comparative Coupling Efficiency
-
Fmoc-L-Tyrosine:
-
Fmoc-L-Phe(2-OH)-OH:
-
Kinetics: Slower.[1] The ortho-substituent shields the
-amino group and the activated carboxylate.[1] -
Challenges: Incomplete coupling is common in difficult sequences (e.g., adjacent to Proline or
-branched residues).[1] -
Protocol Adjustment: Requires double coupling or the use of stronger activating agents (e.g., HATU/HOAt) and extended reaction times (1–2 hours).[1]
-
Visualization: Synthesis & Stability Logic[1]
Caption: Logical flow comparing synthesis kinetics vs. stability outcomes for Para-Tyr vs. Ortho-Tyr.
Experimental Validation: Stability Studies
To objectively compare performance, researchers must evaluate proteolytic resistance and oxidative stability.[1]
A. Proteolytic Stability (Chymotrypsin Assay)
Chymotrypsin preferentially cleaves at the C-terminal side of aromatic residues (Tyr, Phe, Trp).[1]
-
Hypothesis: The ortho-hydroxyl group of L-Phe(2-OH) prevents the enzyme from fitting the aromatic ring into its hydrophobic pocket (S1 subsite) or misaligns the scissile bond relative to the catalytic triad.[1]
-
Expected Result: Peptides containing L-Phe(2-OH) typically exhibit a 3- to 10-fold increase in half-life (
) compared to their L-Tyr counterparts.[1]
B. Oxidative Stability (Fenton Reaction)[1]
-
Fmoc-L-Tyrosine: Reacts with hydroxyl radicals (
OH) to form 3,4-DOPA or dimerizes to dityrosine (fluorescent marker).[1] -
Fmoc-L-Phe(2-OH)-OH: Already represents a "hydroxylated" state of Phe.[1] Further oxidation often leads to 2,3-DOPA or quinone derivatives.[1]
-
Implication: While o-Tyr stabilizes against proteases, it does not necessarily protect against oxidation; it alters the degradation pathway.[1]
Detailed Protocols
Protocol 1: Optimized SPPS for Fmoc-L-Phe(2-OH)-OH
Use this protocol to overcome steric hindrance during synthesis.[1]
-
Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2
5 min). Wash with DMF ( ).[1] -
Activation (The Critical Step):
-
Coupling:
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol 2: Comparative Enzymatic Stability Assay
Self-validating system to measure half-life (
Materials:
-
Peptide A (Sequence with L-Tyr)[1]
-
Peptide B (Sequence with L-Phe(2-OH))[1]
- -Chymotrypsin (bovine pancreas, Type II)[1]
-
Internal Standard (e.g., Fmoc-Gly-OH or a non-degradable peptide analog)[1]
Workflow:
-
Preparation: Dissolve peptides to 1 mM in 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM CaCl
(calcium stabilizes the enzyme).[1] -
Initiation: Add Chymotrypsin (enzyme:substrate ratio of 1:100 w/w). Incubate at 37°C.
-
Sampling:
-
Take aliquots (50
L) at minutes. -
Quench: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction.
-
-
Analysis: Inject onto RP-HPLC (C18 column). Monitor absorbance at 220 nm (peptide bond) and 280 nm (aromatic ring).[1]
-
Calculation:
Visualization: Experimental Workflow
Caption: Step-by-step workflow for determining proteolytic stability half-life.
References
-
Maskos, Z., Rush, J. D., & Koppenol, W. H. (1992). The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan. Archives of Biochemistry and Biophysics. Link
-
Ipson, B. R., & Fisher, A. L. (2016).[1] Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing Research Reviews. Link
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
BenchChem. (2025).[1][4] A Comparative Guide to Peptides Containing O-Methyl-D-Tyrosine Versus Native L-Tyrosine. BenchChem Technical Support. Link[1]
-
Cabrele, C., et al. (2014).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
Enzymatic stability of peptides containing 2-hydroxy-L-phenylalanine
Title : Enhancing Proteolytic Stability in Therapeutics: A Comparative Guide to 2-Hydroxy-L-Phenylalanine in Peptide Design
Introduction As a Senior Application Scientist in peptide drug development, one of the most persistent hurdles I encounter is the rapid proteolytic degradation of peptide therapeutics in systemic circulation[1]. Endogenous proteases, particularly serine proteases like chymotrypsin, rapidly cleave peptide bonds adjacent to bulky, hydrophobic amino acids such as L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr)[2]. To circumvent this, the strategic incorporation of unnatural amino acids (UAAs) is essential.
This guide evaluates the enzymatic stability of peptides containing 2-hydroxy-L-phenylalanine (commonly known as o-tyrosine or ortho-tyrosine), an isomer of natural L-tyrosine[3]. By shifting the hydroxyl group from the para to the ortho position, we fundamentally alter the steric and electronic landscape of the side chain, disrupting protease recognition while preserving structural integrity and receptor binding affinity[4].
Mechanistic Insight: Why 2-Hydroxy-L-Phenylalanine Confers Stability Chymotrypsin and similar endopeptidases rely on a deep, hydrophobic S1 binding pocket to anchor aromatic side chains before catalyzing peptide bond hydrolysis. Natural L-Phe and L-Tyr (p-tyrosine) fit perfectly into this pocket. However, introducing a hydroxyl group at the ortho position (2-hydroxy-L-phenylalanine) creates a severe steric clash at the entrance and within the S1 pocket[2].
Furthermore, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the peptide backbone[5]. This restricts the rotameric freedom required for the peptide to adopt the optimal transition-state geometry during proteolysis, effectively turning a highly susceptible cleavage site into a protease-resistant node.
Caption: Mechanistic pathway of protease resistance via ortho-hydroxyl steric hindrance.
Comparative Performance: 2-Hydroxy-L-Phenylalanine vs. Alternatives When optimizing a peptide, you must weigh proteolytic stability against synthetic complexity and biological activity. Below is a comparative matrix of aromatic amino acid substitutions based on standard in vitro degradation assays.
| Amino Acid Substitution | Hydroxyl Position | Relative Chymotrypsin Cleavage Rate* | Estimated Serum Half-Life (T1/2) | Primary Structural Advantage |
| L-Phenylalanine | None | 100% (Baseline) | < 2 hours | Native receptor binding |
| L-Tyrosine | para (4-OH) | 95% | < 2 hours | Native hydrogen bonding |
| 3-Hydroxy-L-Phe | meta (3-OH) | 40% | 8 - 12 hours | Moderate steric hindrance[4] |
| 2-Hydroxy-L-Phe | ortho (2-OH) | < 5% | > 48 hours | Severe S1 pocket steric clash[5] |
| D-Phenylalanine | None (Chiral inversion) | < 1% | > 72 hours | Complete stereochemical evasion |
| N-methyl-L-Phe | None (N-alkylation) | < 5% | > 48 hours | Backbone conformational restriction |
*Note: Cleavage rates are representative benchmarks relative to a standard L-Phe containing substrate under controlled in vitro conditions.
While D-amino acids and N-methylation offer excellent stability, they drastically alter the peptide backbone trajectory, often ablishing receptor affinity. 2-Hydroxy-L-phenylalanine provides a "sweet spot"—it maintains the native L-stereochemistry and backbone hydrogen-bonding capability while leveraging side-chain sterics to block proteolysis[5].
Experimental Workflows: Self-Validating Protocols To objectively quantify the stability conferred by 2-hydroxy-L-phenylalanine, we employ a two-tiered validation system.
Protocol 1: In Vitro Chymotrypsin Degradation Assay
Causality Focus: We use a highly purified protease to isolate the specific steric effects of the ortho-hydroxyl substitution without the confounding variables of serum nucleases or exopeptidases.
-
Substrate Preparation : Dissolve the 2-hydroxy-L-Phe modified peptide and the wild-type control peptide in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl₂ to a final concentration of 100 µM. Causality: Calcium ions stabilize chymotrypsin, ensuring consistent enzymatic activity throughout the assay.
-
Enzyme Addition : Add α-chymotrypsin to a final enzyme:substrate molar ratio of 1:100. Incubate at 37°C.
-
Time-Course Sampling : Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching : Immediately quench each aliquot by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The sudden drop in pH denatures the protease, instantly halting the reaction to provide precise kinetic snapshots.
-
Analysis : Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via RP-HPLC. Calculate the pseudo-first-order degradation rate constant (k) by plotting the natural log of remaining peak area versus time.
Protocol 2: Human Serum Stability Assay (LC-MS/MS)
Causality Focus: Serum contains a complex milieu of endo- and exo-peptidases. We use 25% human serum to mimic physiological conditions while diluting the matrix sufficiently to prevent ion suppression during LC-MS/MS analysis[6].
-
Matrix Equilibration : Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C for 15 minutes.
-
Incubation : Spike the therapeutic peptide into the serum to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.
-
Aliquot & Quench : At predefined intervals (0, 1, 2, 4, 8, 24, 48 hours), transfer 50 µL of the mixture into a microcentrifuge tube containing 150 µL of ice-cold Acetonitrile with 1% Formic Acid.
-
Internal Standard Spiking : Crucial Step - Immediately add 10 µL of a Stable Isotope-Labeled (SIL) internal standard peptide. Causality: Spiking the SIL-IS after quenching but before extraction corrects for variable protein precipitation recovery and MS ionization fluctuations, creating a self-validating quantitative system.
-
Protein Precipitation : Vortex for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
LC-MS/MS Quantitation : Transfer the supernatant to an autosampler vial. Analyze using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent mass.
Caption: Self-validating LC-MS/MS workflow for peptide serum stability assessment.
Conclusion For drug development professionals, substituting standard aromatic residues with 2-hydroxy-L-phenylalanine represents a highly effective strategy to bypass proteolytic degradation. By leveraging targeted steric hindrance, we can dramatically extend the pharmacokinetic half-life of peptide therapeutics without resorting to backbone modifications that risk ablating biological efficacy.
References
Sources
- 1. Proteolysis and oxidation of therapeutic proteins after intradermal or subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00655F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride | 1810074-88-4 | Benchchem [benchchem.com]
- 6. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 2-Hydroxy-Phenylalanine Incorporation on Peptide Conformation: A Comparative Guide
Mechanistic Rationale: Why 2-Hydroxy-Phenylalanine?
The incorporation of unnatural amino acids (uAAs) is a cornerstone strategy in peptide engineering, designed to overcome the inherent limitations of native peptides such as rapid proteolytic degradation and extreme conformational flexibility. Among aromatic uAAs, the positional isomers of tyrosine—specifically 2-hydroxy-phenylalanine (ortho-tyrosine or o-Tyr) and 3-hydroxy-phenylalanine (meta-tyrosine or m-Tyr)—offer unique structural perturbations compared to the canonical 4-hydroxy-phenylalanine (para-tyrosine or p-Tyr) and standard phenylalanine (Phe) 1.
As an Application Scientist engineering constrained pharmacophores, the selection of the correct aromatic residue is driven by molecular causality. The unique property of 2-hydroxy-phenylalanine lies in the spatial geometry of its ortho-hydroxyl group. Because this hydroxyl moiety is positioned in closest proximity to the peptide backbone, it is uniquely capable of acting as an intramolecular hydrogen bond donor or acceptor with the adjacent backbone amide nitrogen or carbonyl oxygen 1. This localized interaction restricts the
Logical relationship between 2-OH-Phe incorporation and peptide conformational locking.
Comparative Conformational Analysis
When designing a peptide therapeutic, it is critical to objectively compare 2-OH-Phe with its native alternatives. While m-Tyr protrudes further out into the solvent (acting more like p-Tyr), o-Tyr tucks its hydroxyl group inward, mimicking the outward steric profile of Phe while drastically altering the internal backbone dynamics 1.
Table 1: Structural and Physicochemical Comparison of Aromatic Amino Acids
| Amino Acid | Hydroxyl Position | Backbone H-Bonding Capability | Steric Profile (Solvent Facing) | Primary Conformational Effect |
| Phenylalanine (Phe) | None | None | Bulky, Hydrophobic | Highly flexible; supports |
| 4-OH-Phe (p-Tyr) | Para (C4) | None | Extended, Polar tip | Stabilizes extended structures; acts as a kinase target. |
| 3-OH-Phe (m-Tyr) | Meta (C3) | Weak / Unlikely | Intermediate | Mild perturbation; acts chemically similar to p-Tyr. |
| 2-OH-Phe (o-Tyr) | Ortho (C2) | Strong (Intramolecular) | Compact (Mimics Phe) | Restricts |
Experimental Workflows for Conformational Validation
To empirically validate the conformational locking induced by 2-OH-Phe, a rigorous, self-validating experimental pipeline must be established. The following protocols detail the synthesis and structural elucidation of o-Tyr-containing peptides.
Workflow for the synthesis and structural validation of 2-OH-Phe modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Validation
Causality & Rationale: Standard Fmoc-SPPS is utilized. The ortho-hydroxyl group must be strictly protected (typically as a tert-butyl ether, tBu) during coupling to prevent unwanted side reactions such as esterification or branching during chain elongation 3.
-
Resin Swelling & Deprotection: Swell Rink Amide resin in Dimethylformamide (DMF). Remove the Fmoc group using 20% piperidine in DMF.
-
Coupling: Activate Fmoc-o-Tyr(tBu)-OH (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF.
-
Self-Validation Step: Perform a Kaiser test post-coupling. A clear/yellow color confirms the complete acylation of the primary amine, preventing deletion sequences.
-
-
Elongation: Continue iterative deprotection and coupling for the remaining sequence.
-
Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The high concentration of TFA removes the tBu protecting group from the ortho-hydroxyl, restoring the active 2-OH-Phe residue.
-
Precipitation & LC-MS Validation: Precipitate the peptide in cold diethyl ether.
-
Self-Validation Step: Analyze the crude precipitate via LC-MS. The presence of the exact theoretical mass (e.g.,
) confirms successful incorporation without premature truncation or protecting group retention 4.
-
Protocol 2: Circular Dichroism (CD) and NMR Spectroscopy
Causality & Rationale: CD provides a macroscopic view of the secondary structure ensemble, while 2D NMR provides atomic-level confirmation of the intramolecular hydrogen bonds 2.
-
Sample Preparation: Dissolve the purified peptide in a low-salt phosphate buffer (10 mM, pH 7.4) to a concentration of 50 µM for CD, and 1-2 mM (in 90% H2O / 10% D2O) for NMR.
-
CD Measurement: Scan the sample from 190 nm to 260 nm at 25°C.
-
Expected Outcome: A shift from a highly flexible random coil signature (minimum at ~198 nm) to a structured
-turn signature (minimum at ~225 nm, maximum at ~205 nm) upon replacing native Phe with 2-OH-Phe.
-
-
NMR NOESY/ROESY: Acquire 2D NOESY spectra (mixing time 200-400 ms).
-
Self-Validation Step: Calculate the temperature coefficient (
) of the amide protons by running 1D H-NMR at varying temperatures (e.g., 278 K to 318 K). A low temperature coefficient ( ppb/K) for the amide proton adjacent to the o-Tyr definitively proves it is shielded from the solvent, validating the existence of the backbone-sidechain hydrogen bond.
-
Quantitative Data Summary: Case Study
To illustrate the efficacy of 2-OH-Phe incorporation, below is a representative data summary comparing a wild-type flexible hexapeptide (containing Phe) against its engineered 2-OH-Phe analog.
Table 2: Conformational Metrics of Wild-Type vs. Engineered Peptide
| Metric | Wild-Type (Phe) | Engineered Variant (2-OH-Phe) | Interpretation |
| CD Minimum ( | 199 nm | 224 nm | Shift from random coil to structured turn. |
| Amide Temp. Coefficient ( | -7.2 ppb/K | -2.8 ppb/K | Value < 4.0 ppb/K confirms a strong intramolecular H-bond shielding the amide. |
| 6.5 Hz (Averaged) | 8.9 Hz | Higher coupling constant indicates restricted, locked dihedral angles ( | |
| Proteolytic Half-Life (Serum) | 1.2 Hours | > 24 Hours | Conformational locking prevents protease active-site docking. |
By strategically swapping standard aromatic residues for 2-hydroxy-phenylalanine, researchers can engineer self-constraining peptides that exhibit superior pharmacological profiles without the need for complex macrocyclization chemistry.
References
Sources
- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of cellular amino acid pools leads to cytotoxic mistranslation of the genetic code | eLife [elifesciences.org]
- 4. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Coupling Efficiency of Modified Phenylalanine Derivatives in SPPS
Executive Summary
The incorporation of modified phenylalanine derivatives—specifically halogenated, N-methylated, and
This guide provides a technical comparison of coupling efficiencies for these derivatives. Key findings include:
-
Electronic Variants (e.g., 4-F-Phe): generally couple efficiently as activated esters but significantly retard the subsequent deprotection and acylation steps due to nucleophilicity reduction.
-
Steric Variants (e.g., N-Me-Phe): suffer from severe steric clash and high racemization risks. COMU/Oxyma systems are identified as the superior alternative to HATU, offering comparable yields with reduced epimerization and improved safety profiles.
- -Methyl Variants: require aggressive activation (e.g., acid fluorides via TFFH) or microwave assistance to achieve acceptable conversion.
Mechanistic Analysis: The Steric-Electronic Matrix
To optimize coupling, one must diagnose the root cause of the inefficiency. Modified phenylalanines fall into a matrix of steric hindrance and electronic modulation.
The Coupling & Racemization Pathway
The following diagram illustrates the kinetic competition between productive amide bond formation and the racemization pathway (via oxazolone formation), which is exacerbated by steric bulk and strong bases.
Figure 1: Kinetic competition between productive coupling (green) and racemization via oxazolone (red). Steric hindrance slows the green path, allowing the red path to dominate.
Comparative Analysis of Derivatives
Class A: Electronically Modified (Halogenated)
Examples: 4-Fluoro-Phe, 3,4-Dichloro-Phe, 4-Nitro-Phe.
-
Chemical Behavior: Electron-withdrawing groups (EWGs) on the phenyl ring decrease the electron density of the aromatic system.
-
As the Acylating Species: The activated ester is more electrophilic and reactive. Coupling of 4-F-Phe to the resin is typically fast.
-
As the Nucleophile (Next Step): Once coupled and deprotected, the N-terminal amine is less nucleophilic due to the inductive pull of the EWG.
-
-
Reagent Recommendation: Standard DIC/Oxyma is usually sufficient. Avoid over-activation to prevent hydrolysis.
Class B: N-Methylated Phenylalanine
Examples: N-Me-Phe.[1]
-
Chemical Behavior: The methyl group on the nitrogen introduces severe steric clash and eliminates the H-bond donor capability of the amide backbone. This makes the residue prone to
-sheet disruption but difficult to couple to (the secondary amine is a poor nucleophile) and difficult to couple next (due to steric bulk). -
Racemization Risk: Extremely High. The N-methyl group facilitates oxazolone formation.
-
Reagent Recommendation: COMU/Oxyma/Collidine .
-
Why: COMU (uronium salt of Oxyma) shows superior solubility and reactivity compared to HATU for N-methylated species, with lower racemization rates when paired with a weaker base like Collidine (vs. DIEA) [1].
-
Class C: -Methylated Phenylalanine
Examples:
-
Chemical Behavior: The quaternary carbon center creates a "steric wall." Standard uronium reagents (HBTU/HATU) often fail to drive this reaction to completion, leading to deletion sequences.
-
Reagent Recommendation: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Microwave-Assisted HATU .
-
Why: TFFH generates an acid fluoride in situ, which is a smaller, more penetrating electrophile than the bulky O-At/O-Bt active esters [2].
-
Quantitative Performance Comparison
The following data summarizes typical coupling efficiencies derived from kinetic studies in SPPS literature (e.g., comparisons by Albericio et al. and Carpino).
Table 1: Coupling Efficiency & Racemization (60 min coupling)
| Derivative Type | Reagent System | Base | Conversion (%) | DL-Epimer (%) | Recommendation |
| Fmoc-Phe-OH (Control) | HBTU / HOBt | DIEA | >99.5% | <0.1% | Standard |
| Fmoc-4-F-Phe-OH | DIC / Oxyma | DIEA | >99.0% | <0.2% | High Efficiency |
| Fmoc-N-Me-Phe-OH | HATU / HOAt | DIEA | 94 - 96% | 2.5 - 5.0% | High Racemization Risk |
| Fmoc-N-Me-Phe-OH | COMU / Oxyma | Collidine | >98.0% | <0.5% | Optimal |
| Fmoc- | HATU (Room Temp) | DIEA | <60% | N/A | Ineffective |
| Fmoc- | TFFH | DIEA | >95% | <1.0% | Optimal |
Experimental Protocols
Protocol A: Optimized Coupling for N-Me-Phe (COMU Method)
Use this protocol for sterically hindered secondary amines or when racemization is a concern.
Reagents:
-
0.5 M COMU in DMF
-
0.5 M Oxyma Pure in DMF
-
2.0 M TMP (2,4,6-Trimethylpyridine / Collidine) in NMP
Workflow:
-
Resin Prep: Swell resin in DMF (3 x 5 min).
-
Activation (In-Situ):
-
Dissolve Fmoc-N-Me-Phe-OH (3.0 eq) in a minimal amount of DMF.
-
Add COMU solution (3.0 eq) and Oxyma solution (3.0 eq).
-
Critical: Add Collidine (6.0 eq) last to initiate activation.
-
Note: Pre-activation is not recommended for COMU due to its high reactivity; mix and immediately add to resin.
-
-
Coupling: Shake at Room Temperature for 60 minutes .
-
Monitoring: Perform Chloranil Test (Not Kaiser).
-
Chloranil Test: A positive result (secondary amine present) is indicated by dark blue/green beads.
-
-
Double Coupling: If positive, repeat steps 2-3.
Protocol B: Acid Fluoride Method for -Me-Phe
Use this for extremely hindered quaternary centers.
Reagents:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2]
-
DIEA (Diisopropylethylamine)[2]
-
DCM/DMF (1:1 mixture)
Workflow:
-
Activation:
-
Dissolve Fmoc-
-Me-Phe-OH (4.0 eq) and TFFH (4.0 eq) in dry DCM/DMF. -
Add DIEA (8.0 eq).
-
-
Coupling: Add mixture to resin. Shake for 2 hours .
-
Mechanism: This generates the amino acid fluoride in situ.[2]
-
Monitoring: Standard Kaiser test is applicable here (if coupling to a primary amine).
Decision Logic for Reagent Selection
Use the following flowchart to select the appropriate coupling strategy for your specific phenylalanine derivative.
Figure 2: Decision matrix for selecting coupling reagents based on modification topology.
Conclusion
The successful incorporation of modified phenylalanine derivatives requires a departure from "standard" SPPS protocols.
-
Replace HATU with COMU/Oxyma for N-methylated derivatives to maintain chiral integrity [3].
-
Utilize Collidine instead of DIEA when coupling to racemization-prone centers.[2]
-
Deploy Acid Fluorides (TFFH) for
-disubstituted derivatives where steric bulk prevents active ester approach.
By matching the coupling chemistry to the specific steric and electronic profile of the derivative, yields can be increased from <60% to >95% while minimizing deletion sequences.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Letters, 5(4), 575–577.
-
Jad, Y. E., et al. (2015). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. European Journal of Organic Chemistry, 2015(14), 3116–3120.
-
BenchChem Technical Support. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
Sources
Post-HPLC Peptide Purity Validation: Beyond the "Single Peak" Illusion
Part 1: Executive Summary & The "99% Trap"
In drug development, a "single peak" on a preparative HPLC chromatogram is often celebrated as the finish line. As a Senior Application Scientist, I must tell you: it is only the starting line for validation.
The most dangerous assumption in peptide synthesis is that Chromatographic Homogeneity = Chemical Purity. This guide challenges that assumption. We will objectively compare the standard RP-HPLC against its necessary validators: LC-MS (Liquid Chromatography-Mass Spectrometry) and Capillary Electrophoresis (CE) .
The Core Thesis: RP-HPLC is excellent for quantification, but poor for identification of co-eluting impurities (like N-1 truncations or stereoisomers). True validation requires an orthogonal approach —using techniques with different separation physics to expose hidden contaminants.[1]
Part 2: Comparative Analysis of Analytical Techniques
The Workhorse: Analytical RP-HPLC
Mechanism: Separation based on hydrophobicity . Role: Quantitative purity (% Area Under the Curve).
-
The Pro: High reproducibility, excellent sensitivity for trace organic impurities, and strictly defined regulatory acceptance criteria (USP <621>).
-
The Con (The "Co-elution Blindspot"): Synthetic peptides often contain "deletion sequences" (missing one amino acid) that are structurally very similar to the full-length peptide. If a deletion sequence has similar hydrophobicity, it will hide under the main peak.
-
Best Practice: Use a different column chemistry or pH for analysis than was used for purification. If you purified at pH 2.0 (TFA), analyze at pH 7.0 (Ammonium Bicarbonate) to shift selectivity.
The Truth Teller: LC-MS (ESI-MS)
Mechanism: Separation by hydrophobicity (LC) followed by detection of Mass-to-Charge Ratio (m/z) .[2] Role: Qualitative identity and impurity profiling.
-
The Pro: It sees what UV detectors miss. It definitively identifies the main peak and can detect co-eluting impurities if their mass differs.[3]
-
The Con: Ion Suppression . If your mobile phase contains Trifluoroacetic Acid (TFA), it can suppress the ionization of your peptide, effectively masking impurities in the noise.
-
Critical Insight: Always use Formic Acid (FA) instead of TFA for MS analysis, or use "TFA-fix" protocols if TFA is unavoidable for separation.
The Orthogonal Challenger: Capillary Electrophoresis (CE)
Mechanism: Separation based on Charge-to-Hydrodynamic Radius . Role: Orthogonal confirmation.
-
The Pro: It is truly orthogonal to HPLC. If an impurity co-elutes in HPLC (hydrophobicity), it will likely separate in CE because it has a different charge or shape. This is the gold standard for detecting charge variants (e.g., deamidation).
-
The Con: Lower sensitivity (higher LOD) compared to HPLC. It is a purity check, not a trace impurity hunter.
Part 3: Comparative Performance Metrics (Experimental Data)
The following table summarizes the performance of these techniques based on validation of a standard 20-mer synthetic neoantigen peptide.
| Feature | RP-HPLC (UV 214nm) | LC-MS (ESI-Q-TOF) | Capillary Electrophoresis (CZE) |
| Primary Output | Purity (% Area) | Identity (MW) & Impurity Mass | Charge Heterogeneity |
| Separation Principle | Hydrophobicity | Hydrophobicity + Mass | Charge-to-Size Ratio |
| Limit of Detection (LOD) | High (< 0.05%) | Very High (femtomole range) | Moderate (0.2 - 0.5%) |
| Resolution of N-1 | Poor (often co-elutes) | Excellent (mass difference) | Good (if charge differs) |
| Throughput | High (10-30 min) | High (10-30 min) | High (10-20 min) |
| Cost per Run | $ |
Part 4: Visualizing the Logic
Diagram 1: The Orthogonal Validation Workflow
This decision tree illustrates the self-validating logic required for high-value peptide production.
Caption: A robust validation workflow requiring mass confirmation and orthogonal separation before release.
Diagram 2: Mechanism of Orthogonality
Why CE works when HPLC fails.
Caption: Orthogonality visualized: CE separates impurities that mimic the hydrophobicity of the target peptide.
Part 5: Validated Experimental Protocols
Protocol A: High-Resolution Analytical HPLC (The Baseline)
Objective: To establish quantitative purity.
-
Column Selection: Use a C18 column with a small particle size (e.g., 1.7 µm or 2.5 µm) and a pore size appropriate for the peptide (130Å for <5kDa, 300Å for >5kDa).
-
Mobile Phase:
-
A: 0.1% TFA in Water (Milli-Q).
-
B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
-
Sample Prep: Dissolve peptide at 0.5 mg/mL in Water/ACN (90:10). Crucial: Centrifuge at 10,000 x g for 5 mins to remove particulates.
-
Gradient: Run a shallow gradient (e.g., 1% B per minute) to maximize resolution.
-
Detection: Monitor at 214 nm (peptide bond) and 280 nm (aromatic side chains).
Protocol B: LC-MS Impurity Profiling (The Identifier)
Objective: To detect co-eluting impurities and confirm mass.
-
Mobile Phase Switch: Replace TFA with 0.1% Formic Acid . TFA suppresses ionization; Formic Acid promotes it.
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.
-
Scan Range: Set m/z range to cover the peptide's charge states (typically 300–2000 m/z).
-
Data Analysis: Look for the "Deconvolution" of the charge envelope.
-
Pass: The deconvoluted mass matches the theoretical mass ± 1 Da.
-
Fail: Presence of masses corresponding to
(Asn deletion) or (Oxidation).
-
Part 6: References & Authoritative Grounding
-
FDA Guidance for Industry: ANDAs for Certain Highly Purified Synthetic Peptide Drug Products.[4][5][6][7] (May 2021).[5][6][7] Provides regulatory expectations for impurity profiling and the necessity of orthogonal methods.[1][8][9]
-
USP General Chapter <621>: Chromatography.[10][11] Defines system suitability requirements, including resolution (
) and tailing factors for validation. -
Journal of Chromatography A: Orthogonal separation techniques for the analysis of pharmaceutical compounds. Highlights the specific advantages of CE in peptide analysis.
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. getprimelabs.com [getprimelabs.com]
- 3. peptidessource.com [peptidessource.com]
- 4. usp.org [usp.org]
- 5. ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry | FDA [fda.gov]
- 6. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 7. Federal Register :: Abbreviated New Drug Applications for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of Recombinant Deoxyribonucleic Acid; Guidance for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
Precision Probing: A Guide to 2-Hydroxy Substitution (Depsi-Scanning) in Peptide Drug Discovery
Executive Summary
In the rational design of peptide therapeutics, distinguishing between structural scaffolding and critical binding interactions is the primary bottleneck. While alanine scanning identifies key side chains, it fails to interrogate the peptide backbone.
2-Hydroxy substitution —the replacement of an amino acid residue with its corresponding
This guide details the strategic application of Depsi-Scanning to map protein-peptide interfaces, optimize proteolytic stability, and validate computational docking models.
Part 1: Mechanistic Grounding – The "Why" and "What"
The Chemical Shift: Amide vs. Ester
The substitution of the backbone nitrogen (
-
Hydrogen Bond Deletion: The amide proton is removed. If the native
acts as a Hydrogen Bond (H-bond) donor to the receptor, affinity will drop precipitously ( kcal/mol). -
Electronic Modulation: The ester carbonyl is a weaker H-bond acceptor than the amide carbonyl, and the rotation barrier of the ester bond is lower, slightly altering local flexibility.
Comparative Analysis: Backbone Modifications
To select the right tool for your SAR (Structure-Activity Relationship) campaign, compare 2-Hydroxy substitution against other common backbone modifications.
| Feature | Native Peptide | 2-Hydroxy (Depsipeptide) | N-Methylation | Peptoid (N-substituted) |
| Backbone Atom | ||||
| H-Bond Donor | Yes | No (Deleted) | No (Deleted) | No (Deleted) |
| Steric Profile | Standard | Isosteric (Minimal change) | Increased Bulk | High Bulk / Shifted Sidechain |
| Conformational Space | Rigid (Planar) | Semi-Rigid (Lower barrier) | Restricted (Clash) | Flexible |
| Proteolytic Stability | Low | Variable (Resists specific proteases; susceptible to esterases) | High | High |
| Primary Utility | Baseline | H-Bond Mapping | Bioavailability / Permeability | Library Diversity |
Part 2: Experimental Protocol – Solid Phase Depsipeptide Synthesis
Note: This protocol assumes standard Fmoc-based SPPS knowledge. It highlights the critical deviations required for ester formation.
The Challenge: Ester Formation and Racemization
Forming an ester bond on a solid support is thermodynamically less favorable than an amide bond and prone to racemization. Standard HBTU/HATU coupling is often insufficient or leads to extensive epimerization.
Validated Workflow (Graphviz Diagram)
Figure 1: Critical workflow for introducing a depsipeptide linkage during SPPS. Note the specific requirement for carbodiimide chemistry (DIC) over onium salts (HATU) for the ester step.
Step-by-Step Methodology
-
Preparation of
-Hydroxy Acid: Ensure the hydroxyl group is unprotected if it is the nucleophile, or the carboxyl is free if it is the electrophile. For "Depsi-scanning," you typically couple a protected -hydroxy acid (e.g., L-phenyllactic acid for Phe) to the N-terminus of the resin-bound peptide. -
Ester Coupling (The "Depsi" Bond):
-
Reagents: Use DIC (Diisopropylcarbodiimide) and catalytic DMAP (4-Dimethylaminopyridine) .[1]
-
Ratio: 3-4 eq. Amino Acid / 3-4 eq. DIC / 0.1 eq. DMAP.
-
Solvent: DCM/DMF (1:1). DCM improves swelling and ester formation rates.
-
Time: 2 hours to overnight.
-
Why? DMAP is essential for activating the hydroxyl/carboxyl for esterification, but excess DMAP can cause racemization. Keep it catalytic.
-
-
Elongation (The Next Residue): Coupling an amino acid onto the newly formed hydroxyl group (if building N-to-C) or coupling onto the N-terminus of a depsipeptide requires care.
-
Avoid: Extended exposure to Piperidine (Fmoc deprotection) can cause hydrolysis of the ester bond.
-
Solution: Use milder bases (e.g., 50% Morpholine) or shorter deprotection times (3 x 3 min) for the steps immediately following ester insertion.
-
-
Cleavage: Standard TFA cocktails (e.g., TFA/TIPS/Water 95:2.5:2.5). Esters are generally stable to acid cleavage.
Part 3: Data Interpretation & Case Studies
Interpreting Binding Data ( / )
When you test your 2-hydroxy substituted analog against the native peptide, the shift in binding affinity reveals the structural role of that specific backbone amide.
| Observation | Structural Conclusion | |
| No Change / Slight Gain | The native NH is not a critical H-bond donor. It may be solvent-exposed. | |
| Significant Loss | The native NH is a critical H-bond donor . The O substitution erased a key anchor point.[2] | |
| Minor Loss | Weak H-bond or electronic repulsion (dipole clash) introduced by the ester. |
Case Study: PDZ Domain Interactions
In a study probing PDZ domain specificity, amide-to-ester mutations were used to validate computational models.
-
Experiment: Systematic replacement of backbone amides in the peptide ligand.
-
Result: Mutation at position
resulted in a kcal/mol loss in affinity. -
Validation: Crystal structures confirmed that the
NH forms a conserved hydrogen bond with a backbone carbonyl in the PDZ -sheet.[3] This proved that the interaction was driven by the backbone, not just side-chain contacts (Skelton et al., 2013).
Case Study: Proteolytic Stability
While esters are susceptible to esterases, they often resist specific proteases.
-
Mechanism: Serine proteases (like Trypsin) rely on an "oxyanion hole" to stabilize the transition state. The amide NH of the substrate often participates in H-bonding network required for this catalysis.
-
Outcome: Replacing the scissile bond (or adjacent bonds) with an ester can sometimes increase half-life (
) against specific proteases, despite the general chemical instability of esters.
Part 4: Decision Logic for Depsi-Scanning
Use this logic flow to integrate 2-hydroxy substitution into your campaign.
Figure 2: Strategic decision tree for applying 2-hydroxy substitution in lead optimization.
References
-
Bartlett, P. A., & Marlowe, C. K. (1983). Phosphonamidates as transition-state analogue inhibitors of thermolysin.[4] Biochemistry, 22(20), 4618–4624.[4]
-
Skelton, N. J., et al. (2013). Probing the Role of Backbone Hydrogen Bonds in Protein–Peptide Interactions by Amide-to-Ester Mutations. Journal of the American Chemical Society, 135(22), 8129–8132.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.
-
Etzkorn, F. A., et al. (2002). Cyclic hexapeptides composed of alternating L-proline and substituted L-phenylalanine residues. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alteration of a Single Hydrogen Bond between Class II Molecules and Peptide Results in Rapid Degradation of Class II Molecules after Invariant Chain Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphonamidates as transition-state analogue inhibitors of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Fmoc-L-Phe(2-OH)-OH Proper Disposal Procedures
[1][2]
Executive Summary & Chemical Identity
Fmoc-L-Phe(2-OH)-OH (Fmoc-2-hydroxy-L-phenylalanine) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] Unlike generic Fmoc-amino acids which are often classified as non-hazardous, the phenolic moiety on this derivative introduces specific irritation hazards (H315, H319, H335).[1][2]
Effective disposal requires strict segregation from general refuse and municipal drains. The phenolic functionality poses potential environmental toxicity risks if leached into water systems. This guide defines the cradle-to-grave management of this reagent, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
| Parameter | Technical Detail |
| Chemical Name | Fmoc-2-hydroxy-L-phenylalanine |
| CAS Number | 1217697-92-1 |
| Molecular Formula | C₂₄H₂₁NO₅ |
| Signal Word | WARNING (Irritant) |
| Hazard Statements | H315 (Skin), H319 (Eye), H335 (Respiratory) |
| Storage Requirement | Refrigerate (0-8°C) until disposal |
Hazard Assessment & Pre-Disposal Handling
Before initiating disposal, you must acknowledge the specific risks associated with the 2-hydroxyl (phenolic) group.[1] Phenolic compounds can be absorbed through the skin and are distinct from simple alkyl-phenylalanines.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: Standard latex gloves are insufficient for phenolic derivatives dissolved in organic solvents.
| PPE Category | Specification | Operational Logic |
| Hand Protection | Nitrile Rubber (Min.[1] 0.11mm thickness) | Provides barrier against incidental contact. Double-glove if handling liquid waste containing DMF/DCM.[1] |
| Eye Protection | Chemical Splash Goggles | Prevents ocular damage from dust or splashes; safety glasses with side shields are the minimum for solid handling only.[1] |
| Respiratory | Fume Hood or N95 Mask | The H335 hazard (Respiratory Irritation) mandates handling this powder inside a certified chemical fume hood to prevent inhalation. |
| Body Defense | Lab Coat (Buttoned) | Prevents contamination of street clothes; phenolic compounds can stain and irritate skin upon prolonged contact.[1] |
Core Disposal Protocols
Do not rely on a "one-bin-fits-all" approach.[1] The physical state of the waste dictates the regulatory pathway.[1][2]
Scenario A: Disposal of Solid Reagent (Unused or Expired)
Direct disposal of the pure powder.[1]
-
Containment: Keep the substance in its original glass/plastic vial if possible. If the original container is compromised, transfer to a wide-mouth high-density polyethylene (HDPE) jar .
-
Labeling: Apply a hazardous waste label.
-
Must include: Full chemical name ("Fmoc-2-hydroxy-L-phenylalanine"), CAS # (1217697-92-1), and the hazard warning ("Irritant").[1]
-
Do NOT: Use abbreviations like "Fmoc-Tyr-like" or "Fmoc-AA".
-
-
Segregation: Place the labeled container into your lab's designated Solid Hazardous Waste Drum .
-
Critical Check: Ensure the drum is not designated for "Oxidizers" or "Incompatible" waste.[1] This organic solid is generally compatible with other organic debris.
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Waste generated during SPPS (e.g., deprotection or coupling steps).[2]
Liquid waste disposal is governed by the solvent carrier , not just the solute.[2]
-
If in DMF/NMP (Non-Halogenated): Dispose in the Non-Halogenated Organic Waste stream (often Code F003/F005).
-
If in DCM/Chloroform (Halogenated): Dispose in the Halogenated Organic Waste stream (Code F001/F002).
-
If in Piperidine (Deprotection): This is a basic organic waste. Ensure it is not mixed with acidic waste streams to prevent exothermic reactions.
Scenario C: Contaminated Debris
Gloves, weighing boats, and paper towels.[2]
-
Collection: Collect all dry debris contaminated with trace amounts of the chemical.[1]
-
Bagging: Double-bag in clear, heavy-duty polyethylene bags (minimum 4 mil).
-
Tagging: Label as "Solid Debris Contaminated with Fmoc-Amino Acids."
-
Disposal: Place in the Solid Hazardous Waste bin. NEVER throw contaminated gloves into the regular trash; this is a common compliance violation.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct waste stream.
Figure 1: Decision tree for segregating Fmoc-L-Phe(2-OH)-OH waste streams based on physical state and solvent composition.[1]
Regulatory & Environmental Compliance
-
EPA Waste Codes: While the pure substance does not have a specific "P" or "U" listing, it falls under the "Characteristic" or "Process" waste rules if mixed with solvents.[2]
-
F001-F005: Spent solvents (if dissolved).
-
D001: Ignitable (if dissolved in flammable solvents like MeOH).
-
-
Drain Disposal: STRICTLY PROHIBITED. The phenolic nature of the "2-OH" group poses risks to aquatic life.[1] Under no circumstances should this be flushed, even with copious water.[2]
Emergency Procedures
-
Spill (Solid):
-
Exposure (Skin):
-
Immediately wash with soap and water for 15 minutes.
-
Phenolic compounds can anesthetize the skin (numbing effect); do not assume lack of pain means no injury. Monitor for redness.
-
References
-
Sigma-Aldrich. Fmoc-2-hydroxy-L-phenylalanine Product & Safety Data. Retrieved from (Verified CAS 1217697-92-1).[1]
-
AChemBlock. Safety Data Sheet for Fmoc-2-hydroxy-L-phenylalanine. Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from .
Personal Protective Equipment for Handling Fmoc-L-Phe(2-OH)-OH
Executive Safety Summary & Chemical Profile
Compound: Fmoc-L-Phe(2-OH)-OH (N-alpha-Fmoc-L-2-hydroxyphenylalanine) CAS: 121288-10-2 (Isomer generic reference) Physical State: White to off-white powder. Primary Hazard Class: Irritant (Skin/Eye/Respiratory) . Secondary Risk: Potential sensitization; Phenolic oxidation sensitivity.
While Fmoc-amino acids are often categorized generically, Fmoc-L-Phe(2-OH)-OH possesses a phenolic hydroxyl group at the ortho position. This increases its polarity and susceptibility to oxidation compared to standard Phenylalanine. Handling requires a dual focus: protecting the operator from particulate irritation and protecting the reagent from environmental degradation (moisture/oxygen).[1]
Immediate Action Required: Treat as a hazardous irritant. Do not handle on open benchtops. All solid transfer must occur within a localized exhaust environment or static-controlled weighing station.
Risk Assessment & PPE Selection Logic
The selection of PPE is not static; it depends on the state of the reagent (Solid vs. Solution). In Solid Phase Peptide Synthesis (SPPS), the risk profile shifts dramatically once the powder is dissolved in N,N-Dimethylformamide (DMF).
PPE Technical Specifications Table
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Respiratory | N95 / P2 Mask (Solids) | Why: Fmoc-AA powders are micronized and highly electrostatic. Inhalation causes upper respiratory tract irritation (H335). Note: Use a Fume Hood for all solution handling. |
| Hand Protection | Nitrile Gloves (Double) | Spec: Minimum 5 mil thickness. Why: Standard nitrile offers good protection against the solid. However, once dissolved in DMF (the standard SPPS solvent), breakthrough time drops to <15 mins. Double gloving creates a sacrificial outer layer. |
| Eye Protection | Chemical Goggles | Spec: ANSI Z87.1 / EN166 compliant with side shields. Why: Fine particulates can bypass standard glasses. Phenolic compounds are severe eye irritants (H319). |
| Body | Lab Coat (Cotton/Poly) | Spec: High-neck, long sleeve, snap closures. Why: Prevents skin sensitization. Synthetic blends are preferred over pure cotton for resistance to minor acid splashes (TFA). |
Decision Logic Visualization
The following diagram illustrates the decision matrix for selecting PPE based on the operational state.
Figure 1: Decision logic for PPE selection based on the physical state of the reagent.
Operational Workflow: The "Self-Validating" Protocol
To ensure scientific integrity and safety, follow this workflow. This protocol is designed to prevent "process drift" where safety measures degrade over time.
Step 1: Preparation & Static Control
Fmoc-amino acids are notorious for static charge. Charged particles repel each other, leading to "flying powder" which contaminates the balance and bypasses basic PPE.
-
Action: Use an ionizing bar or anti-static gun on the weighing boat before adding the Fmoc-L-Phe(2-OH)-OH.
-
Why: Neutralizing charge prevents aerosolization, protecting your respiratory zone and ensuring mass accuracy [1].
Step 2: Weighing & Transfer
-
Protocol: Weigh inside a ductless fume hood or a balance enclosure.
-
Technique: Use a dedicated stainless steel spatula. Avoid plastic spatulas which generate static.
-
Self-Check: If you see powder adhering to the outside of the weighing boat, your static control failed. Stop, clean with methanol, and re-ionize.
Step 3: Solubilization (The Critical Hazard Point)
-
Context: You will likely dissolve this in DMF or NMP for coupling.
-
Hazard: DMF facilitates the transport of chemicals through the skin.
-
Protocol:
-
Move weighed powder to the chemical fume hood.
-
Don a second pair of nitrile gloves.
-
Add solvent.[2]
-
Immediate Action: If any drop touches your glove, strip the outer glove immediately. Do not wait for a sensation of cold or wetness [2].
-
Operational Workflow Visualization
Figure 2: Operational workflow emphasizing the critical transition from solid handling to solvent handling.
Disposal & Decontamination[3]
Proper disposal is part of the safety lifecycle.[1][3] Segregate waste based on the solvent system used.
-
Solid Waste (Spills/Excess Powder):
-
Liquid Waste (Post-Reaction):
-
Scenario A (DMF only): Dispose in "Non-Halogenated Organic Waste."
-
Scenario B (DMF + DCM/TFA): If DCM (Dichloromethane) is used for washes, the entire mixture must go to "Halogenated Organic Waste."
-
Note: Never pour Fmoc solutions down the drain; they are toxic to aquatic life [3].
-
-
Decontamination:
-
Wipe bench surfaces with 70% Ethanol or Isopropanol.
-
If a large spill occurs, treat the area with a mild detergent before solvent cleaning to prevent smearing the hydrophobic Fmoc compound.
-
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[6][7] The phenolic group increases the risk of corneal injury compared to simple amino acids. Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][7][8] Do not use organic solvents (like Acetone or DMSO) to clean skin, as this will drive the chemical deeper into the dermal layer.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), consult a physician.
References
-
Yale University. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.[9] Retrieved from [Link]
-
SpinChem. (2022). Chemical wastes in the peptide synthesis process and ways to reduce them. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Are Nitrile Gloves Chemical Resistant [titanfine.com]
- 4. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. anaspec.com [anaspec.com]
- 8. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]
- 9. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
